Methyl indoline-2-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 2,3-dihydro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)9-6-7-4-2-3-5-8(7)11-9/h2-5,9,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URORFKDEPJFPOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50383299 | |
| Record name | methyl indoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59040-84-5, 96056-64-3 | |
| Record name | Methyl indoline-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59040-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl indoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50383299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-2-carboxylic acid, 2,3-dihydro-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of (S)-Methyl Indoline-2-carboxylate from Indole
Authored for Researchers, Scientists, and Drug Development Professionals
(S)-Methyl indoline-2-carboxylate is a paramount chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors. Its rigid, bicyclic structure and defined stereochemistry are crucial for precise molecular interactions with biological targets. The synthesis of this compound in high enantiopurity from the flat, aromatic indole core represents a significant and ongoing challenge in asymmetric synthesis. This guide provides an in-depth exploration of the core synthetic strategies, delving into the mechanistic rationale, practical execution, and comparative advantages of each approach.
Section 1: Direct Asymmetric Hydrogenation of Indole Precursors
The most atom-economical and elegant route to (S)-methyl indoline-2-carboxylate is the direct asymmetric hydrogenation of methyl indole-2-carboxylate. This transformation involves the stereoselective reduction of the C2=C3 double bond of the indole ring. The primary challenge lies in overcoming the inherent aromatic stability of the indole nucleus and controlling the facial selectivity of hydrogen addition. This is achieved through the use of sophisticated chiral transition-metal catalysts.
Mechanistic Principles of Catalysis
Transition metal-catalyzed asymmetric hydrogenation relies on the formation of a transient complex between the prochiral substrate and a chiral catalyst. The catalyst, typically a rhodium, palladium, or iridium complex bearing a chiral phosphine ligand, creates a chiral environment that forces the hydrogen molecule to add to one face of the double bond preferentially. For indole substrates, activation is often facilitated by an N-protecting group or the presence of a Brønsted acid co-catalyst, which protonates the indole, increasing its susceptibility to reduction.
Key Catalytic Systems and Performance
Several classes of metal catalysts have been successfully employed for the asymmetric hydrogenation of N-protected and unprotected indoles.
-
Rhodium-Based Catalysts: Pioneering work in this area utilized rhodium complexes with chiral bisphosphine ligands such as PhTRAP. These systems are effective for N-acetylated indole esters, achieving high yields and enantioselectivities under hydrogen pressure.[1][2] The presence of a base like cesium carbonate is often required to achieve optimal results.[1]
-
Palladium-Based Catalysts: Palladium catalysts, particularly when paired with strong Brønsted acids, have proven highly effective for the hydrogenation of unprotected indoles.[3] The acid is believed to protonate the indole, generating an indoleninium ion that is more readily reduced. Ligands like (S)-SegPhos are instrumental in conferring high enantioselectivity.[3]
-
Iridium-Based Catalysts: More recently, iridium complexes featuring bisphosphine-thiourea ligands have emerged as powerful catalysts for the asymmetric hydrogenation of a wide range of unprotected 2-substituted and 2,3-disubstituted indoles, delivering chiral indolines with excellent yields and enantioselectivities.[4]
Data Summary: Asymmetric Hydrogenation Performance
| Catalyst System | Ligand | Substrate Example | Yield (%) | ee (%) | Reference |
| [Rh(nbd)2]SbF6 | PhTRAP | N-Acetylindole-2-carboxylate | 95 | 95 | [2] |
| Pd(OCOCF3)2 | (S)-SegPhos | 2-Substituted Indole | >99 | 96 | [3] |
| [Ir(cod)Cl]2 | ZhaoPhos | 2-Aryl Indole | 95 | 97 | [4] |
Experimental Workflow: Asymmetric Hydrogenation
Caption: General workflow for transition metal-catalyzed asymmetric hydrogenation.
Detailed Protocol: Palladium-Catalyzed Asymmetric Hydrogenation
This protocol is a representative example based on established methodologies.[3]
-
Catalyst Preparation: In a glovebox, a mixture of Pd(OCOCF₃)₂ (0.01 mmol) and (S)-SegPhos (0.011 mmol) in toluene (2.0 mL) is stirred at room temperature for 30 minutes.
-
Reaction Setup: To a dried autoclave, add methyl indole-2-carboxylate (1.0 mmol) and the pre-formed catalyst solution.
-
Acid Addition: Add a solution of a strong Brønsted acid, such as ethanesulfonic acid (0.2 mmol), in toluene.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 300 psi H₂. Heat the reaction mixture to 40 °C and stir for 24 hours.
-
Work-up: After cooling to room temperature and carefully venting the hydrogen, the reaction mixture is concentrated under reduced pressure.
-
Purification: The residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure (S)-methyl indoline-2-carboxylate.
-
Analysis: The enantiomeric excess (ee) is determined by chiral HPLC analysis.
Section 2: Organocatalytic Transfer Hydrogenation
Organocatalysis offers a compelling metal-free alternative for the synthesis of chiral indolines. The dominant strategy is a transfer hydrogenation, where a chiral Brønsted acid catalyzes the stereoselective transfer of a hydride from a simple hydrogen donor to the indole substrate.
Mechanistic Rationale
This process hinges on the activation of the indole derivative by a chiral phosphoric acid (CPA). The CPA protonates the nitrogen of a transient 3H-indole tautomer, forming a highly reactive indoleninium ion. This cation forms a tight, stereochemically defined ion pair with the chiral conjugate base of the acid. A hydrogen donor, typically a Hantzsch dihydropyridine ester, then delivers a hydride to the C2 position, guided by the chiral environment of the ion pair. This approach provides excellent enantiocontrol under mild reaction conditions.[5][6]
Logical Framework: Brønsted Acid Catalysis
Caption: Key interactions in the organocatalytic transfer hydrogenation cycle.
Performance and Scope
The Brønsted acid-catalyzed transfer hydrogenation is highly effective for various 2-substituted 3H-indoles, consistently delivering the corresponding indolines in high yields and with excellent enantioselectivities, often exceeding 97% ee.[5][6] The reaction tolerates a wide range of substituents on both the indole core and the 2-position substituent.
Data Summary: Organocatalytic Transfer Hydrogenation
| Catalyst | Substrate | Yield (%) | ee (%) | Reference |
| Chiral Phosphoric Acid 5j | 2-Phenyl-3H-indole | 98 | 97 | [6] |
| Chiral Phosphoric Acid 5j | 2-(4-Chlorophenyl)-3H-indole | 99 | 96 | [6] |
| Chiral Phosphoric Acid 5j | 2-(2-Naphthyl)-3H-indole | 98 | 98 | [6] |
Detailed Protocol: Organocatalytic Transfer Hydrogenation
This protocol is a representative example for the reduction of a 3H-indole precursor.[6]
-
Reaction Setup: To a vial, add the 3H-indole substrate (0.2 mmol), Hantzsch dihydropyridine (0.25 mmol, 1.25 equiv), and the chiral phosphoric acid catalyst (0.01 mmol, 5 mol%).
-
Solvent Addition: Add anhydrous toluene (10 mL) to achieve a 0.02 M concentration.
-
Reaction: Stir the mixture at room temperature for 16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the optically active indoline.
-
Analysis: Determine the enantiomeric excess by chiral HPLC analysis.
Section 3: Biocatalytic Kinetic Resolution
For large-scale industrial production, biocatalysis presents a robust, scalable, and highly selective method. The most common biocatalytic route to (S)-methyl indoline-2-carboxylate is not a direct synthesis from indole but rather an enzymatic kinetic resolution of a racemic mixture of methyl indoline-2-carboxylate.[2][7]
Strategy and Mechanism
This strategy involves a two-stage process. First, racemic this compound is synthesized via a standard, non-chiral chemical reduction of methyl indole-2-carboxylate. Second, this racemic ester is subjected to a hydrolytic enzyme, such as a lipase or protease. The enzyme acts as a chiral catalyst, selectively recognizing and hydrolyzing one enantiomer—for example, the (R)-ester—into its corresponding carboxylic acid at a much faster rate than the (S)-ester. This leaves the desired (S)-methyl indoline-2-carboxylate unreacted and enantiomerically enriched. The process is terminated at or near 50% conversion to maximize both the yield and the enantiopurity of the remaining ester.
Experimental Workflow: Biocatalytic Resolution
Caption: Workflow for the synthesis and biocatalytic resolution of racemic ester.
Enzyme Selection and Performance
A variety of commercially available and inexpensive hydrolytic enzymes have demonstrated high efficacy in this resolution. Enzymes like Savinase, Alcalase, and Novozym 243 can produce (S)-methyl indoline-2-carboxylate with exceptionally high optical purity (>99% ee).[2]
Data Summary: Enzymatic Kinetic Resolution
| Enzyme | Substrate | Product | Yield (%) | ee (%) | Reference |
| Savinase | Racemic this compound | (S)-Methyl Indoline-2-carboxylate | 47.0 | 99.3 | [2] |
| Alcalase | Racemic this compound | (S)-Methyl Indoline-2-carboxylate | ~45 | >99 | [2] |
Detailed Protocol: Biocatalytic Resolution
This protocol is a representative two-part procedure.[2][8]
Part A: Synthesis of Racemic this compound
-
Esterification: Dissolve racemic indoline-2-carboxylic acid (10 mmol) in methanol (50 mL).[8]
-
Reaction: Cool the solution in an ice bath and slowly add thionyl chloride (12 mmol). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over sodium sulfate, filter, and concentrate to yield the racemic ester.
Part B: Enzymatic Kinetic Resolution [2]
-
Setup: In a temperature-controlled reactor, suspend the racemic this compound (20 g) in a phosphate buffer solution (pH 7.5).
-
Enzyme Addition: Add the selected hydrolytic enzyme (e.g., Savinase).
-
Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by chiral HPLC, tracking the disappearance of the (R)-ester.
-
Quenching: When the conversion reaches approximately 50%, stop the reaction by adding a water-immiscible organic solvent like ethyl acetate and adjusting the pH to ~9.0.
-
Extraction: Separate the organic layer. The desired (S)-ester will be in the organic phase, while the sodium salt of the (R)-acid will remain in the aqueous phase.
-
Purification: Wash the organic layer with brine, dry it over sodium sulfate, and concentrate under reduced pressure to obtain the enantiopure (S)-methyl indoline-2-carboxylate.
Conclusion and Comparative Outlook
The synthesis of enantiopure (S)-methyl indoline-2-carboxylate from indole can be accomplished through several distinct and powerful strategies.
-
Asymmetric Hydrogenation represents the most direct and atom-economical approach, offering high efficiency and enantioselectivity. Its primary advantage is the direct conversion of an aromatic precursor, though it requires specialized chiral ligands, metal catalysts, and often high-pressure equipment.
-
Organocatalytic Transfer Hydrogenation provides a valuable metal-free alternative. It operates under mild conditions and achieves excellent stereocontrol. While highly effective for 3H-indole precursors, its direct application to methyl indole-2-carboxylate is less established.
-
Biocatalytic Kinetic Resolution is a highly scalable and industrially proven method. While it is a multi-step process with a theoretical maximum yield of 50% for the desired enantiomer, its use of inexpensive enzymes, mild aqueous conditions, and exceptionally high selectivity make it a preferred route for large-scale manufacturing.
The choice of synthetic route ultimately depends on the specific requirements of the project, including scale, cost, available equipment, and desired purity. Continued innovation in catalyst design—whether metallic, organic, or biological—will undoubtedly lead to even more efficient and sustainable methods for producing this vital pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. chinesechemsoc.org [chinesechemsoc.org]
- 5. Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis routes of (S)-(+)-Methyl indoline-2-carboxylate [benchchem.com]
A Senior Application Scientist's Guide to the Synthesis of Racemic Methyl Indoline-2-Carboxylate
Abstract: This technical guide provides a comprehensive overview of the principal methodologies for the laboratory-scale synthesis of racemic methyl indoline-2-carboxylate, a valuable building block in medicinal chemistry and drug development. We will delve into the two most prevalent synthetic strategies: the direct esterification of indoline-2-carboxylic acid and the reduction of methyl indole-2-carboxylate. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and practical insights to ensure successful synthesis.
Introduction: The Significance of the Indoline Scaffold
The indoline scaffold is a privileged structural motif in a vast array of biologically active compounds and natural products. Its rigid, bicyclic structure provides a valuable framework for the design of therapeutic agents targeting a diverse range of biological targets. This compound, in particular, serves as a key intermediate in the synthesis of pharmaceuticals such as ACE inhibitors and other cardiovascular drugs. The ability to reliably synthesize this compound in its racemic form is a fundamental starting point for many research and development programs.
Strategic Approaches to Synthesis
Two primary and reliable pathways are commonly employed for the preparation of racemic this compound. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities.
-
Method A: Direct Esterification of Racemic Indoline-2-Carboxylic Acid. This is the most straightforward approach, involving the direct conversion of the carboxylic acid to its methyl ester.
-
Method B: Reduction of Methyl Indole-2-Carboxylate. This strategy begins with the more aromatic indole system, which is then reduced to the corresponding indoline.
This guide will provide a detailed exploration of both methodologies.
Method A: Direct Esterification of Racemic Indoline-2-Carboxylic Acid
This method is predicated on the classic Fischer esterification or related reactions, where a carboxylic acid is treated with an alcohol in the presence of an acid catalyst.
Mechanistic Rationale
The esterification of indoline-2-carboxylic acid with methanol is typically catalyzed by a strong acid. The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the methyl ester. Thionyl chloride is a particularly effective reagent for this transformation as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is highly reactive towards nucleophilic attack by methanol. The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gases, which helps to drive the reaction to completion.
Detailed Experimental Protocol
A robust and commonly cited method for this transformation involves the use of thionyl chloride in methanol.[1][2]
Materials:
-
Racemic indoline-2-carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend racemic indoline-2-carboxylic acid (1 equivalent) in anhydrous methanol (10-20 mL per gram of carboxylic acid).
-
Reagent Addition: Cool the suspension in an ice bath to 0 °C. Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension. Caution: This addition is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours. The reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully remove the excess methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Dissolve the residue in dichloromethane or ethyl acetate and carefully add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid. Continue adding the bicarbonate solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two additional portions of dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude racemic this compound.
-
Purification (Optional): The crude product is often of sufficient purity for subsequent steps. If necessary, it can be purified by column chromatography on silica gel.
Data Summary
| Parameter | Value | Reference |
| Starting Material | Racemic indoline-2-carboxylic acid | [1][2] |
| Reagents | Methanol, Thionyl chloride | [1][2] |
| Reaction Time | 2-4 hours | [1][2] |
| Reaction Temperature | Reflux | [1][2] |
| Typical Yield | High | N/A |
Workflow Diagram
Caption: Workflow for the esterification of indoline-2-carboxylic acid.
Method B: Reduction of Methyl Indole-2-Carboxylate
This approach involves the reduction of the 2,3-double bond of the indole ring system. While catalytic hydrogenation is a common reduction method, it can sometimes be challenging for indole derivatives and may lead to over-reduction.[3] A more controlled chemical reduction is often preferred.
Mechanistic Rationale
The reduction of indoles with sodium borohydride in a carboxylic acid medium, such as trifluoroacetic acid (TFA), proceeds through a distinct mechanism.[4] The indole nitrogen is first protonated by the strong acid, followed by protonation at the C3 position, which is the most electron-rich position of the indole ring. This forms an indoleninium ion, which is a reactive intermediate. The indoleninium ion is then reduced by a hydride transfer from sodium borohydride to the C2 position, yielding the indoline. The use of a strong acid like TFA is crucial for the initial protonation steps. The use of TFA also helps to avoid the N-alkylation that can occur with other carboxylic acids like acetic acid.[4]
Detailed Experimental Protocol
A reliable method for this reduction uses sodium borohydride in trifluoroacetic acid.[4]
Materials:
-
Methyl indole-2-carboxylate
-
Trifluoroacetic acid (TFA)
-
Sodium borohydride (NaBH₄)
-
Sodium hydroxide (NaOH), aqueous solution (e.g., 2M)
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl indole-2-carboxylate (1 equivalent) in trifluoroacetic acid (10-20 mL per gram of indole).
-
Reagent Addition: Cool the solution in an ice bath to 0 °C. In a separate container, prepare a solution of sodium borohydride (2-3 equivalents) in trifluoroacetic acid. Caution: The dissolution of NaBH₄ in TFA is highly exothermic and releases hydrogen gas. Add the NaBH₄ portion-wise to the TFA with vigorous stirring in a well-ventilated fume hood.
-
Reaction: Slowly add the sodium borohydride/TFA solution to the stirred solution of methyl indole-2-carboxylate at 0 °C. After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture over crushed ice.
-
Neutralization: Basify the aqueous mixture by the slow addition of a 2M aqueous sodium hydroxide solution until the pH is approximately 8-9. Caution: This neutralization is highly exothermic. Perform this step in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and extract with three portions of dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude racemic this compound.
-
Purification (Optional): If necessary, the product can be purified by silica gel column chromatography.
Data Summary
| Parameter | Value | Reference |
| Starting Material | Methyl indole-2-carboxylate | [4] |
| Reagents | Sodium borohydride, Trifluoroacetic acid | [4] |
| Reaction Time | 1-3 hours | [4] |
| Reaction Temperature | 0 °C to room temperature | [4] |
| Typical Yield | High | [4] |
Workflow Diagram
Caption: Workflow for the reduction of methyl indole-2-carboxylate.
Comparative Analysis of Synthetic Routes
| Feature | Method A: Direct Esterification | Method B: Reduction |
| Starting Material Availability | Racemic indoline-2-carboxylic acid is commercially available but can be more expensive. | Methyl indole-2-carboxylate is readily available and often more economical. |
| Number of Steps | One step. | One step. |
| Reagent Hazards | Thionyl chloride is corrosive and lachrymatory. | Trifluoroacetic acid is highly corrosive. Sodium borohydride reacts with acid to produce hydrogen gas. |
| Reaction Conditions | Requires heating (reflux). | Can be performed at room temperature after initial cooling. |
| Work-up | Standard acid-base work-up. | Requires careful neutralization of a strong acid. |
Characterization of Racemic this compound
The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule. Key signals to look for in the ¹H NMR spectrum include the aliphatic protons of the indoline ring and the methyl ester singlet.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl and the N-H bond.
Conclusion
The preparation of racemic this compound can be reliably achieved through either direct esterification of the corresponding carboxylic acid or by reduction of methyl indole-2-carboxylate. The choice between these methods will be dictated by factors such as the cost and availability of starting materials, and the specific experimental capabilities of the laboratory. Both methods, when executed with care and adherence to safety protocols, provide efficient access to this important synthetic intermediate.
References
- 1. Synthesis routes of (S)-(+)-Methyl indoline-2-carboxylate [benchchem.com]
- 2. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]
- 3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
An In-depth Technical Guide to Methyl Indoline-2-carboxylate: Chemical Properties and Stability for Researchers and Drug Development Professionals
Introduction
Methyl indoline-2-carboxylate is a chiral heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents and complex organic molecules.[1] Its rigid, bicyclic structure, composed of a benzene ring fused to a pyrrolidine ring, coupled with the reactive ester functionality, makes it a versatile intermediate in medicinal chemistry.[2][3] This guide provides a comprehensive overview of the core chemical properties and stability of this compound, offering practical insights for researchers, scientists, and drug development professionals engaged in its use.
Core Chemical and Physical Properties
A thorough understanding of the fundamental physicochemical properties of this compound is paramount for its effective application in research and development. These properties dictate its behavior in various chemical environments and inform decisions regarding reaction conditions, purification methods, and formulation development.
Structural and General Properties
This compound is structurally distinct from its aromatic counterpart, methyl indole-2-carboxylate, by the saturation of the five-membered ring. This seemingly subtle difference significantly impacts its chemical reactivity and conformational flexibility.
| Property | Value | Source(s) |
| Chemical Name | Methyl 2,3-dihydro-1H-indole-2-carboxylate | [4] |
| Synonym(s) | Indoline-2-carboxylic acid methyl ester, Methyl 2-indolinecarboxylate | [5] |
| CAS Number | 59040-84-5 (racemic)[5], 141410-06-2 ((S)-enantiomer) | [5] |
| Molecular Formula | C₁₀H₁₁NO₂ | [5] |
| Molecular Weight | 177.20 g/mol | [5] |
| Appearance | Crystals |
Physicochemical Data
The following table summarizes key physicochemical data for this compound. It is important to note that some reported values may correspond to the more extensively studied aromatic analogue, methyl indole-2-carboxylate, and are included here for comparative purposes where data for the indoline derivative is limited.
| Property | Value | Source(s) |
| Boiling Point | 292.8 ± 19.0 °C (Predicted) | |
| Density | 1.164 ± 0.06 g/cm³ (Predicted) | |
| pKa | 3.11 ± 0.40 (Predicted) | |
| LogP | 1.1962 | [5] |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | [5] |
Stability Profile and Degradation Pathways
The stability of this compound is a critical consideration for its synthesis, storage, and application, particularly in the context of drug development where impurities and degradation products can have significant implications for safety and efficacy.
Hydrolytic Stability
The ester functionality of this compound is susceptible to hydrolysis under both acidic and basic conditions, yielding indoline-2-carboxylic acid and methanol.[2][6] The rate of hydrolysis is influenced by pH and temperature.
-
Acid-Catalyzed Hydrolysis: In acidic media, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate and methanol.
Due to the potential for racemization at the chiral center under harsh hydrolytic conditions, enzymatic hydrolysis is often preferred for the preparation of enantiomerically pure indoline-2-carboxylic acid.
Thermal and Photolytic Stability
While specific quantitative data on the thermal and photolytic degradation of this compound is not extensively available, general principles for indoline and indole derivatives can be applied. Indoline compounds can be sensitive to heat and light, which can promote oxidation and other degradation reactions.[7]
Workflow for Assessing Photostability:
Caption: A generalized workflow for assessing the photostability of this compound.
Oxidative Stability
The indoline ring system, particularly the nitrogen atom and the benzylic C-H bonds, can be susceptible to oxidation. The secondary amine in the indoline ring can be oxidized, and prolonged exposure to air or oxidizing agents may lead to the formation of various degradation products. Careful handling under an inert atmosphere is recommended for long-term storage and sensitive reactions.
Reactivity and Key Chemical Transformations
This compound is a valuable synthetic intermediate due to the reactivity of its functional groups.
Reactions at the Ester Group
-
Amide Formation: The ester can be converted to an amide through aminolysis, reacting with primary or secondary amines, often at elevated temperatures.[2]
-
Reduction: The ester can be reduced to the corresponding alcohol, (2,3-dihydro-1H-indol-2-yl)methanol, using reducing agents such as lithium aluminum hydride.
Reactions at the Indoline Nitrogen
The secondary amine of the indoline ring can undergo various reactions:
-
N-Alkylation: Reaction with alkyl halides in the presence of a base.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives.
-
N-Arylation: Palladium-catalyzed coupling with aryl halides (Buchwald-Hartwig amination).
Peptide Coupling
(S)-Indoline-2-carboxylic acid, derived from the hydrolysis of its methyl ester, is utilized in peptide synthesis. However, its incorporation can be challenging due to its propensity to form diketopiperazines and its relatively low reactivity in standard peptide coupling reactions.[8]
Logical Flow of Peptide Coupling and Potential Side Reaction:
Caption: A simplified diagram illustrating the desired peptide coupling and a potential side reaction.
Synthesis of this compound
Several synthetic routes to this compound have been reported, often starting from indole-2-carboxylic acid or L-tryptophan.
-
Reduction of Indole-2-carboxylic Acid: A common method involves the reduction of the corresponding indole derivative.[9]
-
Esterification of Indoline-2-carboxylic Acid: Direct esterification of indoline-2-carboxylic acid with methanol in the presence of an acid catalyst.[2]
-
Enzymatic Resolution: For the preparation of enantiomerically pure (S)-methyl indoline-2-carboxylate, enzymatic resolution of the racemic ester is an effective method.[10]
Spectral Data for Characterization
Spectroscopic techniques are essential for the identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the protons on the saturated five-membered ring, and the methyl ester protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the ester, the aromatic carbons, and the aliphatic carbons of the indoline ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands:
-
N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.
-
C=O Stretch: A strong absorption around 1730-1750 cm⁻¹ for the ester carbonyl group.
-
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 177, corresponding to the molecular weight of the compound.[4]
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.
Recommended Storage Conditions
-
Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is often recommended for long-term storage.[5]
-
Atmosphere: For sensitive applications or long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent oxidation.
-
Container: Keep the container tightly sealed to prevent moisture ingress and contamination.[13]
Safety Precautions
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.[13]
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[13]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[14]
Experimental Protocols
Protocol for Hydrolytic Stability Testing (Forced Degradation)
This protocol outlines a general procedure for assessing the hydrolytic stability of this compound under acidic and basic conditions.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.
-
Incubate the mixture at a controlled temperature (e.g., 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M sodium hydroxide), and dilute to a final concentration suitable for analysis.
-
-
Basic Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.
-
Incubate the mixture at a controlled temperature (e.g., 60°C).
-
At the same specified time points, withdraw an aliquot, neutralize it with a suitable acid (e.g., 0.1 M hydrochloric acid), and dilute for analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining this compound and any degradation products formed.
Workflow for Forced Degradation Study:
Caption: A flowchart outlining the key stages of a forced degradation study.
Conclusion
This compound is a compound of significant interest in organic synthesis and drug discovery. Its chemical properties are largely defined by the interplay between the indoline scaffold and the methyl ester functionality. While stable under appropriate storage conditions, it is susceptible to degradation, particularly through hydrolysis. A thorough understanding of its chemical properties, stability profile, and reactivity is essential for its successful application in the laboratory and in the development of new therapeutic agents. This guide provides a foundational understanding to aid researchers in their work with this versatile molecule.
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Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF - ResearchGate. (2025, August 10). Retrieved January 3, 2026, from [Link]
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2 - SAFETY DATA SHEET. (n.d.). Retrieved January 3, 2026, from [Link]
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Safety Data Sheet Indoline-2-carboxylic acid 1. Identification Product name - metasci. (n.d.). Retrieved January 3, 2026, from [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. (2024, March 18). Retrieved January 3, 2026, from [Link]
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Synthesis of indolines - Organic Chemistry Portal. (n.d.). Retrieved January 3, 2026, from [Link]
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The Indoline Nucleus: A Privileged Scaffold in Modern Synthesis
An In-depth Guide to Methyl Indoline-2-carboxylate as a Premier Chiral Building Block
Abstract
The indoline scaffold is a cornerstone in medicinal chemistry and natural product synthesis, prized for its rigid, three-dimensional structure and rich biological activity.[1][2] Among its derivatives, this compound has emerged as a particularly valuable and versatile chiral building block. Its stereochemically defined center at the C2 position provides a critical handle for the asymmetric synthesis of complex molecular architectures.[3][4] This technical guide offers an in-depth exploration of this compound, from its fundamental properties and stereoselective synthesis to its diverse applications in drug discovery and beyond. We will delve into the causality behind synthetic strategies, provide detailed experimental protocols, and showcase its utility in constructing pharmacologically relevant compounds.
Introduction: The Strategic Value of the Chiral Indoline Core
The indoline ring system, a saturated analog of indole, is a prevalent motif in a vast array of natural products and pharmaceuticals, exhibiting activities ranging from anticancer and antibacterial to cardiovascular and anti-inflammatory.[2] The introduction of a chiral center, particularly at the C2 position, imbues the scaffold with a defined three-dimensional geometry that is crucial for specific molecular recognition and biological function. Methyl (S)-indoline-2-carboxylate, with its ester functionality and defined stereochemistry, serves as a powerful starting point for creating enantiomerically pure compounds, a critical requirement in modern drug development.[3][4]
The strategic importance of this building block lies in several key features:
-
Stereochemical Control: The pre-defined stereocenter at C2 directs the stereochemical outcome of subsequent transformations, enabling the synthesis of complex molecules with high diastereoselectivity.[3]
-
Functional Handles: The secondary amine (N1) and the methyl ester (C2) provide orthogonal functional handles for diverse chemical modifications, such as N-alkylation, N-acylation, and amide bond formation. The C3 position is also amenable to functionalization.[5][6][7][8]
-
Structural Rigidity: The bicyclic nature of the indoline core imparts conformational rigidity, making it an excellent scaffold for peptidomimetics and constraining flexible molecules into bioactive conformations.[3]
This guide will systematically explore the synthesis and application of this pivotal chiral building block, providing researchers with the foundational knowledge and practical protocols to leverage its full potential.
Synthesis of Enantiopure this compound
The preparation of enantiomerically pure this compound is a critical first step for its use in asymmetric synthesis. Several strategies have been developed, each with its own set of advantages and considerations.
Classical Resolution of Racemic Indoline-2-carboxylic Acid
One of the most established and industrially viable methods for obtaining the enantiopure acid is through the classical resolution of the racemate using a chiral resolving agent.
Causality of the Method: This technique relies on the formation of diastereomeric salts upon reaction of the racemic carboxylic acid with a chiral amine. These diastereomeric salts exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salt liberates the desired enantiomerically pure carboxylic acid, which can then be esterified.
Protocol: Resolution with (R)-α-methylbenzylamine
This protocol is adapted from established industrial processes.[9]
-
Salt Formation: Dissolve racemic indoline-2-carboxylic acid (1.0 eq) in a suitable solvent such as ethanol. Add (R)-α-methylbenzylamine (1.0 eq) to the solution and stir for 2 hours to allow for the formation of the diastereomeric salts.
-
Fractional Crystallization: The salt of the (2S)-indoline-2-carboxylic acid with (R)-α-methylbenzylamine is typically less soluble and will precipitate out of the solution. The precipitate is collected by filtration.
-
Recrystallization: The collected white precipitate is recrystallized from a solvent like isopropanol to enhance diastereomeric purity.
-
Acidification: The purified diastereomeric salt is dissolved in water, and a 1N hydrochloric acid solution is added to protonate the carboxylate and liberate the (S)-indoline-2-carboxylic acid.
-
Esterification: The resulting (S)-indoline-2-carboxylic acid is then esterified, commonly by reacting with methanol in the presence of an acid catalyst (e.g., thionyl chloride or sulfuric acid), to yield (S)-(+)-methyl indoline-2-carboxylate.[10][11]
Caption: Workflow for Chiral Resolution.
Enzymatic Kinetic Resolution
Biocatalysis offers a green and highly selective alternative for obtaining chiral molecules. Enzymatic kinetic resolution of racemic this compound leverages the stereospecificity of enzymes, typically lipases or proteases, to selectively hydrolyze one enantiomer.
Causality of the Method: In this process, a racemic mixture of the methyl ester is treated with a hydrolytic enzyme. The enzyme preferentially catalyzes the hydrolysis of one enantiomer (e.g., the (R)-ester) to its corresponding carboxylic acid, leaving the desired (S)-ester unreacted. The unreacted (S)-ester can then be separated from the (R)-acid based on their different chemical properties (e.g., solubility in aqueous base).
Protocol: Enzymatic Hydrolysis
This generalized protocol is based on principles described in patent literature.[11]
-
Reaction Setup: A buffered aqueous solution (e.g., sodium carbonate buffer, pH 7-9) is prepared. The racemic this compound is added to form a suspension or solution, typically at a concentration of 10-50% (w/w).
-
Enzyme Addition: A hydrolytic enzyme (e.g., a lipase) is added to the mixture. The weight ratio of enzyme to substrate is typically in the range of 1:10 to 1:40.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 25-50 °C) with stirring for a period of 3 to 85 hours, or until approximately 50% conversion is achieved.
-
Workup and Separation: The reaction is stopped, and the mixture is extracted with an organic solvent (e.g., ethyl acetate). The desired (S)-methyl indoline-2-carboxylate remains in the organic layer, while the hydrolyzed (R)-indoline-2-carboxylic acid salt remains in the aqueous layer.
-
Purification: The organic layer is separated, dried, and the solvent is removed under reduced pressure to yield the enantiomerically enriched (S)-methyl indoline-2-carboxylate.
| Method | Advantages | Disadvantages | Typical Enantiomeric Excess |
| Classical Resolution | Scalable, cost-effective for large quantities, robust.[3] | Requires stoichiometric chiral resolving agent, may require multiple recrystallizations. | >99% |
| Enzymatic Resolution | High enantioselectivity, mild reaction conditions, environmentally friendly.[11] | Maximum theoretical yield is 50%, requires separation of product from starting material and hydrolyzed by-product. | >99%[11] |
| Asymmetric Synthesis | Potentially higher yield (>50%), avoids resolution steps.[12][13] | May require expensive catalysts and ligands, optimization can be challenging. | 93-99%[13][14][15] |
Table 1: Comparison of Synthetic Strategies for Enantiopure Indoline-2-carboxylates.
Asymmetric Synthesis
Direct asymmetric synthesis of indolines represents the most atom-economical approach. Organocatalysis and transition-metal catalysis have emerged as powerful tools to construct the chiral indoline core with high enantioselectivity.
Catalytic Asymmetric Reduction of 3H-Indoles: One elegant approach involves the Brønsted acid-catalyzed transfer hydrogenation of 2-substituted-3H-indoles.[12] Chiral phosphoric acids can catalyze the reduction using a Hantzsch ester as the hydrogen source, affording optically active indolines with excellent enantioselectivities (up to 97% ee).[12]
Organocatalytic Intramolecular Michael Addition: Another powerful strategy involves the intramolecular Michael addition of an enamine to an α,β-unsaturated ketone. Cinchona alkaloid-derived primary amines have been shown to catalyze the cyclization of appropriately substituted precursors to yield cis- or trans-2,3-disubstituted indolines with high diastereo- and enantioselectivities (up to 99% ee).[13][14][15]
Applications in Medicinal Chemistry and Total Synthesis
The true value of this compound lies in its application as a versatile building block. Its defined stereochemistry and functional handles allow for the efficient construction of complex and biologically active molecules.
Scaffold for Drug Discovery
The indoline nucleus is considered a "privileged structure" in medicinal chemistry, and this compound provides a chiral entry point to this valuable chemical space.
-
HIV-1 Integrase Inhibitors: Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[3][16] The carboxylic acid (or ester) functionality is believed to chelate with magnesium ions in the enzyme's active site, while the indoline core provides a rigid scaffold for further functionalization to enhance binding affinity and selectivity.[16]
-
Enzyme Inhibitors and Receptor Ligands: The constrained conformation of the indoline ring makes it an ideal scaffold for designing peptidomimetics, enzyme inhibitors, and receptor ligands where precise positioning of functional groups is critical for activity.[3]
-
IDO1/TDO Dual Inhibitors: Indole-2-carboxylic acid derivatives have also been explored as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are important targets in cancer immunotherapy.[17]
Caption: Derivatization and Application Pathways.
Key Transformations and Experimental Protocols
The utility of this compound is realized through key chemical transformations that modify its core structure.
Protocol: N-Boc Protection of this compound
Protection of the indoline nitrogen is a common first step to prevent side reactions and to modulate the reactivity of the ring system. The tert-butyloxycarbonyl (Boc) group is frequently used due to its stability and ease of removal under acidic conditions.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent. The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by flash chromatography on silica gel to yield the N-Boc protected product.[5]
C3-Functionalization: The C3 position of the indoline ring is nucleophilic and can be functionalized through various reactions, including alkylations and Mannich reactions, often after N-protection.[18] Recent advances have demonstrated transition metal-free methods for the C3-alkylation of indoles with α-heteroaryl-substituted methyl alcohols, proceeding via a hydrogen autotransfer mechanism.[7][8]
Conclusion and Future Outlook
This compound has solidified its position as a premier chiral building block in contemporary organic synthesis and medicinal chemistry. The accessibility of both enantiomers through robust methods like classical and enzymatic resolution, coupled with the development of sophisticated asymmetric syntheses, ensures its continued availability to the scientific community. Its rigid framework and orthogonal functional handles provide a reliable platform for the construction of complex, stereochemically defined molecules.
As drug discovery continues to venture into more complex and three-dimensional chemical space, the demand for versatile chiral scaffolds like this compound will undoubtedly grow. Future research will likely focus on the development of novel catalytic methods for its synthesis and the expansion of its application in the synthesis of new therapeutic agents and complex natural products. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the synthetic power of this exceptional chiral building block.
References
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Rueping, M., Brinkmann, C., Antonchick, A. P., & Atodiresei, I. (2010). Asymmetric Synthesis of Indolines by Catalytic Enantioselective Reduction of 3H-Indoles. Organic Letters, 12(20), 4604–4607. [Link]
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Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. (2017). ResearchGate. [Link]
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Catalytic Asymmetric Synthesis of 3-Hydroxyindolenines Using Achiral Oxaziridines. (2025). Journal of the American Chemical Society. [Link]
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Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. (2017). RSC Publishing. [Link]
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Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. (2017). Semantic Scholar. [Link]
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Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (2002). ResearchGate. [Link]
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Chiral Indoline‐2‐carboxylic Acid Enables Highly Enantioselective Catellani‐type Annulation with 4‐(Bromomethyl)cyclohexanone. ResearchGate. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. [Link]
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Azidoindolines—From Synthesis to Application: A Review. (2023). MDPI. [Link]
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Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2021). MDPI. [Link]
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REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. (1999). HETEROCYCLES. [Link]
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Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. (2011). ResearchGate. [Link]
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New synthetic method for indole-2-carboxylate and its application to the total synthesis of duocarmycin SA. (2006). PubMed. [Link]
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2022). MDPI. [Link]
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Development and Application of Indolines in Pharmaceuticals. (2023). PubMed. [Link]
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Direct C3-functionalization of indoles with α-heteroaryl- substituted methyl alcohols via a metal-free hydrogen autotransfer-ty. (2022). ChemRxiv. [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). PubMed. [Link]
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Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2022). MDPI. [Link]
-
Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2017). MDPI. [Link]
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Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. (2007). PubMed. [Link]
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Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (2023). PubMed Central. [Link]
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C3-Functionalization of indoles with α-heteroaryl-substituted methyl alcohols. (2022). Organic & Biomolecular Chemistry. [Link]
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Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. (2021). PMC. [Link]
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Asymmetric Synthesis of (S)-2-Indolinecarboxylic Acid by Combining Biocatalysis and Homogeneous Catalysis. (2020). ResearchGate. [Link]
-
Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. (2023). MDPI. [Link]
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An In-depth Technical Guide to the Discovery and History of Indoline-2-Carboxylic Acid Esters
Abstract
The indoline-2-carboxylic acid scaffold, a saturated analog of the more common indole-2-carboxylic acid, represents a cornerstone in modern medicinal chemistry. Its journey from a synthetic curiosity to the core of blockbuster pharmaceuticals is a compelling narrative of rational drug design, synthetic innovation, and a deepening understanding of biological targets. This guide provides a comprehensive exploration of the discovery and history of indoline-2-carboxylic acid and its esters, with a particular focus on their pivotal role in the development of Angiotensin-Converting Enzyme (ACE) inhibitors. We will delve into the initial synthetic challenges, the evolution of stereoselective methodologies, and the expansion of this privileged scaffold into diverse therapeutic arenas. This paper is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical chemical entity.
The Genesis of a Scaffold: Early Discovery and Synthesis
The story of indoline-2-carboxylic acid begins not with a flash of discovery, but with the methodical exploration of indole chemistry. The parent acid was first described in 1967 by Hudson and Robertson, who prepared it via a harsh reduction of indole-2-carboxamide using phosphonium iodide and fuming hydriodic acid, followed by hydrolysis[1]. This early work highlighted the fundamental challenge: the synthesis of the saturated indoline ring from its aromatic indole precursor.
A subsequent, notable method was developed by Corey et al. in 1970, which involved the reduction of ethyl indole-2-carboxylate[1]. However, this procedure required the use of metallic tin and hydrogen chloride gas in ethanol within a high-pressure sealed bomb, making it impractical for large-scale synthesis. The process yielded an ethyl indoline-2-carboxylate tin complex that had to be isolated and then treated with anhydrous ammonia to liberate the free ester—a cumbersome and often inefficient process for removing all tin contaminants[1].
The need for a more commercially viable and safer process led to significant methodological improvements. A key advancement was the development of a reduction process that could be performed at atmospheric pressure using stannous chloride (SnCl₂) as the reducing agent instead of the more reactive tin metal[1]. This innovation not only obviated the need for high-pressure equipment but also provided a more direct route to the desired acid.
Experimental Protocol: Atmospheric Pressure Reduction of Indole-2-Carboxylic Acid
This protocol is adapted from methodologies developed to overcome the limitations of early high-pressure reductions[1]. The causality behind this design is safety and scalability; replacing metallic tin with SnCl₂ and eliminating the need for a sealed bomb allows for safer, more controlled production at a larger scale.
Objective: To synthesize indoline-2-carboxylic acid from indole-2-carboxylic acid via an intermediate tin complex at atmospheric pressure.
Materials:
-
Indole-2-carboxylic acid
-
Anhydrous Stannous Chloride (SnCl₂)
-
Absolute Ethanol
-
Dry Hydrogen Chloride (HCl) gas
-
Aqueous Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Hydrochloric Acid (for acidification)
-
Three-neck round-bottom flask, mechanical stirrer, condenser, gas inlet tube
Procedure:
-
Reaction Setup: Charge a three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and gas inlet tube with absolute ethanol.
-
HCl Saturation: Cool the ethanol to -20°C using a dry ice/acetone bath and saturate it with dry hydrogen chloride gas. The low temperature is critical to maximize the dissolution of HCl gas.
-
Addition of Reactants: To the cold, HCl-saturated ethanol, add indole-2-carboxylic acid, followed by anhydrous stannous chloride.
-
Reaction: Allow the reaction mixture to warm slowly to 0°C over approximately 2 hours. Maintain the temperature at 0°C with an ice bath and stir overnight. The slow warming ensures a controlled reaction rate.
-
Direct Hydrolysis (In Situ): The resulting mixture, containing the indoline-2-carboxylic acid ester tin complex, can be directly converted to the free acid. Add an aqueous solution of NaOH or KOH to the reaction flask. This step hydrolyzes the ester and breaks down the tin complex in a single operation, a significant improvement over the two-step isolation and ammonia treatment process[1].
-
Acidification and Isolation: Stir the mixture until the hydrolysis is complete. Afterward, acidify the solution with concentrated HCl to precipitate the free indoline-2-carboxylic acid.
-
Purification: Filter the crude product, wash with cold water, and dry. Recrystallization from an appropriate solvent can be performed for further purification.
This streamlined, one-pot hydrolysis and workup represents a significant process optimization, making the synthesis of the indoline-2-carboxylic acid core more efficient and amenable to industrial production[1].
Caption: Comparison of early high-pressure vs. improved atmospheric synthesis workflows.
The Dawn of a New Era: The Rise of ACE Inhibitors
While the indoline-2-carboxylic acid scaffold was known, its profound importance would be unveiled through a completely different line of research: cardiovascular medicine. The story of ACE inhibitors is a triumph of rational drug design, beginning with the study of snake venom[2].
In the mid-1950s, Angiotensin-Converting Enzyme (ACE) was identified as the enzyme that converts the inactive peptide angiotensin I into the potent vasoconstrictor angiotensin II[3]. This discovery pinpointed ACE as a key regulator of blood pressure and a prime therapeutic target. A breakthrough came when peptides isolated from the venom of the Brazilian pit viper (Bothrops jararaca) were found to inhibit ACE[4]. While these peptides were effective, they were not orally active, limiting their therapeutic use[5].
This led scientists at Squibb to embark on a mission to develop small, orally active molecules that could mimic the action of the venom peptides. Drawing parallels between ACE and another zinc-containing enzyme, carboxypeptidase A, they designed and synthesized the first orally active ACE inhibitor, captopril , which received FDA approval in 1980[2][3][6].
Despite its success, captopril's sulfhydryl group was associated with side effects like skin rashes and taste disturbances[6]. This spurred the development of second-generation, non-sulfhydryl inhibitors. Researchers at Merck designed enalapril , which replaced the sulfhydryl zinc-binding group with a carboxylate. Enalapril was a prodrug, hydrolyzed in vivo to the active diacid, enalaprilat[2]. This design philosophy—a dicarboxylate-containing prodrug—set the stage for the introduction of the indoline-2-carboxylic acid scaffold.
Caption: Comparison of chiral resolution and asymmetric synthesis pathways.
Beyond Blood Pressure: The Expanding Therapeutic Utility
The structural rigidity and favorable physicochemical properties of the indoline-2-carboxylic acid scaffold have made it an attractive starting point for drug discovery in areas far beyond ACE inhibition.
-
Antiviral Activity (HIV-1 Integrase Inhibitors): The carboxyl group at the 2-position is an excellent metal ion chelator. This property has been exploited to design novel inhibitors of HIV-1 integrase, a key viral enzyme that contains two essential magnesium ions (Mg²⁺) in its active site. Indole- and indoline-2-carboxylic acid derivatives have been shown to effectively chelate these magnesium ions, disrupting the enzyme's function and inhibiting viral replication.[7][8][9] Structural optimization, such as adding substituents to the indole core, has led to derivatives with potent inhibitory activity in the nanomolar range.[8]
-
Oncology (Apoptosis Inducers & Immunotherapy): Certain derivatives, such as indole-2-carboxylic acid benzylidene-hydrazides, have been identified as potent inducers of apoptosis (programmed cell death) in cancer cell lines.[10] These compounds were found to inhibit tubulin polymerization, a mechanism similar to that of some established chemotherapy agents.[10] Furthermore, the scaffold is being investigated for its potential in cancer immunotherapy. Derivatives have been synthesized as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), two enzymes that play a role in tumor immune escape.[11]
-
Neuroscience (NMDA Receptor Antagonists): Indole-2-carboxylic acid itself has been shown to act as a competitive antagonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[12] This receptor is crucial for synaptic plasticity and is implicated in excitotoxic neuronal damage associated with conditions like stroke. This finding opens up avenues for developing novel neuroprotective agents based on this scaffold.[12]
Conclusion and Future Perspectives
The history of indoline-2-carboxylic acid esters is a microcosm of the evolution of modern drug discovery. It began with challenging classical syntheses and evolved through process chemistry innovations driven by the need for industrial-scale production. Its incorporation into ACE inhibitors like Trandolapril marked a pivotal moment, showcasing how a well-designed chemical scaffold can lead to safer and more effective medicines. The journey from snake venom to a rationally designed, rigid heterocyclic core is a testament to the power of medicinal chemistry.
Today, the story is far from over. The unique electronic and structural features of the indoline-2-carboxylic acid core continue to be exploited in diverse therapeutic areas, from viral infections to cancer and neurological disorders. The ongoing research into new synthetic methodologies, particularly in asymmetric synthesis, will undoubtedly make novel derivatives more accessible. As our understanding of complex biological pathways deepens, this versatile and historically significant scaffold is poised to form the foundation of the next generation of targeted therapies.
References
- Discovery and development of ACE inhibitors. (n.d.). In Wikipedia.
- From vipers to vasodilators: the story of ACE inhibitors. (n.d.). LGC Standards.
- Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. (n.d.). ResearchGate.
- From snake venom to ACE inhibitor — the discovery and rise of captopril. (2009, April 17). The Pharmaceutical Journal.
- History of the design of captopril and related inhibitors of angiotensin converting enzyme. (n.d.). American Heart Association Journals.
- Trandolapril: Package Insert / Prescribing Information / MOA. (2025, November 20). Drugs.com.
- ACE inhibition: past, present and future. (2025, September 24). Hospital Healthcare Europe.
- Trandolapril | Drug Information, Uses, Side Effects, Chemistry. (n.d.). PharmaCompass.com.
- Trandolapril. (n.d.). In Wikipedia.
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (n.d.). MDPI.
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023, December 8). PubMed.
- What is the mechanism of Trandolapril? (2024, July 17). Patsnap Synapse.
- Trandolapril. (2024, January 10). Proteopedia.
- Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay. (2004, July 1). PubMed.
- Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex. (n.d.). Google Patents.
- Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. (2025, August 7). ResearchGate.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024, March 18). RSC Publishing.
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020, February 15). PubMed. Retrieved January 3, 2026, from [Link]
- Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor. (n.d.). PubMed.
- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. (2012, August 26). Longdom Publishing.
- Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril. (n.d.). Google Patents.
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An In-depth Technical Guide to the Solubility of Methyl Indoline-2-Carboxylate in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from synthesis and purification to formulation and bioavailability. Methyl indoline-2-carboxylate, a key heterocyclic building block in medicinal chemistry, is frequently utilized in the synthesis of compounds targeting a range of diseases.[1] An in-depth understanding of its solubility profile in various organic solvents is therefore indispensable for researchers, chemists, and drug development professionals. This technical guide provides a comprehensive analysis of the solubility of this compound. In the absence of extensive public quantitative data, this document establishes a robust predictive framework based on the molecule's structural attributes and comparative analysis with structurally related analogs. Furthermore, it delivers a detailed, field-proven experimental protocol for the accurate determination of equilibrium solubility, empowering researchers to generate reliable data in their own laboratories.
Introduction to this compound and its Significance
This compound is a derivative of indoline, a bicyclic heterocyclic compound consisting of a benzene ring fused to a pyrrolidine ring.[2] The indoline scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic pharmaceuticals with diverse biological activities.[3] The methyl ester at the 2-position provides a versatile handle for further chemical modifications, such as amide bond formation, making it a valuable starting material for constructing more complex molecules, including potent enzyme inhibitors.[1][4]
The success of any chemical reaction, purification process (e.g., crystallization), or formulation effort hinges on the ability to dissolve the compound in an appropriate solvent.[5] Poor solubility can lead to low reaction yields, difficulties in purification, and ultimately, poor bioavailability of the final drug product. Therefore, a thorough characterization of the solubility of this compound in a range of common organic solvents is a foundational requirement for its effective application.
Physicochemical Properties and Molecular Structure Analysis
To understand the solubility behavior of this compound, we must first examine its key physicochemical properties and structural features. These attributes govern the types and strengths of intermolecular forces the molecule can form with solvent molecules.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | [6] |
| Molecular Weight | 177.20 g/mol | [6] |
| Structure | 2,3-dihydro-1H-indole-2-carboxylic acid methyl ester | [7] |
| Computed LogP | 1.1962 | [6] |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | [6] |
| Hydrogen Bond Donors | 1 (Amine N-H) | [6] |
| Hydrogen Bond Acceptors | 3 (Amine N, Carbonyl O, Ester O) | [6] |
The structure of this compound presents several key features that dictate its interaction with solvents, as illustrated in the diagram below.
Caption: Key molecular features governing solvent interactions.
The molecule possesses both polar and non-polar characteristics:
-
Polar Features : The secondary amine (N-H) acts as a hydrogen bond donor, while the nitrogen atom itself and the two oxygen atoms of the methyl ester group act as hydrogen bond acceptors. This suggests favorable interactions with polar solvents.
-
Non-Polar Features : The fused benzene ring is hydrophobic and can participate in π-π stacking interactions, while the aliphatic carbons of the pyrrolidine ring contribute to its non-polar character. These features suggest solubility in less polar or non-polar organic solvents.
This duality is the key to understanding its solubility profile. The overall solubility in a given solvent will depend on the balance of these interactions, adhering to the fundamental principle of "like dissolves like."[2]
Predicted Solubility Profile and Comparative Analysis
Comparative Analog Data: Indoline-2-Carboxylic Acid
A study by Liu et al. provides valuable experimental solubility data for (S)-indoline-2-carboxylic acid, the parent acid of our target molecule, in several polar protic solvents.[8] This data, presented below, demonstrates a clear trend.
| Solvent | Molar Mass ( g/mol ) | Polarity (Dielectric Constant) | Solubility of (S)-Indoline-2-Carboxylic Acid (mole fraction x 10³) at 298.15 K (25°C) |
| Water | 18.02 | 80.1 | ~0.6 (estimated from graph) |
| Methanol | 32.04 | 32.7 | ~3.5 (estimated from graph) |
| Ethanol | 46.07 | 24.5 | ~2.5 (estimated from graph) |
| 1-Propanol | 60.10 | 20.1 | ~1.8 (estimated from graph) |
| 2-Propanol | 60.10 | 19.9 | ~1.5 (estimated from graph) |
| 1-Butanol | 74.12 | 17.5 | ~1.2 (estimated from graph) |
| (Data estimated from graphical representations in Liu, J., et al. (2013).[8]) |
This data shows that for the parent carboxylic acid, solubility is highest in methanol and decreases as the alkyl chain of the alcohol solvent increases, which corresponds to a decrease in solvent polarity. The presence of the highly polar carboxylic acid group facilitates strong interactions with polar protic solvents.
Predicted Profile for this compound
By replacing the carboxylic acid group (-COOH) with a methyl ester (-COOCH₃), we reduce the molecule's polarity and remove the acidic proton. This structural change leads to the following predictions:
-
Increased Lipophilicity : The methyl ester is less polar and more lipophilic than the carboxylic acid.
-
Reduced H-Bonding Donation : The molecule loses the strong hydrogen bond-donating hydroxyl group.
Consequently, we can predict that this compound will be less soluble than its parent acid in highly polar solvents like water and methanol, but likely more soluble in solvents of moderate to low polarity.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The N-H group can donate a hydrogen bond, and the ester oxygens can accept hydrogen bonds from the solvent. The small alkyl groups of these solvents can effectively solvate the molecule. |
| Polar Aprotic | DMSO, DMF | High | These solvents are excellent hydrogen bond acceptors and highly polar, capable of strong dipole-dipole interactions with the ester group and solvating the N-H group. |
| Acetone, Ethyl Acetate | Medium to High | These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. Their moderate polarity is well-matched to the mixed polar/non-polar nature of the solute. | |
| Acetonitrile | Medium | A polar solvent, but a weaker hydrogen bond acceptor than acetone or DMSO, which may result in slightly lower solubility. | |
| Non-Polar | Dichloromethane (DCM) | Medium | While considered non-polar, DCM has a significant dipole moment and can effectively solvate a wide range of organic molecules of moderate polarity. |
| Toluene | Low to Medium | The aromatic ring of toluene can engage in favorable π-π stacking with the indole's benzene ring, but the overall polarity mismatch limits high solubility. | |
| Hexane, Heptane | Low / Insoluble | As highly non-polar aliphatic solvents, they lack the ability to form strong interactions with the polar N-H and ester functional groups of the molecule. |
Note: This table represents a qualitative prediction. Experimental verification is required for quantitative assessment.
Experimental Protocol for Equilibrium Solubility Determination
To obtain definitive, quantitative solubility data, the Saturation Shake-Flask Method is the gold-standard and most widely accepted technique for determining equilibrium solubility.[8] This method measures the concentration of a compound in a saturated solution that is in equilibrium with an excess of the solid compound.
Pillar 1: Expertise & Causality in Experimental Design
The protocol below is not merely a series of steps but a system designed for accuracy. Each step's rationale is explained to ensure a deep understanding of the process.
Materials & Equipment:
-
This compound (solid form, purity >98%)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (±0.01 mg)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled orbital shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (UV-Vis recommended) or a UV-Vis Spectrophotometer.
Pillar 2: Self-Validating Protocol Steps
Step 1: Preparation of Stock Solution for Calibration
-
Action: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., methanol or acetonitrile) in a 10 mL volumetric flask. This creates a ~1 mg/mL stock solution.
-
Causality: A precise stock solution is the foundation for a reliable calibration curve, which is essential for accurately quantifying the unknown concentration in the saturated samples.
Step 2: Sample Preparation
-
Action: Add an excess amount of solid this compound to a glass vial (e.g., 5-10 mg into 2 mL of solvent). The exact amount is not critical, but a visible excess of solid must remain at the end of the experiment to ensure equilibrium has been reached with the solid phase.
-
Causality: The presence of undissolved solid is the defining feature of a saturated solution at equilibrium. Without it, the measurement would only indicate that the compound is soluble up to the tested concentration, not its maximum solubility.
Step 3: Equilibration
-
Action: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C) and agitation speed (e.g., 150-250 rpm). Allow the samples to equilibrate for a minimum of 24 hours. For crystalline compounds, 48-72 hours is recommended.
-
Causality: Dissolution is a dynamic process. Sufficient time and constant agitation are required for the rate of dissolution to equal the rate of precipitation, achieving a true thermodynamic equilibrium. Temperature is strictly controlled as solubility is highly temperature-dependent.
Step 4: Phase Separation
-
Action: After equilibration, remove the vials from the shaker and let them stand for a short period (~30 minutes) in a temperature-controlled bath to allow undissolved solids to settle. Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial.
-
Causality: This is the most critical step for preventing experimental error. Filtration removes all undissolved microparticles, which would otherwise be measured and lead to a gross overestimation of solubility. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.
Step 5: Quantification
-
Action: Prepare a series of calibration standards by serially diluting the stock solution. Analyze both the standards and the filtered saturated samples by HPLC or UV-Vis spectroscopy.
-
Causality: A multi-point calibration curve (minimum of 5 points) ensures linearity and accuracy of the analytical method. The concentration of the unknown sample is determined by interpolating its analytical response (e.g., peak area from HPLC) against this curve. The sample from the saturated solution will likely require significant, precise dilution to fall within the linear range of the calibration curve.
Step 6: Data Analysis
-
Action: Calculate the concentration of this compound in the diluted sample using the calibration curve. Multiply this value by the dilution factor to determine the final solubility in the solvent. Report the results in units such as mg/mL or mol/L.
-
Causality: Proper calculation, including accounting for all dilution steps, ensures the final reported value accurately reflects the concentration in the saturated solution. The experiment should be performed in triplicate to assess reproducibility and report a mean value with a standard deviation.
Pillar 3: Visualization of the Experimental Workflow
Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.
Conclusion
While a comprehensive public database of quantitative solubility for this compound in organic solvents remains to be compiled, this guide provides a robust framework for both predicting and experimentally determining this vital parameter. The molecule's amphiphilic nature, with both hydrogen-bonding capabilities and significant non-polar regions, suggests a nuanced solubility profile, with high solubility expected in polar protic and aprotic solvents and lower solubility in non-polar aliphatic hydrocarbons. The provided Shake-Flask protocol is a reliable, self-validating system that empowers researchers to generate high-quality, reproducible solubility data, thereby facilitating more efficient and successful drug discovery and development endeavors.
References
- ChemicalBook. (2024). Methyl indole-2-carboxylate - Safety Data Sheet.
- CymitQuimica. (n.d.). CAS 496-15-1: Indoline.
- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 3-fluoro-2-methyl-1H-indole in Organic Solvents.
- ChemicalBook. (n.d.). Methyl indole-2-carboxylate.
- Google Patents. (1985). US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex.
- Liu, J., Cao, X., Ji, B., & Zhao, B. (2013). Determination and Correlation of Solubilities of (S)-Indoline-2-carboxylic Acid in Six Different Solvents from (283.15 to 358.15) K.
- ResearchGate. (n.d.). Structure–activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives.
- PubChem. (n.d.). Indole.
- ResearchGate. (n.d.). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents.
- PubChem. (n.d.). Methyl 1H-indole-2-carboxylate.
- PubChem. (n.d.). methyl 6-methyl-1H-indole-2-carboxylate.
- Google Patents. (n.d.). indoline-2-carboxylic acid methyl ester using hydrolytic enzyme.
- PMC. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid.
- Bradley, J-C., et al. (2010). The Open Notebook Science Solubility Challenge.
- ChemicalBook. (n.d.). Methyl indole-2-carboxylate | 1202-04-6.
- Santa Cruz Biotechnology. (n.d.). Methyl (2S)-2,3-dihydro-1H-indole-2-carboxylate hydrochloride - Data Sheet.
- ChemScene. (n.d.). 59040-84-5 | this compound.
- Sigma-Aldrich. (n.d.). (S)-(+)-Methyl indoline-2-carboxylate = 97.0 HPLC 141410-06-2.
- BLD Pharm. (n.d.). 141410-06-2|(S)-Methyl indoline-2-carboxylate.
- Sigma-Aldrich. (n.d.). (S)-(+)-Methyl indoline-2-carboxylate = 97.0 HPLC 141410-06-2.
- NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-.
- MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024).
- Pharmaffiliates. (n.d.). CAS No : 59040-84-5 | Product Name : this compound.
- MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
- MDPI. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
- Cheméo. (n.d.). Ethyl indole-2-carboxylate, N-methyl- - Chemical & Physical Properties.
- ChemicalBook. (n.d.). 2,3-DIHYDRO-1H-INDOLE-3-CARBOXYLIC ACID METHYL ESTER.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Methyl Indole-2-carboxylate 1202-04-6.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
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Enantiopure Methyl Indoline-2-Carboxylate: A Technical Guide for Drug Development Professionals
This guide provides an in-depth technical overview of enantiopure Methyl indoline-2-carboxylate, a critical chiral building block in modern drug discovery and development. We will explore its commercial availability, methods for ensuring enantiomeric purity, and the synthetic strategies employed for its preparation. This document is intended for researchers, scientists, and drug development professionals who require a practical understanding of sourcing and utilizing this versatile intermediate.
The Significance of Chirality: The Case of this compound
The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antihypertensive, and cardiovascular protective effects.[1] The introduction of a chiral center at the 2-position, as seen in this compound, adds a layer of stereochemical specificity that is paramount in drug design.[2] The (S)-enantiomer, in particular, serves as a crucial intermediate in the synthesis of various pharmaceutical agents, notably in the development of drugs targeting neurological disorders.[2] The distinct three-dimensional arrangement of enantiomers dictates their interaction with chiral biological targets such as enzymes and receptors, often leading to significant differences in efficacy, metabolism, and toxicity. Therefore, access to enantiomerically pure forms of this building block is not just advantageous but essential for the development of safe and effective therapeutics.
Commercial Availability and Supplier Landscape
Enantiopure (R)- and (S)-Methyl indoline-2-carboxylate are commercially available from a range of specialized chemical suppliers. The material is typically offered with purities of 95% or higher, as determined by High-Performance Liquid Chromatography (HPLC). It is important for researchers to carefully consider the supplier's specifications, including the analytical methods used to determine both chemical and enantiomeric purity.
Below is a comparative table of representative suppliers for both enantiomers. Note that availability and specifications are subject to change, and it is always recommended to consult the supplier's website for the most current information.
| Supplier | Product Name | Enantiomer | CAS Number | Purity | Notes |
| Chem-Impex | (S)-(+)-Methyl indoline-2-carboxylate | (S) | 141410-06-2 | ≥ 97% (HPLC) | |
| Amerigo Scientific | (S)-(+)-Methyl indoline-2-carboxylate | (S) | 141410-06-2 | ≥97.0% (HPLC) | |
| Benchchem | (S)-(+)-Methyl indoline-2-carboxylate | (S) | 141410-06-2 | ≥95% | |
| Sigma-Aldrich | (S)-Methyl indoline-2-carboxylate hydrochloride | (S) | 96056-64-3 | 95% | Hydrochloride salt |
| BLD Pharm | (R)-Methyl indoline-2-carboxylate | (R) | 293737-30-1 | - | |
| Pharmaffiliates | This compound | Racemic | 59040-84-5 | - | Racemic starting material |
Quality Control: Ensuring Enantiomeric Purity via Chiral HPLC
The determination of enantiomeric excess (e.e.) is a critical quality control step. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose. The principle behind this technique is the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and distinct elution times.
Experimental Protocol: Chiral HPLC Analysis
This protocol provides a general guideline for the chiral separation of (R)- and (S)-Methyl indoline-2-carboxylate. Optimization may be required based on the specific instrument and column used. A common choice for this class of compounds is a polysaccharide-based chiral stationary phase.[2]
1. Instrumentation and Materials:
- HPLC system with a UV detector
- Chiral column (e.g., Chiralpak AD-H or equivalent)
- HPLC-grade solvents (e.g., hexane, isopropanol)
- Sample of this compound (racemic standard and sample to be tested)
- Volumetric flasks and pipettes
2. Mobile Phase Preparation:
- Prepare a mobile phase of hexane and isopropanol. A typical starting ratio is 90:10 (v/v). The exact ratio may need to be optimized to achieve baseline separation.
- Degas the mobile phase using sonication or vacuum filtration.
3. Sample Preparation:
- Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
- Column: Chiralpak AD-H (or equivalent)
- Mobile Phase: Hexane:Isopropanol (e.g., 90:10 v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
5. Analysis:
- Inject a racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
- Inject the sample to be analyzed.
- Integrate the peak areas for both enantiomers.
- Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
Workflow for Chiral Purity Assessment
Synthetic and Resolution Strategies
The preparation of enantiopure this compound can be achieved through several methods, including asymmetric synthesis and the resolution of a racemic mixture. The latter is often more practical on an industrial scale.
Enzymatic Resolution of Racemic this compound
Enzymatic resolution is a powerful and environmentally friendly method that leverages the stereoselectivity of enzymes. Lipases and proteases are commonly used to selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted and thus enriched.[2][3]
This protocol outlines a general procedure for the enzymatic resolution of racemic this compound using a commercially available hydrolase.
1. Materials:
- Racemic this compound
- Phosphate buffer (e.g., 100 mM, pH 7-8)
- Hydrolytic enzyme (e.g., Savinase, Alcalase, or a lipase)[3]
- Base solution for pH control (e.g., 1N NaOH)
- Organic solvent for extraction (e.g., ethyl acetate)
- pH meter and controller (optional, for larger scale)
- Reaction vessel with stirring
2. Procedure:
- Suspend the racemic this compound in the phosphate buffer in the reaction vessel.
- Adjust the pH of the suspension to the optimal pH for the chosen enzyme (typically between 7 and 8).
- Add the enzyme to the reaction mixture. The enzyme loading will depend on its activity and should be optimized.
- Maintain the reaction at a constant temperature (e.g., 30-40 °C) with vigorous stirring.
- Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral HPLC. The reaction is stopped when approximately 50% conversion is reached to maximize the yield and enantiomeric excess of the remaining ester.
- During the reaction, the hydrolysis of the ester will produce the corresponding carboxylic acid, leading to a decrease in pH. Maintain the pH at the optimal level by the controlled addition of a base solution.
3. Work-up and Isolation:
- Once the desired conversion is achieved, stop the reaction (e.g., by filtration if the enzyme is immobilized, or by changing the pH).
- Extract the mixture with an organic solvent such as ethyl acetate. The unreacted (S)-Methyl indoline-2-carboxylate will be extracted into the organic layer, while the (R)-indoline-2-carboxylic acid salt will remain in the aqueous layer.[3]
- Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the enantiomerically enriched (S)-Methyl indoline-2-carboxylate.
- The aqueous layer can be acidified to precipitate the (R)-indoline-2-carboxylic acid, which can be isolated and potentially racemized for recycling.
Logic of Enzymatic Resolution
Conclusion
Enantiopure this compound is an indispensable chiral building block for the synthesis of complex pharmaceutical agents. A reliable supply chain and robust analytical methods for quality control are crucial for its effective use in drug development. This guide has provided an overview of its commercial availability, a detailed protocol for determining its enantiomeric purity by chiral HPLC, and an insight into the practical and efficient method of enzymatic resolution. By understanding these key aspects, researchers can confidently source and utilize this important intermediate in their quest for novel therapeutics.
References
-
Amerigo Scientific. (S)-(+)-Methyl indoline-2-carboxylate (≥97.0% (HPLC)). [Link]
-
African Rock Art. (S)-(+)-Methyl indoline-2-carboxylate. [Link]
-
ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF. [Link]
- Google Patents. Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
- Google Patents. indoline-2-carboxylic acid methyl ester using hydrolytic enzyme.
-
Pharmaffiliates. CAS No : 59040-84-5 | Product Name : this compound. [Link]
-
ResearchGate. Chiral HPLC chromatogram of (R,S)-ethyl indoline-2-carboxylate and... [Link]
-
Patsnap Eureka. indoline-2-carboxylic acid methyl ester using hydrolytic enzyme. [Link]
-
National Center for Biotechnology Information. Development and Application of Indolines in Pharmaceuticals. [Link]
Sources
- 1. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)-(+)-Methyl indoline-2-carboxylate | 141410-06-2 | Benchchem [benchchem.com]
- 3. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]
Methodological & Application
Application Note: A Robust Strategy for the Chiral HPLC Separation of Methyl Indoline-2-Carboxylate Enantiomers
Abstract
This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of methyl indoline-2-carboxylate. As a crucial chiral building block in the synthesis of various pharmaceutical agents, the accurate determination of its enantiomeric purity is paramount.[1] This application note details a systematic approach, from initial screening of chiral stationary phases (CSPs) and mobile phases to method optimization and system suitability testing, ensuring a robust and reliable separation. The principles and protocols outlined herein are designed for researchers, scientists, and drug development professionals requiring stringent quality control of chiral intermediates.
Introduction: The Significance of Chiral Purity
In pharmaceutical development, the stereochemistry of a molecule is a critical attribute, as different enantiomers of a drug can exhibit widely varying pharmacological and toxicological profiles.[2] this compound is a cyclic amino acid ester derivative that serves as a key intermediate in the synthesis of numerous bioactive molecules.[3] Consequently, the ability to separate and quantify its enantiomers is essential for ensuring the safety and efficacy of the final drug product.
Direct separation using chiral HPLC is the most prevalent and effective technique for determining enantiomeric composition.[1][4] This method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[5] The development of a successful chiral separation method is often not straightforward and typically involves a screening process to identify the optimal combination of CSP and mobile phase.[6][7]
This guide presents a logical, field-proven workflow for developing a chiral HPLC method for this compound, emphasizing the rationale behind experimental choices to ensure a scientifically sound and reproducible protocol.
Foundational Principles: Chiral Recognition Mechanisms
The cornerstone of chiral HPLC is the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[5][7] The stability of these complexes differs for each enantiomer, resulting in separation. Key interactions governing this chiral recognition include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.[5] For an analyte like this compound, which contains a secondary amine, an ester group, and an aromatic ring, several interaction points are available for chiral recognition.
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly successful for a broad range of chiral compounds, including amino acid derivatives.[1][7] These phases form "chiral pockets" or grooves where analyte enantiomers can fit differently, leading to effective separation.[7]
Method Development Strategy: A Systematic Screening Approach
Due to the unpredictable nature of chiral separations, a systematic screening approach is the most efficient path to a successful method.[6][8] This involves testing a selection of CSPs with a set of diverse mobile phases.
Initial Column and Mobile Phase Screening
Based on the structure of this compound (a cyclic amino acid ester), polysaccharide-based CSPs are a logical starting point.[1] A recommended initial screening set would include columns with complementary selectivities.
Table 1: Recommended Chiral Stationary Phases for Initial Screening
| Chiral Stationary Phase (CSP) | Selector Type | Potential Interactions with Analyte |
| Lux® Cellulose-1 / CHIRALCEL® OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | π-π, Hydrogen Bonding, Dipole-Dipole |
| Lux® Amylose-1 / CHIRALPAK® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | π-π, Hydrogen Bonding, Steric Inclusion |
| Lux® Cellulose-2 / CHIRALCEL® OJ-H | Cellulose tris(4-methylbenzoate) | π-π, Dipole-Dipole, Steric Repulsion |
| CHIRALPAK® IA | Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized) | π-π, Hydrogen Bonding, Broader Solvent Compatibility |
The screening should be performed in both normal-phase and reversed-phase/polar organic modes to explore a wide range of selectivity options.
Workflow for Initial Screening
Caption: Initial screening workflow for chiral method development.
Detailed Protocols
Protocol 1: Normal-Phase Screening
Rationale: Normal-phase chromatography often provides excellent selectivity for chiral compounds due to the prevalence of hydrogen bonding and dipole-dipole interactions between the analyte and the CSP.[4] For basic compounds like this compound, the addition of a basic additive is often necessary to improve peak shape.
Step-by-Step Protocol:
-
Column Installation: Install one of the selected CSPs (e.g., Lux Cellulose-1, 250 x 4.6 mm, 5 µm).
-
System Equilibration: Equilibrate the column with the initial mobile phase (Mobile Phase A) for at least 30 minutes or until a stable baseline is achieved.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of racemic this compound in the mobile phase.
-
Injection: Inject 5 µL of the sample solution.
-
Chromatographic Conditions:
-
Mobile Phase A: n-Hexane / Isopropanol (IPA) (90:10, v/v) + 0.1% Diethylamine (DEA)
-
Mobile Phase B: n-Hexane / Ethanol (EtOH) (90:10, v/v) + 0.1% Diethylamine (DEA)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
-
Evaluation: Run the analysis with Mobile Phase A. If no or poor separation is observed, switch to Mobile Phase B and re-equilibrate before injecting.
-
Repeat: Repeat steps 1-6 for each of the selected CSPs.
Table 2: Example Normal-Phase Screening Conditions
| Parameter | Condition | Rationale |
| Mobile Phase | n-Hexane/Alcohol (IPA or EtOH) | Modulates polarity and hydrogen bonding interactions. |
| Additive | 0.1% Diethylamine (DEA) | Masks acidic silanols on the silica surface, improving peak shape for basic analytes. |
| Flow Rate | 1.0 mL/min | Standard starting flow rate for a 4.6 mm ID column. |
| Temperature | 25 °C | Provides reproducible retention times. Lower temperatures can sometimes increase resolution. |
Protocol 2: Reversed-Phase / Polar Organic Mode Screening
Rationale: Reversed-phase and polar organic modes offer alternative selectivities and are compatible with LC-MS. Polar organic mode, using 100% organic solvent like acetonitrile or methanol, can offer unique selectivity.[6]
Step-by-Step Protocol:
-
Column Installation & Equilibration: Follow the same procedure as in the normal-phase protocol, using the appropriate mobile phase.
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the racemate in methanol or acetonitrile.
-
Injection: Inject 5 µL of the sample solution.
-
Chromatographic Conditions:
-
Polar Organic (PO): 100% Acetonitrile (ACN) or 100% Methanol (MeOH)
-
Reversed-Phase (RP): ACN / Water (60:40, v/v) with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Bicarbonate
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
Evaluation & Repetition: Evaluate results and repeat for each CSP.
Method Optimization
Once a promising set of conditions (Resolution (Rs) > 1.5) is identified, further optimization can be performed to improve resolution, reduce analysis time, and enhance peak shape.
Optimization Strategy:
Caption: Key parameters for optimizing the chiral separation.
-
Mobile Phase Composition: Fine-tune the ratio of the strong eluting solvent (e.g., IPA in normal phase). Decreasing the alcohol content generally increases retention and can improve resolution.
-
Flow Rate: Lower flow rates often enhance resolution in chiral separations, though at the cost of longer analysis times.[9]
-
Temperature: Decreasing the column temperature typically increases the stability of the transient diastereomeric complexes, which can lead to better resolution.[9]
System Suitability and Method Validation
Before routine analysis, the method's performance must be verified through system suitability testing (SST) and validation.[10][11] This ensures the system is operating correctly and the method is fit for its intended purpose.[12][13]
System Suitability Testing (SST)
SST should be performed before each analytical run.[10] For chiral separations, the key SST parameters are more stringent.[11]
Table 3: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 1.7 | Ensures baseline separation for accurate quantification of both enantiomers.[10] |
| Tailing Factor (Tf) | 0.8 - 1.5 | Confirms good peak shape, free from excessive tailing or fronting. |
| Repeatability (%RSD) | ≤ 2.0% for peak areas (n=5) | Demonstrates the precision of the injection and detection system. |
| Signal-to-Noise (S/N) | ≥ 10 for the minor enantiomer | Guarantees that the minor enantiomer can be reliably quantified at the limit of quantification (LOQ).[10] |
Method Validation
The optimized method should be validated according to ICH guidelines, covering parameters such as:[10]
-
Specificity: The ability to assess the enantiomers in the presence of impurities or degradation products.
-
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte.
-
Accuracy & Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer that can be reliably detected and quantified.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.
Conclusion
This application note provides a structured and scientifically grounded framework for developing a robust chiral HPLC method for the separation of this compound enantiomers. By employing a systematic screening of well-chosen polysaccharide-based chiral stationary phases with diverse mobile phase systems, a suitable separation can be efficiently identified. Subsequent optimization of chromatographic parameters, followed by rigorous system suitability testing and full method validation, will ensure the final method is accurate, precise, and reliable for routine quality control in a regulated environment.
References
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. [Link]
-
What Are HPLC System Suitability Tests and Their Importance? - Altabrisa Group. [Link]
-
HPLC Technical Tip: Chiral Method Development - Phenomenex. [Link]
-
Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase - PubMed. [Link]
-
Chiral column chromatography - Wikipedia. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. [Link]
-
Chiral HPLC Method Development. [Link]
-
Continuous Chiral Separation of Amino Acid Derivatives by Enantioselective Liquid−Liquid Extraction in Centrifugal Contactor S. [Link]
-
A Detailed Study of Validation Parameters and System Suitability Test in HPLC - Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2012_3(4)/.pdf]([Link]].pdf)
-
Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase - PubMed. [Link]
-
(a) The principle of HPLC chiral separation: a flow of dissolved chiral... - ResearchGate. [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI. [Link]
-
Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem. [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]
-
Chiral HPLC Column Selection and Method Development Guide - Bioanalysis Zone. [Link]
-
Combinatorial synthesis of highly selective cyclohexapeptides for separation of amino Acid enantiomers by capillary electrophoresis - PubMed. [Link]
-
Understanding Chiral Chromatography: A Comprehensive Guide - Chrom Tech, Inc.. [Link]
-
System Suitability in HPLC Analysis | Pharmaguideline. [Link]
-
Chiral HPLC chromatogram of (R,S)-ethyl indoline-2-carboxylate and... - ResearchGate. [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete - Longdom Publishing. [Link]
-
Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives: application to (+) - RSC Publishing. [Link]
-
Chiral HPLC Separations - Phenomenex. [Link]
-
Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach - PMC - NIH. [Link]
-
HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. [Link]
Sources
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. Catalytic asymmetric synthesis of cyclic amino acids and alkaloid derivatives: application to (+)-dihydropinidine and Selfotel synthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 8. hplc.today [hplc.today]
- 9. bioanalysis-zone.com [bioanalysis-zone.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. rjpbcs.com [rjpbcs.com]
- 13. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
Application Notes & Protocols: Strategic Incorporation of (S)-Indoline-2-carboxylic Acid in Solid-Phase Peptide Synthesis for Conformational Control
These application notes provide a comprehensive guide for the strategic incorporation of the non-proteinogenic amino acid (S)-Indoline-2-carboxylic acid into peptide sequences using solid-phase peptide synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals aiming to leverage this unique building block for advanced peptide design. We will delve into the mechanistic basis for its use, address the synthetic challenges, and provide detailed, field-proven protocols for its successful application.
Introduction: A Proline and Phenylalanine Mimetic for Structural Design
(S)-Indoline-2-carboxylic acid (H-(2S)-Ind-OH) is a conformationally constrained amino acid that serves as a structural mimetic of both L-proline and L-phenylalanine.[1][2] Its structure can be envisioned as a phenylalanine with its side chain locked into a fixed orientation or as a proline with a fused aromatic ring.[1][2] This rigid architecture is not merely a novelty; it is a powerful tool for peptide chemists. The primary utility of incorporating H-(2S)-Ind-OH lies in its remarkable ability to influence the conformation of the adjacent peptide bond, strongly favoring the cis amide isomer, particularly in polar environments.[1][3] This behavior is in stark contrast to the general preference for trans amide bonds in peptides, including most proline-containing sequences, making H-(2S)-Ind-OH a valuable "conformational switch" for designing novel secondary structures like β-turns and β-hairpins.[2][3]
However, the unique structural benefits of H-(2S)-Ind-OH are accompanied by significant synthetic hurdles. Its secondary amine is a weak nucleophile, and the molecule is sterically hindered, leading to low reactivity and challenging coupling steps.[3] Furthermore, it exhibits a strong propensity to form undesirable diketopiperazines (DKP), which can truncate the synthesis.[3] This guide will address these challenges head-on, providing strategic insights and optimized protocols to enable its successful incorporation.
PART I: Mechanistic Insights & Strategic Considerations
The Foundational Principle: Controlling cis/trans Amide Bond Isomerization
The planarity of the peptide bond results in two possible conformations: trans and cis. The trans form is overwhelmingly favored (by ~1000:1) due to steric repulsion between adjacent amino acid side chains. Proline is a notable exception, where the energy difference is much smaller, allowing for a significant population of the cis isomer (~10-30%). The incorporation of H-(2S)-Ind-OH pushes this equilibrium dramatically. Experimental and computational studies have demonstrated that its derivatives have a strong, solvent-dependent preference for the cis conformation.[2] This effect is attributed to a combination of steric and electrostatic interactions stemming from its rigid, fused-ring system.[2] Harnessing this property allows for the rational design of peptides with predictable, stable secondary structures.
Caption: Relationship between trans and cis isomers.
Overcoming Synthetic Challenges
The successful use of H-(2S)-Ind-OH in SPPS requires a clear understanding of its inherent reactivity issues.
-
Low Reactivity & Steric Hindrance : The secondary amine of the indoline ring is less nucleophilic than a standard primary amine, and the bulky fused ring system creates significant steric hindrance.[3] This combination makes the coupling of an amino acid to the indoline nitrogen particularly difficult. Standard coupling conditions often result in low yields or complete failure.[3] Therefore, more potent coupling reagents and optimized reaction conditions are mandatory.
-
Diketopiperazine (DKP) Formation : DKP formation is a notorious side reaction in SPPS, especially with N-terminal proline residues. It occurs when the deprotected secondary amine of the N-terminal residue attacks the ester linkage connecting the peptide to the resin, cleaving the peptide as a cyclic dipeptide. H-(2S)-Ind-OH has a very strong inclination to form DKPs.[3] This is most problematic when Ind is the second residue being coupled from the C-terminus (e.g., after deprotecting Fmoc-Ind-Resin to couple the next amino acid).
Caption: Pathway of Diketopiperazine (DKP) side reaction.
Recommended Synthetic Strategies
To circumvent these issues, two primary strategies are recommended:
-
Strategy 1: Optimized Direct SPPS Incorporation : This involves using the Nα-Fmoc protected H-(2S)-Ind-OH directly in an automated or manual synthesizer but with a carefully optimized coupling protocol. This is the focus of the protocols in this guide.
-
Strategy 2: Dipeptide Cassette Approach : For particularly challenging sequences, a dipeptide of the form Fmoc-AA-Ind-OH can be synthesized in solution, purified, and then coupled to the resin-bound peptide as a single unit. This bypasses the difficult Ind-N-acylation step on the solid support and significantly reduces the risk of DKP formation.
PART II: Experimental Protocols & Methodologies
Protocol 1: Preparation of Nα-Fmoc-(S)-Indoline-2-carboxylic Acid
The commercially available H-(2S)-Ind-OH must be protected with a base-labile Fmoc group for use in standard SPPS.
Materials:
-
(S)-Indoline-2-carboxylic acid (H-(2S)-Ind-OH)
-
9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
1 M Hydrochloric Acid (HCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve H-(2S)-Ind-OH (1.0 eq) in a 10% aqueous solution of NaHCO₃.
-
In a separate flask, dissolve Fmoc-OSu (1.1 eq) in 1,4-dioxane.
-
Add the Fmoc-OSu solution dropwise to the amino acid solution at room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Dilute the reaction mixture with water and wash with ethyl acetate to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl. A white precipitate should form.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting white solid, Fmoc-(2S)-Ind-OH, can be used without further purification or recrystallized from an appropriate solvent system like EtOAc/hexanes.
Protocol 2: General Fmoc-SPPS Workflow
The following diagram outlines the fundamental cycle of Fmoc-based solid-phase peptide synthesis.
Caption: The iterative cycle of Fmoc-based SPPS.
Protocol 3: Optimized SPPS Coupling of Fmoc-(S)-Ind-OH
This protocol is designed to maximize the coupling efficiency of the sterically hindered Fmoc-(2S)-Ind-OH.
Materials:
-
Fmoc-protected peptide-resin with a free N-terminal amine.
-
Fmoc-(2S)-Ind-OH
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous, amine-free N,N-Dimethylformamide (DMF)
-
Bromophenol Blue (BPB) monitoring solution (0.5% in DMF)[4]
Procedure:
-
Resin Preparation : Following the standard SPPS cycle (Protocol 2), ensure the N-terminal Fmoc group of the resin-bound peptide has been removed and the resin has been thoroughly washed with DMF.
-
Coupling Monitoring Setup : Perform a BPB test on a small sample of beads.[4] The beads should turn blue, indicating the presence of free amines.
-
Activation Solution : In a separate vial, pre-activate the amino acid. Dissolve Fmoc-(2S)-Ind-OH (4.0 eq relative to resin loading) and HATU (3.9 eq) in DMF. Add DIPEA (8.0 eq) and allow the solution to activate for 2-5 minutes. The solution will typically change color.
-
Coupling Reaction : Add the activated amino acid solution to the reaction vessel containing the resin. Agitate the mixture at room temperature.
-
Extended Coupling Time : Allow the coupling to proceed for a minimum of 4 hours. Standard 1-2 hour coupling times are often insufficient.
-
Monitoring : After 4 hours, take a small sample of resin beads, wash them thoroughly with DMF, and perform the BPB test. A color change from blue to yellow/green indicates successful coupling (consumption of free amines).[4] If the beads remain blue, the coupling is incomplete.
-
Double Coupling (If Necessary) : If the monitoring test indicates incomplete coupling, drain the reaction vessel and repeat steps 3-6 for a second coupling reaction.
-
Washing : Once coupling is complete (beads are yellow/green), drain the coupling solution and wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x) to remove all excess reagents before proceeding to the next deprotection step.
Table 1: Comparative Guide to Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Acronym | Class | Key Advantages & Considerations |
| HATU | (see above) | Aminium/Uronium Salt | Highly Recommended. Very fast activation and high efficiency for hindered couplings. Lower racemization potential.[3] |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium/Uronium Salt | A standard, effective reagent, but may be slightly less efficient than HATU for extremely difficult couplings.[3] |
| DIC/OxymaPure | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | Carbodiimide + Additive | A cost-effective and highly efficient modern alternative to DIC/HOBt. Low racemization risk.[4] |
| DEPBT | 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one | Phosphonium Salt | Excellent for suppressing racemization, particularly with sensitive residues like arylglycines.[5] |
Protocol 4: Final Peptide Cleavage and Deprotection
This protocol uses a standard trifluoroacetic acid (TFA) cocktail to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.
Materials:
-
Dry peptide-resin
-
Reagent R Cleavage Cocktail:
-
TFA (90%)
-
Thioanisole (5%)
-
Ethanedithiol (EDT) (3%)
-
Anisole (2%)
-
CAUTION : TFA is highly corrosive. Work in a fume hood and wear appropriate PPE.
-
-
Cold Diethyl Ether
Procedure:
-
Place the dry peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of peptide).
-
Stir or agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Concentrate the TFA solution to about 10% of its original volume using a gentle stream of nitrogen or rotary evaporation.
-
Precipitate the crude peptide by adding the concentrated solution dropwise into a centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers.
-
Dry the resulting peptide pellet under vacuum. The crude peptide is now ready for purification by HPLC.
Conclusion
The incorporation of (S)-Indoline-2-carboxylic acid is a potent strategy for enforcing specific secondary structures in synthetic peptides. While its use in SPPS is complicated by low reactivity and a high propensity for DKP formation, these challenges are not insurmountable. By employing a strategy of optimized direct coupling with potent activators like HATU, extended reaction times, and careful reaction monitoring, researchers can successfully synthesize these valuable modified peptides. The protocols and insights provided herein offer a robust framework for leveraging H-(2S)-Ind-OH to advance the frontiers of peptide-based drug discovery, material science, and chemical biology.
References
-
Cordella, F., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chirality, 36. Available at: [Link]
-
Martinelli, E., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Methyl Indole-2-carboxylate: Advancing Cancer Research and Drug Discovery. Available at: [Link]
-
Scialpi, F., et al. (2024). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Available at: [Link]
-
Marchesan, S., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. National Institutes of Health. Available at: [Link]
-
Salas-Sarduy, E., et al. (2019). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology. Available at: [Link]
-
Thamm, P., et al. (n.d.). Synthesis of Peptides Containing Proline Analogues. Available at: [Link]
-
Al-Karadaghi, S., et al. (2017). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. Topics in Heterocyclic Chemistry. Available at: [Link]
-
Zheng, Y., et al. (2018). Pd-catalyzed intramolecular C(sp2)–H amination of phenylalanine moieties in dipeptides: synthesis of indoline-2-carboxylate-containing dipeptides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]
-
Amblard, F., et al. (2015). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Available at: [Link]
Sources
- 1. A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejbiotechnology.info [ejbiotechnology.info]
- 5. peptide.com [peptide.com]
Peptide coupling protocols using Methyl indoline-2-carboxylate
An Application Guide to Peptide Coupling Protocols Utilizing Methyl indoline-2-carboxylate
Authored by a Senior Application Scientist
Introduction: The Unique Role of Indoline-2-Carboxylic Acid in Peptide Chemistry
(S)-Indoline-2-carboxylic acid ((2S)-Ind) and its ester derivatives, such as this compound, represent a class of conformationally constrained amino acid analogues of significant interest to peptide chemists and drug developers. This unique building block can be viewed as a hybrid or mimetic of both L-proline and L-phenylalanine.[1] The fusion of an aromatic ring to the C4 and C5 positions of a proline-like pyrrolidine ring locks the side chain in a fixed orientation, drastically reducing conformational flexibility.[1]
This inherent rigidity is a powerful tool in peptide design. By pre-organizing a peptide backbone into a more defined structure, the entropic penalty of binding to a biological target is minimized, which can lead to enhanced binding affinity.[2] Furthermore, the constrained structure can sterically hinder protease recognition, improving the metabolic stability and in-vivo half-life of peptide-based therapeutics.[2]
A particularly noteworthy feature of (2S)-Ind derivatives is their remarkable tendency to favor a cis amide bond conformation, especially in polar solvents.[1] This is in stark contrast to proline, which generally prefers a trans conformation. This property makes (2S)-Ind an invaluable tool for designing novel secondary structures like β-hairpins or for creating specific conformational switches within a peptide sequence.[1][3] However, the very features that make this molecule attractive also introduce significant synthetic challenges in its incorporation into peptide chains.
This guide provides a detailed exploration of the reactivity of this compound, outlines field-proven coupling strategies to overcome its inherent challenges, and presents detailed protocols for its successful incorporation into peptides.
The Core Challenge: Steric Hindrance and Reduced Reactivity
The primary obstacle in utilizing this compound as the N-terminal residue (the amine component) in a peptide coupling reaction is its low reactivity.[3] The secondary amine of the indoline ring is sterically hindered by the adjacent aromatic ring and the ester group. This steric bulk impedes the nucleophilic attack required for amide bond formation.
Studies have shown that many classical coupling reagents are ineffective for this purpose. When attempting to couple an N-protected amino acid (e.g., Boc-L-Ala-OH) to methyl (2S)-indoline-2-carboxylate, standard reagents proved inefficient:
-
Ineffective Reagents: HATU, HBTU, DCC, EDC·HCl, and the Mukaiyama reagent.[4]
-
Partially Effective Reagents: Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) and propylphosphonic anhydride (T3P) were able to promote the reaction, although yields were often modest, highlighting the difficulty of the coupling.[3][4]
This low reactivity is analogous to the challenges faced when coupling other sterically hindered or N-methylated amino acids, which are known to have slow and incomplete reactions.[5][6]
Strategies for Successful Incorporation
Two primary strategies exist for incorporating an indoline-2-carboxylate moiety into a peptide: direct coupling of the constrained amino acid and post-synthetic modification of a phenylalanine-containing peptide.
Strategy 1: Direct Coupling Protocols
Success in direct coupling hinges on selecting the appropriate reagents and conditions to overcome the steric hindrance. The approach differs depending on whether the indoline moiety provides the amine or the carboxylic acid component.
A. Coupling to the Amine of this compound
This is the more challenging scenario. As standard uronium/aminium reagents are ineffective, more potent activators are required. Propylphosphonic anhydride (T3P) has emerged as a reliable choice. T3P is valued not only for its effectiveness but also for its improved sustainability profile and simplified purification, as its byproducts are water-soluble.[3]
B. Activating the Carboxyl Group of N-Protected Indoline-2-Carboxylic Acid
When the indoline moiety is the C-terminal residue (providing the carboxyl group), the coupling is generally more straightforward. The primary challenge here is activating the carboxylic acid without causing racemization. Uronium/aminium salt reagents like HATU are highly effective for this purpose, particularly for sterically hindered amino acids.[7] The mechanism involves the rapid formation of a reactive O-acyl(tetramethyl)isouronium salt, which then converts to a highly reactive HOAt-ester, minimizing the lifetime of intermediates that could lead to racemization.[5][7]
Experimental Protocols
Protocol 1: Solution-Phase Coupling of Boc-L-Ala-OH to Methyl (2S)-indoline-2-carboxylate using T3P
This protocol details the coupling of a protected amino acid to the sterically hindered amine of this compound.
Workflow Diagram:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Hydrolysis of Methyl Indoline-2-carboxylate to Indoline-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the hydrolysis of methyl indoline-2-carboxylate, yielding indoline-2-carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutical agents and bioactive molecules.[1][2] The protocols and insights presented herein are grounded in established chemical principles and best practices to ensure procedural success, safety, and high product purity.
Introduction: The Significance of Indoline-2-Carboxylic Acid
Indoline-2-carboxylic acid is a valuable chiral building block in organic synthesis.[1] Its rigid bicyclic structure makes it a key component in the development of constrained peptides and peptidomimetics, which are of significant interest in drug discovery for their enhanced metabolic stability and target affinity. Furthermore, this scaffold is present in a number of antihypertensive pharmaceuticals.[1][3] The hydrolysis of its methyl ester is a fundamental deprotection step, often necessary to reveal the carboxylic acid moiety for subsequent amide bond formation or other derivatizations.[4]
Mechanistic Overview: The Chemistry of Ester Hydrolysis
The conversion of an ester to a carboxylic acid and an alcohol is known as ester hydrolysis.[5] This reaction can be catalyzed by either acid or base.[5]
Acid-Catalyzed Hydrolysis: This is a reversible process, essentially the reverse of Fischer esterification.[5][6] The reaction is driven to completion by using a large excess of water.[6][7] The mechanism involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water.[7]
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that proceeds to completion.[5][6] A stoichiometric amount of base, such as sodium hydroxide, is required.[5] The hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate that then expels the methoxide ion. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which drives the reaction forward.[6][8]
For the hydrolysis of this compound, base-catalyzed hydrolysis is generally preferred due to its irreversibility and typically cleaner reaction profile.
Safety First: Handling Reagents and Products
Prior to commencing any experimental work, it is crucial to review the Safety Data Sheets (SDS) for all reagents and products.
| Compound | Key Hazards | Recommended PPE |
| This compound | Potential for skin, eye, and respiratory irritation. | Safety goggles, lab coat, nitrile gloves.[9][10] |
| Indoline-2-carboxylic acid | May cause skin, eye, and respiratory irritation.[11][12][13] | Safety goggles, lab coat, nitrile gloves.[11] |
| Sodium Hydroxide | Corrosive, causes severe skin burns and eye damage. | Chemical-resistant gloves, safety goggles, face shield, lab coat. |
| Hydrochloric Acid | Corrosive, causes severe skin burns and eye damage. Respiratory irritant. | Chemical-resistant gloves, safety goggles, face shield, lab coat. Work in a fume hood. |
Emergency Procedures:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.[11]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[10][11]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9][11]
Experimental Protocol: Base-Catalyzed Hydrolysis
This protocol details the saponification of this compound.
Reagents and Equipment
-
This compound
-
Methanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M and concentrated
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel and flask)
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in methanol (approximately 10-15 mL per gram of ester).
-
Addition of Base: To the stirred solution, add an aqueous solution of sodium hydroxide (1.5 to 2.0 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup - Neutralization and Extraction:
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.
-
Dissolve the residue in deionized water.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted starting material or non-polar impurities. Discard the organic layer.
-
Cool the aqueous layer in an ice bath and carefully acidify to a pH of approximately 3-5 with 1 M HCl.[14] The product will precipitate out of the solution.
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
-
Drying: Dry the isolated indoline-2-carboxylic acid under vacuum to a constant weight.
Visualizing the Workflow
Caption: Workflow for the hydrolysis of this compound.
Purification: Achieving High Purity
For many applications, particularly in drug development, the isolated product may require further purification.
Recrystallization
Recrystallization is an effective method for purifying solid compounds.
-
Solvent Selection: The ideal solvent is one in which the indoline-2-carboxylic acid is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include ethanol, ethyl acetate, or a mixture of acetone and hexane.[15] A systematic solvent screen with small amounts of the crude product is recommended.[16]
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If the solution is colored, activated charcoal can be added, and the mixture is heated for a short period.
-
Perform a hot filtration to remove insoluble impurities and charcoal.[16]
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Acid-Base Extraction
This technique is useful for separating acidic compounds from neutral or basic impurities.[16]
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Extract with a basic aqueous solution (e.g., saturated sodium bicarbonate). The indoline-2-carboxylic acid will move into the aqueous layer as its sodium salt.
-
Separate the layers and wash the aqueous layer with fresh ethyl acetate to remove any remaining neutral or basic impurities.
-
Acidify the aqueous layer with cold HCl to precipitate the purified indoline-2-carboxylic acid.
-
Isolate the product by filtration, wash with cold water, and dry.
Characterization: Confirming Product Identity and Purity
The identity and purity of the final product should be confirmed using appropriate analytical techniques.
| Technique | Expected Observations for Indoline-2-carboxylic Acid |
| ¹H NMR | Aromatic protons (~6.5-7.5 ppm), aliphatic protons on the indoline ring (~3.0-4.5 ppm), and a broad carboxylic acid proton signal (~10-13 ppm).[17] |
| FT-IR | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and N-H stretch (~3300-3500 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak corresponding to the mass of indoline-2-carboxylic acid (C₉H₉NO₂, MW: 163.17 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[17] |
| HPLC | A single major peak indicates high purity. This technique is also useful for determining enantiomeric excess if a chiral starting material was used or if a chiral separation method is employed.[3][14] |
| Melting Point | A sharp melting point range close to the literature value (around 163-170 °C) indicates high purity.[2] |
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure sufficient base is used. |
| Product loss during workup. | Ensure pH is sufficiently acidic during precipitation (pH 3-5).[14] Use cold water for washing the precipitate. | |
| Product is an oil or fails to crystallize | Presence of impurities. | Purify the crude product using recrystallization or chromatography. |
| Incorrect pH for precipitation. | Re-dissolve in base and carefully re-precipitate at the optimal pH. | |
| Contamination with starting material | Incomplete reaction. | Increase reaction time or temperature. Purify via acid-base extraction. |
References
- CN106008311A - Refinement method of indole-2-carboxylic acid - Google Patents. (n.d.).
-
Safety Data Sheet Indoline-2-carboxylic acid - metasci. (n.d.). Retrieved from [Link]
- CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents. (n.d.).
- indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents. (n.d.).
-
Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other - ResearchGate. (2009). Retrieved from [Link]
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete - Longdom Publishing. (2012). Retrieved from [Link]
-
Safety Data Sheet Indole-2-carboxylic acid - metasci. (n.d.). Retrieved from [Link]
- US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex - Google Patents. (n.d.).
-
Synthesis of indoline-2-carboxylic acid - PrepChem.com. (n.d.). Retrieved from [Link]
- indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents. (n.d.).
-
A Practical Synthesis of Indole-2-carboxylic Acid - Taylor & Francis. (2017). Retrieved from [Link]
-
Spectroscopy and Photophysics of Indoline and Indoline-2-Carboxylic Acid | The Journal of Physical Chemistry A - ACS Publications. (2002). Retrieved from [Link]
-
Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Ester hydrolysis - Wikipedia. (n.d.). Retrieved from [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (n.d.). Retrieved from [Link]
-
Mechanisms of Ester hydrolysis - Science discussions. (n.d.). Retrieved from [Link]
-
mechanism of ester hydrolysis - YouTube. (2019). Retrieved from [Link]
-
On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC - NIH. (2020). Retrieved from [Link]
Sources
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- 2. chemimpex.com [chemimpex.com]
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- 4. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. sds.metasci.ca [sds.metasci.ca]
- 12. fishersci.com [fishersci.com]
- 13. sds.metasci.ca [sds.metasci.ca]
- 14. (S)-(-)-Indoline-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 15. prepchem.com [prepchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Derivatization of the Secondary Amine in Methyl Indoline-2-carboxylate
Abstract: This document provides a comprehensive technical guide for the chemical modification of the secondary amine within the methyl indoline-2-carboxylate scaffold. The indoline-2-carboxylic acid framework is a privileged structure in medicinal chemistry, serving as a key building block for a multitude of therapeutic agents.[1][2][3] The strategic derivatization of the nitrogen atom (N-1 position) is a critical tactic for modulating the pharmacological, pharmacokinetic, and physicochemical properties of the resulting molecules. This guide details robust and scalable protocols for N-acylation, N-alkylation, N-sulfonylation, and N-arylation, offering researchers and drug development professionals a practical resource for synthesizing diverse compound libraries. Each protocol is accompanied by mechanistic insights, experimental considerations, and characterization data to ensure reproducibility and successful implementation.
Introduction: The Significance of the Indoline Scaffold
The indoline-2-carboxylic acid motif and its derivatives are integral components of numerous biologically active compounds, including antihypertensives and antivirals.[2][4][5] The semi-rigid structure of the indoline ring system, which can be considered a constrained analog of proline and phenylalanine, provides a valuable scaffold for probing protein-ligand interactions.[6][7] The secondary amine at the N-1 position offers a prime handle for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR). Derivatization at this position can profoundly influence a molecule's potency, selectivity, metabolic stability, and solubility.
This guide focuses on four principal classes of N-derivatization reactions that are widely employed in drug discovery and development:
-
N-Acylation: Introduction of an acyl group, which can serve as a key pharmacophoric element or a handle for further functionalization.
-
N-Alkylation: Attachment of alkyl chains to modulate lipophilicity and steric bulk.
-
N-Sulfonylation: Installation of a sulfonamide moiety, a common functional group in many approved drugs.
-
N-Arylation: Formation of a C-N bond with an aromatic ring, a crucial transformation for accessing a broad chemical space.
The protocols described herein have been optimized for this compound, a readily available starting material.[8][9]
General Considerations for N-Derivatization
Before proceeding with the specific protocols, several key factors must be considered to ensure successful derivatization of the indoline nitrogen.
-
Purity of Starting Material: The use of high-purity this compound is paramount. Impurities can interfere with the reaction and complicate purification.
-
Solvent Selection: The choice of solvent is critical and depends on the specific reaction. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used.
-
Base Selection: The selection of an appropriate base is crucial for deprotonating the indoline nitrogen, thereby increasing its nucleophilicity. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and potassium carbonate (K₂CO₃).
-
Reaction Monitoring: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) should be used to monitor the progress of the reaction to determine the optimal reaction time.
-
Purification: The final products are typically purified by column chromatography on silica gel.
Protocols for N-Derivatization
N-Acylation of this compound
N-acylation is a fundamental transformation that introduces an amide bond, a key structural feature in many pharmaceuticals. This can be achieved using acyl chlorides, acid anhydrides, or carboxylic acids activated with coupling agents.[10][11]
Protocol 3.1.1: Acylation using Acyl Chlorides
This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a tertiary amine base.
Experimental Workflow:
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Large-Scale Synthesis of (S)-Methyl Indoline-2-carboxylate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of (S)-Methyl Indoline-2-carboxylate
(S)-Methyl indoline-2-carboxylate is a pivotal chiral building block in medicinal chemistry. Its rigid, saturated heterocyclic structure provides a valuable scaffold for creating compounds with precise three-dimensional orientations, essential for specific interactions with biological targets.[1] This intermediate is particularly crucial in the synthesis of various pharmaceutical agents, including angiotensin-converting enzyme (ACE) inhibitors used in treating hypertension and heart failure.[2] The stereochemical integrity of the (S)-enantiomer is paramount, as biological activity is often confined to a single enantiomer. Consequently, robust, scalable, and economically viable methods for its synthesis are of significant interest to the pharmaceutical industry.
This document provides a comprehensive guide to the large-scale synthesis of (S)-Methyl indoline-2-carboxylate, focusing on scientifically sound and field-proven methodologies. We will delve into the underlying principles of the chosen synthetic routes, offer detailed, step-by-step protocols, and discuss critical process parameters and analytical controls necessary for ensuring high yield and enantiomeric purity.
Strategic Approaches to Enantiomerically Pure (S)-Methyl Indoline-2-carboxylate
Several strategies exist for obtaining the desired (S)-enantiomer. The primary industrial approaches can be broadly categorized as:
-
Classical Resolution via Diastereomeric Salt Formation: This is a well-established and industrially dominant method. It involves the reaction of racemic indoline-2-carboxylic acid with a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization.[1][2]
-
Enzymatic Kinetic Resolution: This "green chemistry" approach utilizes enzymes, such as lipases or proteases, to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer.[1][3]
-
Asymmetric Synthesis: These methods aim to directly synthesize the (S)-enantiomer from achiral or prochiral starting materials using chiral catalysts or auxiliaries.[3][4] While elegant, these routes can sometimes be limited on a large scale by the cost and availability of the chiral catalyst.[3]
For the purposes of this guide, we will focus on the most industrially prevalent and scalable method: Classical Resolution , followed by esterification. We will also present an alternative, scalable Enzymatic Resolution protocol.
Part 1: Synthesis via Classical Resolution and Esterification
This approach is a robust, multi-step process that begins with the synthesis of racemic indoline-2-carboxylic acid, followed by resolution and final esterification.
Workflow Overview
Caption: Workflow for Classical Resolution Synthesis.
Protocol 1.1: Large-Scale Synthesis of Racemic Indoline-2-Carboxylic Acid
The synthesis of the racemic starting material is a critical first step. While various methods exist, a common industrial approach involves the reduction of indole-2-carboxylic acid.[4][5]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Indole-2-carboxylic acid | 98% | Commercial | |
| Stannous chloride (SnCl₂) | Dihydrate, 98% | Commercial | |
| Hydrogen chloride (HCl) gas | Anhydrous | Commercial | Use with extreme caution in a well-ventilated area. |
| Methanol (MeOH) | Anhydrous | Commercial | |
| Sodium hydroxide (NaOH) | Pellets, 98% | Commercial | |
| Ethyl acetate (EtOAc) | ACS Grade | Commercial | |
| Water | Deionized | In-house |
Procedure:
-
Reactor Setup: In a suitable glass-lined reactor equipped with a mechanical stirrer, gas inlet, thermometer, and reflux condenser, charge anhydrous methanol.
-
Reaction Mixture Preparation: Cool the methanol to -10°C to 0°C. Begin bubbling dry hydrogen chloride gas through the methanol until saturation is achieved.
-
Addition of Reactants: Slowly add stannous chloride dihydrate to the acidic methanol solution while maintaining the temperature below 10°C. Once the stannous chloride has dissolved, add indole-2-carboxylic acid portion-wise, ensuring the temperature does not exceed 15°C.[6]
-
Reduction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by HPLC.
-
Work-up and Isolation:
-
Upon completion, cool the reaction mixture to 0-5°C.
-
Slowly add a pre-chilled aqueous solution of sodium hydroxide to neutralize the acid and precipitate the tin salts. The pH should be adjusted to approximately 9-10.
-
Filter the mixture to remove the inorganic salts. Wash the filter cake with methanol.
-
Combine the filtrate and washes and concentrate under reduced pressure to remove the bulk of the methanol.
-
To the remaining aqueous solution, add ethyl acetate and adjust the pH to ~3-4 with concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic indoline-2-carboxylic acid as a solid.
-
Protocol 1.2: Chiral Resolution of Racemic Indoline-2-Carboxylic Acid
This step exploits the different solubilities of the diastereomeric salts formed between the racemic acid and a chiral amine.[2]
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Racemic Indoline-2-carboxylic acid | As prepared | - | |
| (R)-(+)-α-Methylbenzylamine | 99% ee | Commercial | The choice of the (R)-enantiomer is crucial for precipitating the (S)-acid salt.[2] |
| Isopropanol | ACS Grade | Commercial | |
| Water | Deionized | In-house | |
| Hydrochloric acid (HCl) | 1N solution | Commercial |
Procedure:
-
Salt Formation: In a reactor, dissolve racemic indoline-2-carboxylic acid in isopropanol (and a small amount of water if necessary for solubility) with gentle heating.
-
Addition of Resolving Agent: Slowly add (R)-(+)-α-methylbenzylamine to the solution.[2] Stir the mixture and then allow it to cool slowly to room temperature, and then further cool in an ice bath to facilitate crystallization.
-
Isolation of Diastereomeric Salt: The (S)-indoline-2-carboxylic acid-(R)-α-methylbenzylamine salt will preferentially crystallize.[1] Collect the precipitate by filtration and wash with cold isopropanol.
-
Liberation of the (S)-Acid:
-
Suspend the collected salt in water.
-
Add 1N hydrochloric acid until the pH is acidic (pH ~2-3), which will dissolve the salt.[2]
-
The (S)-indoline-2-carboxylic acid will precipitate out of the aqueous solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Recycling of the (R)-Enantiomer (Optional but Recommended for Large Scale): The mother liquor contains the more soluble (R)-indoline-2-carboxylic acid salt. The (R)-acid can be recovered and racemized under basic conditions at elevated temperatures (e.g., 140-170°C) to be recycled, significantly improving the overall process economy.[1][2]
Protocol 1.3: Esterification of (S)-Indoline-2-Carboxylic Acid
A standard Fischer esterification is not always ideal. A more reactive and efficient method for large-scale production is the use of thionyl chloride.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| (S)-Indoline-2-carboxylic acid | As prepared | - | |
| Methanol (MeOH) | Anhydrous | Commercial | |
| Thionyl chloride (SOCl₂) | 99% | Commercial | Highly corrosive and toxic. Handle with extreme care in a fume hood. |
| Sodium bicarbonate (NaHCO₃) | Saturated solution | Commercial | |
| Ethyl acetate (EtOAc) | ACS Grade | Commercial |
Procedure:
-
Reaction Setup: In a reactor, suspend (S)-indoline-2-carboxylic acid in anhydrous methanol and cool to 0°C.
-
Addition of Thionyl Chloride: Add thionyl chloride dropwise to the suspension, maintaining the temperature below 10°C.[3][7] The reaction is exothermic.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.
-
Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-Methyl indoline-2-carboxylate.
-
-
Purification: The crude product can be purified by column chromatography or recrystallization if necessary to achieve the desired purity.
Part 2: Synthesis via Enzymatic Kinetic Resolution
This method offers a greener alternative, often with high enantioselectivity. The principle is the selective enzymatic hydrolysis of one ester enantiomer from a racemic mixture, leaving the desired ester enantiomer unreacted.
Workflow Overview
Caption: Workflow for Enzymatic Resolution.
Protocol 2.1: Synthesis of Racemic this compound
This can be achieved following Protocol 1.3, but starting with racemic indoline-2-carboxylic acid.
Protocol 2.2: Enzymatic Kinetic Resolution
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| Racemic this compound | As prepared | - | |
| Hydrolytic Enzyme | Industrial Grade | Commercial | Savinase, Alcalase, or Novozym 243 have shown good results.[3] |
| Buffer Solution | pH 7-9 | In-house | e.g., Sodium carbonate solution.[3] |
| Ethyl acetate (EtOAc) | ACS Grade | Commercial |
Procedure:
-
Reactor Setup: In a pH-controlled reactor, prepare a buffer solution (e.g., aqueous sodium carbonate) and maintain the pH between 7 and 9.
-
Reaction Mixture: Add the racemic this compound to the buffer. The concentration should be optimized, typically in the range of 10-50% (w/w).[3]
-
Enzyme Addition: Add the selected hydrolytic enzyme. The enzyme loading is typically 1:10 to 1:40 by weight relative to the substrate.[3]
-
Resolution Reaction: Maintain the temperature between 25-50°C and stir vigorously. The reaction time can range from 3 to 85 hours.[3] Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (e.e.) of the remaining ester and the formation of the hydrolyzed acid. The reaction is typically stopped at or near 50% conversion to maximize the e.e. of the desired (S)-ester.
-
Work-up and Isolation:
-
Once the desired conversion is reached, filter off the enzyme if it is immobilized.
-
Extract the reaction mixture multiple times with ethyl acetate. The desired (S)-methyl indoline-2-carboxylate will be in the organic phase, while the salt of the (R)-indoline-2-carboxylic acid will remain in the aqueous phase.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched (S)-Methyl indoline-2-carboxylate.
-
Optical purities of over 99% e.e. can be achieved with this method.[3]
-
Analytical Methods for Quality Control
Rigorous analytical control is essential for large-scale synthesis.
-
Purity and Identity:
-
HPLC: To determine chemical purity and monitor reaction progress.
-
NMR (¹H, ¹³C): To confirm the structure of the final product and intermediates.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
-
Enantiomeric Purity:
-
Chiral HPLC: This is the most common and reliable method for determining the enantiomeric excess (e.e.). Columns such as Chiralcel OD-H or Chiralpak AD are often used with mobile phases typically consisting of n-hexane and an alcohol like 2-propanol or ethanol.[8]
-
Safety and Handling Considerations
-
Thionyl Chloride: Is highly corrosive and reacts violently with water. It is also a lachrymator. All operations involving thionyl chloride must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Hydrogen Chloride Gas: Is a toxic and corrosive gas. Use a dedicated gas handling system and a scrubber to neutralize any excess gas.
-
Exothermic Reactions: The esterification with thionyl chloride and the neutralization steps can be highly exothermic. Ensure the reactor has adequate cooling capacity and add reagents slowly to control the temperature.
-
Flammable Solvents: Methanol, isopropanol, and ethyl acetate are flammable. Use in a well-ventilated area away from ignition sources.
Conclusion
The large-scale synthesis of (S)-Methyl indoline-2-carboxylate is a well-established process in the pharmaceutical industry. The classical resolution method, coupled with efficient recycling of the unwanted enantiomer, remains a cost-effective and scalable approach.[1][2] For processes where environmental impact is a primary concern, enzymatic resolution offers a highly selective and "greener" alternative that can deliver exceptional enantiomeric purity.[3] The choice of method will ultimately depend on factors such as scale, cost, available equipment, and environmental regulations. Careful control of reaction parameters and rigorous analytical monitoring are critical to ensure the production of high-quality (S)-Methyl indoline-2-carboxylate for use in drug development and manufacturing.
References
- Google Patents. indoline-2-carboxylic acid methyl ester using hydrolytic enzyme.
-
ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF. Available from: [Link]
-
Patsnap Eureka. indoline-2-carboxylic acid methyl ester using hydrolytic enzyme. Available from: [Link]
- Google Patents. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril.
-
ACS Publications. Development of Large-Scale Preparations of Indole Derivatives: Evaluation of Potential Thermal Hazards and Studies of Reaction Kinetics and Mechanisms. Available from: [Link]
-
ResearchGate. Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Available from: [Link]
- Google Patents. US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex.
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]
Sources
- 1. (S)-(+)-Methyl indoline-2-carboxylate | 141410-06-2 | Benchchem [benchchem.com]
- 2. US7196204B2 - Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril - Google Patents [patents.google.com]
- 3. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex - Google Patents [patents.google.com]
- 7. Synthesis routes of (S)-(+)-Methyl indoline-2-carboxylate [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Asymmetric Synthesis of Methyl Indoline-2-carboxylate Derivatives: Application Notes and Protocols
Introduction: The Significance of Chiral Indoline-2-carboxylates
The indoline scaffold is a privileged structural motif frequently encountered in a vast array of natural products and pharmacologically active compounds. Specifically, chiral indoline-2-carboxylic acid and its ester derivatives serve as crucial building blocks in the synthesis of complex molecules, including potent pharmaceuticals. The stereochemistry at the C2 position is often critical for biological activity, making the development of robust and highly selective asymmetric synthetic methods a paramount objective for researchers in medicinal chemistry and drug development. This application note provides an in-depth guide to the asymmetric synthesis of methyl indoline-2-carboxylate derivatives, focusing on mechanistically distinct and synthetically valuable protocols. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into the challenges and opportunities within this area of research.
Core Strategies for Asymmetric Synthesis
The primary challenge in the synthesis of chiral indolines from their aromatic indole precursors is the energetic cost of disrupting the aromatic system. Modern synthetic chemistry has overcome this hurdle through several elegant strategies, principally:
-
Transition-Metal-Catalyzed Asymmetric Hydrogenation: This is one of the most direct and atom-economical methods. It involves the direct reduction of the C2=C3 double bond of the indole ring using molecular hydrogen in the presence of a chiral metal catalyst.
-
Organocatalytic Transfer Hydrogenation: This approach avoids the use of transition metals, employing a chiral organic molecule (e.g., a Brønsted acid) to catalyze the transfer of a hydride from a simple organic donor (like a Hantzsch ester) to the indole substrate.
-
Catalytic Asymmetric Dearomatization: This strategy involves the addition of a nucleophile or electrophile to the indole ring, followed by a subsequent reaction that generates the chiral indoline core.
This guide will provide detailed protocols and discussions for the first two strategies, which are the most established for the synthesis of this compound derivatives.
Protocol I: Rhodium-Catalyzed Asymmetric Hydrogenation of N-Acetyl-Methyl Indole-2-carboxylate
This protocol is based on the pioneering work in rhodium-catalyzed asymmetric hydrogenation, which demonstrates the successful application of monodentate phosphoramidite ligands for this class of substrates. The N-acetyl protecting group is crucial for activating the indole ring towards hydrogenation and for achieving high enantioselectivity.
Scientific Rationale and Causality
The choice of a rhodium precursor, a chiral phosphoramidite ligand, and a basic additive is a result of systematic optimization to achieve high conversion and enantioselectivity.
-
Rhodium Precursor ([Rh(COD)₂]BF₄): The cationic rhodium(I) complex serves as a precatalyst that, upon reaction with hydrogen and the chiral ligand, forms the active catalytic species.
-
Chiral Ligand ((S)-PipPhos): Monodentate phosphoramidite ligands, such as PipPhos, are sterically bulky and electronically tunable. They create a chiral pocket around the rhodium center, which effectively discriminates between the two enantiotopic faces of the indole substrate during the hydride insertion step, thus controlling the stereochemical outcome.
-
Base Additive (Cs₂CO₃): The addition of a base, such as cesium carbonate, is critical. It is proposed to facilitate the formation of a neutral rhodium monohydride complex, which is a key intermediate in the catalytic cycle. This enhances both the catalytic activity and the enantioselectivity of the reaction.[1]
-
N-Acetyl Protecting Group: Unprotected indoles are often poor substrates for asymmetric hydrogenation due to catalyst inhibition by the product and potential side reactions. The N-acetyl group withdraws electron density from the indole ring, making it more susceptible to reduction. It also influences the conformational preference of the substrate when bound to the chiral catalyst, which is essential for high stereocontrol.
Experimental Workflow
Figure 1: General workflow for the Rh-catalyzed asymmetric hydrogenation of N-acetyl-methyl indole-2-carboxylate.
Detailed Protocol
Materials and Equipment:
-
[Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
(S)-PipPhos (or other suitable chiral phosphoramidite ligand)
-
N-Acetyl-methyl indole-2-carboxylate
-
Cesium Carbonate (Cs₂CO₃), anhydrous
-
Anhydrous, degassed dichloromethane (CH₂Cl₂)
-
High-pressure autoclave equipped with a magnetic stirrer and glass inserts
-
Standard Schlenk line and glovebox techniques
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (in situ): In an argon-filled glovebox, add [Rh(COD)₂]BF₄ (5 mol%) and the chiral phosphoramidite ligand (e.g., (S)-PipPhos, 10 mol%) to a vial. Add anhydrous, degassed CH₂Cl₂ to dissolve the components. Stir the mixture for 20-30 minutes at room temperature to allow for complex formation.
-
Reaction Setup: To a glass insert for the autoclave, add N-acetyl-methyl indole-2-carboxylate (1.0 equiv) and anhydrous Cs₂CO₃ (10 mol%).
-
Assembly and Hydrogenation: Transfer the prepared catalyst solution to the glass insert containing the substrate and base. Seal the glass insert and place it in the autoclave. Purge the autoclave with hydrogen gas three times before pressurizing to the desired pressure (e.g., 25 bar).
-
Reaction: Place the autoclave in a heating block and stir the reaction mixture at 40 °C for 16 hours.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the conversion by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Expected Results
The following table summarizes typical results for the asymmetric hydrogenation of N-acetyl-methyl indole-2-carboxylate using different phosphoramidite ligands.
| Ligand | Solvent | Conversion (%) | ee (%) |
| (S)-PipPhos | CH₂Cl₂ | >99 | 74 |
| (S)-MeO-BIPHEP-Phos | CH₂Cl₂ | >99 | 65 |
| (S)-TRIP-Phos | CH₂Cl₂ | >99 | 58 |
| Data adapted from the literature.[1] Conditions: 5 mol% [Rh(COD)₂]BF₄, 10 mol% ligand, 10 mol% Cs₂CO₃, 25 bar H₂, 40 °C, 16 h. |
Catalytic Cycle
Figure 2: Proposed catalytic cycle for the Rh-catalyzed asymmetric hydrogenation of N-protected indoles.
Protocol II: Iridium-Catalyzed Asymmetric Hydrogenation of N-Boc-Methyl Indole-2-carboxylate
Iridium-based catalysts, particularly those with chiral N,P-ligands (e.g., PHOX ligands), have emerged as powerful tools for the asymmetric hydrogenation of a variety of challenging substrates, including N-protected indoles. A key advantage of these systems is that they often do not require a basic additive.
Scientific Rationale and Causality
-
Iridium Catalyst: Cationic iridium complexes are highly active for the hydrogenation of unactivated olefins and heteroaromatic compounds. The choice of a suitable precatalyst, such as [Ir(COD)Cl]₂, and a chiral ligand is crucial.
-
Chiral N,P-Ligands (PHOX type): Phosphinooxazoline (PHOX) ligands are a class of bidentate ligands that have proven to be highly effective in a wide range of asymmetric transformations. The combination of a soft phosphine donor and a hard nitrogen donor allows for strong coordination to the iridium center. The steric and electronic properties of the ligand can be readily tuned to optimize enantioselectivity.
-
N-Boc Protecting Group: As with the rhodium-catalyzed system, an N-protecting group is generally required for high conversion and enantioselectivity. The tert-butyloxycarbonyl (Boc) group is a common choice due to its ease of introduction and removal. It effectively modulates the electronic properties of the indole and prevents catalyst inhibition.
General Protocol
While specific results for methyl indole-2-carboxylate are not extensively reported with this system, the following general protocol for N-protected indoles can be applied and optimized.
Materials and Equipment:
-
[Ir(COD)Cl]₂ (Di-μ-chlorobis(1,5-cyclooctadiene)diiridium(I))
-
Chiral N,P-ligand (e.g., a PHOX derivative)
-
N-Boc-methyl indole-2-carboxylate
-
Anhydrous, degassed solvent (e.g., dichloromethane or chlorobenzene)
-
High-pressure autoclave with magnetic stirring
-
Standard Schlenk line and glovebox techniques
-
Hydrogen gas (high purity)
Procedure:
-
Catalyst Preparation (in situ): In an argon-filled glovebox, dissolve [Ir(COD)Cl]₂ (1 mol%) and the chiral N,P-ligand (2.2 mol%) in anhydrous, degassed solvent. Stir for 30 minutes at room temperature.
-
Reaction Setup: In a separate vial, dissolve the N-Boc-methyl indole-2-carboxylate (1.0 equiv) in the same solvent.
-
Assembly and Hydrogenation: Add the substrate solution to the catalyst solution. Transfer the resulting mixture to a glass insert in the autoclave. Seal the autoclave, purge with hydrogen gas, and pressurize to 50-100 bar.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 25-60 °C) for the required time (typically 6-24 hours).
-
Work-up and Analysis: After cooling and venting, concentrate the reaction mixture. Purify by column chromatography and analyze for conversion and enantioselectivity as described in Protocol I.
Considerations and Challenges
It is important to note that the reactivity of indole substrates in asymmetric hydrogenation is highly dependent on the catalyst system, protecting group, and substituents. For instance, in an Ir-catalyzed system using a bisphosphine-thiourea ligand (ZhaoPhos) and a Brønsted acid co-catalyst, unprotected methyl 1H-indole-2-carboxylate was found to be unreactive.[2] This highlights the necessity of the N-protecting group for this class of substrates and the importance of empirical screening of reaction conditions for new substrates.
Protocol III: Organocatalytic Asymmetric Transfer Hydrogenation (A Representative Approach)
Scientific Rationale and Causality
-
Chiral Phosphoric Acid (CPA): CPAs are highly effective Brønsted acid catalysts. They activate the imine functionality of the 3H-indole by protonation, forming a chiral ion pair with the conjugate base of the acid. This chiral environment dictates the facial selectivity of the subsequent hydride transfer.
-
Hantzsch Ester: This dihydropyridine derivative serves as a biomimetic hydride donor, analogous to NADH in biological systems. It is a mild and effective reducing agent in these organocatalytic transformations.
-
Substrate (3H-Indole): The reaction proceeds via the non-aromatic 3H-indole tautomer. For substrates like methyl indole-2-carboxylate, this would likely require a pre-functionalization at the 3-position to generate the 3H-indole in situ or in a separate step.
Plausible Experimental Workflow
Figure 3: Plausible workflow for organocatalytic asymmetric transfer hydrogenation.
Representative Protocol
-
To a solution of the 3-substituted-3H-indole-2-carboxylate (1.0 equiv) in anhydrous toluene, add the Hantzsch ester (1.2 equiv).
-
Add the chiral phosphoric acid catalyst (e.g., TRIP, 5-10 mol%) to the reaction mixture.
-
Stir the reaction at room temperature for 16-48 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture and purify by flash column chromatography on silica gel to afford the chiral indoline product.
-
Determine the yield and enantiomeric excess by standard analytical techniques.
Conclusion and Future Perspectives
The asymmetric synthesis of this compound derivatives remains an area of active research, driven by the importance of these compounds as chiral building blocks. Transition-metal-catalyzed hydrogenation, particularly with rhodium and iridium catalysts, offers a direct and efficient route, although the need for N-protection is a common requirement. The enantioselectivities achieved with these methods are often good to excellent, and the protocols are generally robust.
Organocatalysis presents a compelling metal-free alternative. While direct transfer hydrogenation of indole-2-carboxylates is less developed, the success of chiral phosphoric acids in related indole reductions suggests that this is a promising avenue for future exploration. Further research will likely focus on the development of more active and selective catalysts that can operate under milder conditions and tolerate a broader range of functional groups, including those that can hydrogenate unprotected indoles with high enantioselectivity.
References
-
Pfaltz, A., et al. (2010). Iridium-Catalyzed Asymmetric Hydrogenation of N-Protected Indoles. Angewandte Chemie International Edition, 49(11), 2036-2039. [Link]
-
Zhou, Y.-G., Zhang, X., et al. (2022). Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. CCS Chemistry, 5, 1398–1410. [Link]
-
Feringa, B. L., Minnaard, A. J., et al. (2010). Asymmetric hydrogenation of 2-substituted N-protected-indoles catalyzed by rhodium complexes of BINOL-derived phosphoramidites. Tetrahedron Letters, 51(5), 803-806. [Link]
Sources
The Versatility of Methyl Indoline-2-Carboxylate: A Strategic Scaffold in Medicinal Chemistry
The indoline-2-carboxylic acid scaffold and its ester derivatives, particularly methyl indoline-2-carboxylate, represent a cornerstone in modern medicinal chemistry. This bicyclic heterocyclic system, characterized by a fusion of a benzene and a pyrrolidine ring, serves as a privileged scaffold in the design and synthesis of a myriad of biologically active molecules. Its inherent structural features, including a chiral center at the 2-position in its non-aromatic form, offer a unique three-dimensional architecture that is amenable to diverse chemical modifications. This guide provides an in-depth exploration of the applications of this compound, offering insights into its synthetic utility, therapeutic potential, and practical protocols for its derivatization.
A Pivotal Intermediate in Drug Discovery and Development
This compound is a highly valued building block in the synthesis of complex molecules with therapeutic applications.[1][2] Its utility spans a wide range of disease areas, from infectious diseases to oncology and neurological disorders. The saturated indoline core provides enhanced stability and stereoselectivity compared to its indole counterparts.[3]
Antiviral Activity: Targeting HIV Integrase
A significant area of application for indole-2-carboxylic acid derivatives, for which this compound is a key precursor, is in the development of HIV-1 integrase inhibitors.[3][4] This viral enzyme is crucial for the replication of HIV, and its inhibition is a validated therapeutic strategy. Research has shown that derivatives of indole-2-carboxylic acid can effectively inhibit HIV-1 integrase, with some compounds exhibiting IC50 values in the sub-micromolar range.[3][4] The core scaffold's ability to chelate with magnesium ions in the active site of the integrase is a key aspect of its mechanism of action.[5] Structural optimization of these derivatives, often involving modifications at the C3 and C6 positions of the indole ring, has led to the development of potent integrase strand transfer inhibitors (INSTIs).[4]
Anticancer Applications: Targeting Proliferation and Survival Pathways
The indoline scaffold is a prominent feature in a number of anticancer agents. Derivatives of indoline-2-carboxylic acid have been synthesized and evaluated for their cytotoxicity against various cancer cell lines.[6][7] These compounds have shown promise in inhibiting key pathways involved in cancer progression, such as NF-κB signaling.[6][7] Furthermore, indole-2-carboxamide derivatives have been investigated as dual inhibitors of EGFR and CDK2, two important targets in cancer therapy.[8] The versatility of the scaffold allows for the introduction of various substituents to optimize antiproliferative activity.[7][8] Pre-clinical studies have also indicated the potential efficacy of methyl indole-2-carboxylate derivatives against pancreatic cancer cells in vitro.[9]
Neurological Disorders: A Scaffold for CNS-Active Agents
The indoline nucleus is a common motif in compounds targeting the central nervous system. This compound serves as an intermediate in the synthesis of drugs for conditions such as depression and anxiety.[3] The ability of some indole derivatives to cross the blood-brain barrier makes them attractive candidates for treating brain cancers and other neurological conditions.[9]
Strategic Derivatization: Unlocking Therapeutic Potential
The carboxylic acid functionality and the secondary amine of the indoline ring are the primary handles for chemical modification of this compound. These sites allow for the introduction of a wide array of functional groups, leading to the generation of large and diverse chemical libraries for drug screening.
Key Derivatization Reactions
Two of the most common and impactful derivatization strategies are amide bond formation and esterification.
Amide Bond Formation: Coupling of the carboxylic acid group with various amines is a widely used method to generate a diverse range of carboxamide derivatives. This approach has been instrumental in the development of potent inhibitors for various targets.[6][7][8]
Esterification: While the starting material is a methyl ester, hydrolysis to the corresponding carboxylic acid followed by re-esterification with different alcohols allows for the modulation of physicochemical properties such as lipophilicity, which can significantly impact pharmacokinetic profiles.[10]
Application Protocols
Herein, we provide detailed, step-by-step protocols for the key derivatization reactions of indoline-2-carboxylic acid, the parent acid of the title compound. These protocols are designed to be self-validating, with clear steps for reaction setup, monitoring, work-up, and purification.
Protocol 1: General Procedure for Amide Bond Formation
This protocol outlines the synthesis of indoline-2-carboxamides via a standard peptide coupling reaction.
Materials:
-
Indoline-2-carboxylic acid (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of indoline-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired indoline-2-carboxamide.[11]
Diagram of Amide Coupling Workflow:
Caption: General workflow for the synthesis of indoline-2-carboxamides.
Protocol 2: Fischer Esterification
This protocol describes the esterification of indoline-2-carboxylic acid with an alcohol in the presence of an acid catalyst.
Materials:
-
Indoline-2-carboxylic acid (1.0 eq)
-
Desired alcohol (e.g., methanol, ethanol; used in excess as solvent)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
Procedure:
-
Suspend indoline-2-carboxylic acid (1.0 eq) in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ester by column chromatography on silica gel if necessary.[11]
Structure-Activity Relationships (SAR)
The biological activity of indoline-2-carboxylate derivatives is highly dependent on the nature and position of substituents on the indoline core and the derivatized functional groups.
Table 1: Summary of Key Structure-Activity Relationships
| Target/Activity | Key Structural Modifications | Impact on Activity | Reference(s) |
| HIV-1 Integrase Inhibition | Introduction of long-chain aryl groups at the C3 position of the indole core. | Significantly improves inhibitory activity. | [4] |
| Modifications at the C6 position of the indole ring. | Influences binding and potency. | [4] | |
| Anticancer (NF-κB Inhibition) | N-phenylamide derivatives with substituents on the phenyl ring. | A 4-chloro substituent on the phenyl ring showed high potency. | [7] |
| Introduction of a Boc group on the indoline nitrogen. | Showed outstanding results in initial screens. | [6][7] | |
| Anticancer (EGFR/CDK2 Inhibition) | N-phenethyl carboxamide architecture. | Important for antiproliferative action. | [8] |
| Specific substituents on the phenethyl moiety (e.g., 2-methylpyrrolidin-1-yl). | Led to the most potent derivatives. | [8] | |
| CB1 Receptor Modulation | Diethylamino group at the 4-position of the phenyl ring of carboxamide derivatives. | Enhances potency. | [10] |
| Chloro or fluoro group at the C5 position of the indole ring. | Enhances potency. | [10] |
Diagram of SAR Logic:
Caption: The iterative process of drug discovery involving the core scaffold.
Conclusion
This compound is a remarkably versatile and valuable scaffold in medicinal chemistry. Its unique structural and chemical properties make it an ideal starting point for the synthesis of diverse and complex molecules with a wide range of biological activities. The ability to readily derivatize this core through established synthetic protocols allows for the systematic exploration of chemical space and the optimization of lead compounds. As our understanding of disease biology deepens, the strategic application of scaffolds like this compound will continue to be a driving force in the discovery of new and effective medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 59040-84-5: this compound | CymitQuimica [cymitquimica.com]
- 3. (S)-(+)-Methyl indoline-2-carboxylate | 141410-06-2 | Benchchem [benchchem.com]
- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 6. Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl Indoline-2-carboxylate
Welcome to the technical support center for the synthesis of methyl indoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure your experiments are successful, reproducible, and efficient.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize this compound from indoline-2-carboxylic acid and methanol with an acid catalyst (e.g., thionyl chloride or H₂SO₄) is resulting in a low yield. What are the common causes?
A1: Low yields in the esterification of indoline-2-carboxylic acid are often due to incomplete reaction or degradation of the starting material or product. Key factors to investigate include:
-
Insufficient Catalyst: Ensure an adequate molar equivalent of the acid catalyst is used to drive the equilibrium towards the ester product.
-
Presence of Water: Any moisture in the methanol or on the glassware can hydrolyze the thionyl chloride or neutralize the acid catalyst, and shift the equilibrium back to the carboxylic acid. Always use anhydrous methanol and dry glassware.
-
Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a moderate increase in temperature might be necessary, but be cautious as excessive heat can lead to side reactions.
-
Purity of Starting Material: Impurities in the indoline-2-carboxylic acid can interfere with the reaction. Ensure the starting material is of high purity.
Q2: I am attempting a Fischer indole synthesis to obtain an indole-2-carboxylate precursor, but I'm observing multiple spots on my TLC plate. What could these be?
A2: The Fischer indole synthesis, while powerful, is known for producing side products.[1][2] The additional spots on your TLC could be:
-
Unreacted Phenylhydrazone: The initial intermediate of the reaction may not have fully cyclized.
-
Regioisomers: If you are using an unsymmetrical ketone, the[2][2]-sigmatropic rearrangement can occur in different directions, leading to the formation of isomeric indole products.[2][3]
-
Over-oxidation/Dehydrogenation: Depending on the reaction conditions and the work-up, the desired indoline may be partially or fully oxidized to the corresponding indole.
-
Polymeric Materials: Strong acids and high temperatures can sometimes lead to the formation of polymeric tars, which can complicate purification.
Q3: How can I effectively purify this compound, especially if it is an oil or has co-eluting impurities?
A3: Purification can be challenging. Here are a few strategies:
-
Column Chromatography: This is the most common method. A careful selection of the solvent system is crucial. A gradient elution from a non-polar solvent (like hexane or heptane) to a more polar solvent (like ethyl acetate) can effectively separate the product from impurities.
-
Recrystallization: If the product is a solid or can be induced to crystallize, recrystallization is an excellent method for achieving high purity. Experiment with different solvent systems.
-
Acid-Base Extraction: As this compound has a basic nitrogen atom, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous layer. The impurities may remain in the organic layer. Then, basify the aqueous layer and extract the product back into an organic solvent.
-
Derivative Formation: If the product is an oil and difficult to purify, consider converting it to a solid derivative (e.g., a salt with a chiral acid for resolution or an N-protected derivative). The solid derivative can be purified by recrystallization and then converted back to the desired product.
Troubleshooting Guides
Issue 1: Formation of Indole Byproduct during Indoline Synthesis
Symptoms:
-
The appearance of a new, often more UV-active spot on the TLC plate with a higher Rf value than the expected indoline product.
-
¹H NMR spectrum shows aromatic protons characteristic of an indole ring system, in addition to the expected signals for the indoline.
-
The final product has a distinct color, often yellow or brown, due to the chromophore of the indole ring.
Root Cause Analysis:
The indoline ring is susceptible to oxidation to the more thermodynamically stable aromatic indole ring system. This can occur under various conditions:
-
Harsh Reaction Conditions: High temperatures or prolonged reaction times, especially in the presence of certain reagents, can promote dehydrogenation.
-
Oxidizing Agents: The presence of adventitious oxygen or other oxidizing agents in the reaction mixture can lead to the formation of the indole byproduct. Some reagents used in preceding steps, if not completely removed, could also act as oxidants.
-
Work-up and Purification: Exposure to air during work-up or purification (e.g., on silica gel) can sometimes cause oxidation, especially if the indoline derivative is sensitive.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for indole byproduct formation.
Experimental Protocol: Minimizing Oxidation during Synthesis and Work-up
-
Inert Atmosphere: Set up the reaction in a flame-dried flask under a positive pressure of an inert gas (Nitrogen or Argon).
-
Degassed Solvents: Degas all solvents by sparging with an inert gas for 15-30 minutes before use.
-
Temperature Control: Maintain the reaction temperature at the lowest effective level. Use an oil bath with a temperature controller for precise temperature management.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC. Once the starting material is consumed, proceed with the work-up immediately to avoid prolonged heating.
-
Work-up: Cool the reaction mixture to room temperature before quenching. If an aqueous work-up is required, use degassed water.
-
Purification: When performing column chromatography, consider using degassed solvents. Minimize the time the product spends on the silica gel.
Issue 2: Poor Regioselectivity in the Fischer Indole Synthesis
Symptoms:
-
Isolation of a mixture of isomeric indole-2-carboxylate products that are difficult to separate.
-
Complex ¹H and ¹³C NMR spectra with overlapping signals corresponding to multiple isomers.
Root Cause Analysis:
The Fischer indole synthesis involves the acid-catalyzed cyclization of a phenylhydrazone.[2] The key step that determines regioselectivity is the[2][2]-sigmatropic rearrangement of the enehydrazine intermediate. If the carbonyl compound used to form the hydrazone is an unsymmetrical ketone, two different enehydrazine tautomers can form, leading to two different regioisomeric indole products.
Mechanism and Regioselectivity:
Sources
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Preventing racemization of Methyl indoline-2-carboxylate during coupling
Topic: Preventing Racemization of Methyl Indoline-2-Carboxylate During Amide Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the chiral integrity of (S)-Methyl indoline-2-carboxylate during amide coupling reactions. As a conformationally constrained proline and phenylalanine mimetic, this valuable building block presents unique reactivity challenges that can lead to significant loss of stereochemical purity if not properly addressed.[1]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you maintain the enantiomeric excess of your intermediates and final products.
Troubleshooting Guide: Addressing Racemization & Poor Reactivity
Users often face a combination of low reactivity and racemization when working with indoline-2-carboxylic acid derivatives.[2][3] This section addresses common problems in a practical, question-and-answer format.
Scenario 1: My coupling reaction with this compound is sluggish or failing, even with standard coupling reagents.
Problem: You are using common uronium (HATU, HBTU) or carbodiimide (EDC, DCC) reagents, but the reaction shows little to no product formation. This is a frequently reported issue.[3]
Root Cause Analysis: (S)-Indoline-2-carboxylic acid and its esters exhibit significantly low reactivity, which is attributed to the steric hindrance imposed by the bulky indoline ring system.[4] This steric bulk can impede the approach of the activating agent and the subsequent nucleophilic attack by the amine coupling partner. Standard coupling conditions that are effective for simpler amino acids often fail with this substrate.[3]
Solutions:
-
Re-evaluate Your Coupling Reagent: For sterically hindered substrates like this compound, more potent activating agents are often required. While uronium salts are typically "low-racemization" options, their bulk may be detrimental here.[5] Consider moving to a phosphonium-based reagent or a specialized coupling agent known to be effective for hindered couplings.
-
Employ Acyl Fluoride Intermediates: Conversion of the carboxylic acid to an acyl fluoride can be a highly effective strategy for coupling sterically hindered substrates.[6] Acyl fluorides are generally more reactive than their corresponding active esters and have been shown to be less prone to racemization.[6]
-
Increase Reaction Temperature: While lower temperatures are generally recommended to prevent racemization, the inherent low reactivity of this substrate may necessitate heating.[6] A carefully controlled increase in temperature can overcome the activation energy barrier. This must be balanced with the risk of epimerization, so it should be the last resort and carefully monitored.
Scenario 2: My coupling reaction worked, but I've detected significant racemization of the indoline stereocenter.
Problem: Chiral analysis (e.g., chiral HPLC or SFC) of your product shows a mixture of diastereomers, indicating loss of stereochemical integrity at the indoline-2-position.
Root Cause Analysis: Racemization during amide coupling primarily occurs through two base-catalyzed mechanisms:
-
Oxazolone Formation: This is the most prevalent pathway. The activated carboxyl group undergoes intramolecular cyclization to form a planar, achiral oxazolone intermediate. The α-proton is highly acidic in this intermediate and is easily removed by a base. Subsequent attack by the amine nucleophile can occur from either face of the ring, leading to a racemic mixture.[5]
-
Direct Enolization: A strong base can directly abstract the α-proton from the activated amino acid, forming an achiral enolate intermediate, which then leads to racemization upon reaction.[5]
The choice of base, coupling reagent, and reaction additives are critical factors that determine which pathway dominates and the extent of racemization.[5]
Solutions:
-
Optimize Your Base: The choice of base is paramount. Strong, non-hindered bases can readily abstract the α-proton.
-
Avoid: Triethylamine (TEA).
-
Use with Caution: N,N-Diisopropylethylamine (DIPEA) is a common choice, but its strong basicity can still promote racemization.[5]
-
Recommended: Switch to a weaker or more sterically hindered base. N-Methylmorpholine (NMM) is a good first choice. For particularly sensitive couplings, 2,4,6-collidine is an excellent, highly hindered option that minimizes proton abstraction.[5]
-
-
Incorporate Racemization-Suppressing Additives: When using carbodiimide-based coupling reagents (e.g., EDC, DIC), the use of additives is essential. These additives react with the highly reactive O-acylisourea intermediate to form a more stable active ester that is less prone to oxazolone formation.[5]
-
Good: 1-Hydroxybenzotriazole (HOBt).
-
Better: 1-Hydroxy-7-azabenzotriazole (HOAt) and Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are generally more effective at suppressing racemization than HOBt.[5]
-
-
Select a "Low-Racemization" Coupling Reagent: Modern onium salt coupling reagents are designed to minimize racemization by forming active esters that are less susceptible to cyclization.
-
Recommended Options:
Note: Given the low reactivity of indoline-2-carboxylate, a balance must be struck. While these are low-racemization reagents, their efficacy for this specific hindered substrate must be experimentally verified.
-
Scenario 3: I am observing a significant amount of a diketopiperazine (DKP) byproduct.
Problem: Besides your desired product, you isolate a cyclic dipeptide, which is a common issue when coupling the second amino acid in a sequence, particularly with proline and its analogs.[2][3][7]
Root Cause Analysis: When coupling an amino acid to a dipeptide-resin where the N-terminal residue is this compound (or similar secondary amines like proline), the deprotected secondary amine can undergo intramolecular cyclization. This "backbiting" reaction cleaves the dipeptide from the resin to form a stable six-membered ring, the 2,5-diketopiperazine (DKP).[8][9] This side reaction is often catalyzed by the bases used for neutralization or coupling.
Solutions:
-
Couple a Dipeptide: If commercially available, synthesize the dipeptide unit containing the indoline moiety first in solution and then couple it to your resin or fragment. This bypasses the vulnerable dipeptide-resin intermediate.
-
Use In Situ Neutralization Protocols: For solid-phase synthesis, combine the neutralization and coupling steps. Add the coupling reagents and the N-protected amino acid to the resin-bound amine salt before adding the base. This ensures that the incoming activated amino acid is present to compete with the intramolecular cyclization reaction.[7]
-
Protect the Indoline Nitrogen: If the synthetic route allows, coupling can be performed on an N-protected indoline-2-carboxylate (e.g., Boc- or Cbz-). This prevents the secondary amine from participating in DKP formation. The protecting group can be removed at a later stage.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so prone to racemization? As a proline analog, the α-carbon is part of a rigid ring system. Upon activation of the carboxyl group, the α-proton becomes acidic. The fused benzene ring can further influence the electronic properties and stability of potential intermediates (like the oxazolone or enolate), making proton abstraction by a base a favorable process.[5]
Q2: Which coupling reagent is definitively the best for this substrate? There is no single "best" reagent, as the optimal choice depends on the specific coupling partners and reaction conditions. However, due to the substrate's high steric hindrance and low reactivity, standard reagents like HBTU and EDC often fail.[3] A good starting point would be to explore more reactive systems known for handling hindered couplings, such as converting the acid to an acyl fluoride or using a potent phosphonium salt like PyAOP, while carefully controlling the base and temperature.[6]
Q3: Can I just run the reaction at 0°C to prevent racemization? While low temperatures are a standard strategy to suppress racemization, the poor reactivity of indoline-2-carboxylate may mean the desired coupling reaction will not proceed at a reasonable rate at 0°C.[2][3] It is often necessary to find a balance. A recommended approach is to start at 0°C, and if no reaction occurs, slowly warm the mixture to room temperature, monitoring both product formation and racemization by LC-MS.
Q4: How does solvent choice impact racemization? Solvent polarity can influence the rate of racemization. More polar solvents can sometimes stabilize the charged intermediates that lead to racemization.[5] Solvents like Dichloromethane (DCM) are often preferred over more polar options like Dimethylformamide (DMF) when racemization is a major concern, but solubility of all reaction components must be ensured.
Visualizing the Problem: Racemization Pathways
The diagram below illustrates the two primary mechanistic pathways that lead to the loss of chiral integrity during amide bond formation. Understanding these pathways is key to designing an effective mitigation strategy.
Caption: Primary mechanisms of racemization during amide coupling.
Experimental Protocols
Protocol 1: Low-Racemization Coupling Using HATU and a Hindered Base
This protocol is a starting point for coupling (S)-Indoline-2-carboxylic acid while minimizing racemization.
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve (S)-Indoline-2-carboxylic acid (1.0 equiv.) and the amine coupling partner (1.1 equiv.) in anhydrous DCM or a DCM/DMF mixture to ensure solubility.
-
Reagent Addition: Add HATU (1.1 equiv.) to the solution.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Base Addition: Slowly add 2,4,6-collidine (2.5 equiv.) dropwise to the cooled mixture.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish after 4-6 hours, gentle warming (e.g., to 30-35°C) may be considered, but racemization should be closely monitored.
-
Work-up: Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Analysis: Assess the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the purified product using a suitable chiral HPLC or SFC method.
Protocol 2: Acyl Fluoride Method for Hindered Couplings
This protocol is recommended when standard methods fail due to steric hindrance.[6]
-
Acyl Fluoride Formation: In a flask under an inert atmosphere, dissolve (S)-Indoline-2-carboxylic acid (1.0 equiv.) in anhydrous DCM. Cool to 0°C. Add cyanuric fluoride (0.4 equiv.) followed by pyridine (1.2 equiv.). Stir at 0°C for 1 hour. Safety Note: Cyanuric fluoride is toxic and corrosive. Handle with extreme care in a fume hood.
-
Amine Addition: In a separate flask, dissolve the amine coupling partner (1.2 equiv.) and a hindered base such as DIPEA or 2,4,6-collidine (1.5 equiv.) in anhydrous DCM.
-
Coupling: Slowly add the amine solution to the freshly prepared acyl fluoride solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. For extremely hindered substrates, heating to 40-50°C may be necessary.[6] Monitor progress by TLC or LC-MS.
-
Work-up & Purification: Follow steps 6-8 from Protocol 1.
Decision Workflow for Method Selection
Use the following diagram to guide your experimental design when coupling this compound.
Caption: Workflow for selecting a suitable coupling protocol.
References
- On the Reactivity of (S)-Indoline-2-Carboxylic Acid. R Discovery - Researcher.Life. (2024-12-01).
- Cordella, F., Faure, S., Taillefumier, C., Pescitelli, G., Martinelli, E., Alonci, G., et al. (2024). On the Reactivity of (S)-Indoline-2-Carboxylic Acid. Chirality, 36, e70008.
- Technical Support Center: Preventing Racemization of Proline during Boc-SPPS. Benchchem.
- (S)-(+)
- Nielsen, T. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 11563-11568.
- Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. Benchchem.
- Control of racemization in peptide chain elongation with an unprotected amino acid.
- Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15, 1234-1246.
- Racemization-free and scalable amidation of l-proline in organic media using ammonia and a bioc
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- Diketopiperazine. Wikipedia.
- Racemization-free and scalable amidation of L-proline in organic media using ammonia and biocatalyst only.
- Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PubMed. (2023-09-01).
- 2,5-Diketopiperazine. Wikipedia.
- Cordella, F., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Chirality.
- Unexpected racemization of proline or hydroxy-proline phenacyl ester during coupling reactions with Boc-amino acids. PubMed.
- Technical Support Center: Preventing Racemization in Amino Acid Synthesis. Benchchem.
- Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other.
- Method for preparing (S)-indoline-2-carboxylic acid and methyl ester thereof using hydrolytic enzyme.
- Alonci, G., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry, 86(12), 8463-8472.
- (S)-(-)-Indoline-2-carboxylic acid synthesis. ChemicalBook.
- Kinetics of diketopiperazine form
- Method for synthesis of diketopiperazine and diketomorpholine derivatives.
- Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.
- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.
- The Protonation of Indoles. Basicity Studies. The Dependence of Acidity Functions on Indicator Structure. Journal of the American Chemical Society.
- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.
- The Protonation of Indoles. Basicity Studies. The Dependence of Acidity Functions on Indicator Structure.
- Conjugate Addition of Indoles to α,β-Unsaturated Ketones Using a Brønsted Acid Ionic Liquid as an Efficient C
- Methyl 1H-indole-2-carboxyl
- Tandem Reactions of Electrophilic Indoles toward Indolizines and Their Subsequent Transformations through Pd(II)-Mediated C–H Functionalization to Access Polyring-Fused N-Heterocycles. ACS Omega.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Diketopiperazine - Wikipedia [en.wikipedia.org]
- 9. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Esterification of Indoline-2-Carboxylic Acid
Welcome to the technical support center for the synthesis and optimization of indoline-2-carboxylic acid esters. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this important transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you maximize your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for esterifying indoline-2-carboxylic acid?
The most prevalent method is the Fischer-Speier esterification . This is an acid-catalyzed reaction where the carboxylic acid is heated with an excess of the desired alcohol.[1][2] The reaction is driven by a strong mineral acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), and relies on equilibrium principles.[3][4][5] To achieve high yields, the equilibrium must be shifted towards the product side.[1]
Q2: My yields are consistently low (<40%). What is the most likely reason?
Low yields in Fischer esterification are almost always due to the reaction reaching equilibrium without being sufficiently driven toward the products.[1][6] The primary culprit is the presence of water, which is a byproduct of the reaction.[7] Water can hydrolyze the ester product, pushing the equilibrium back towards the starting materials. Esterification of amino acids like indoline-2-carboxylic acid can also be more challenging than simple carboxylic acids due to their zwitterionic nature in certain conditions.[8]
Q3: How can I effectively drive the reaction to completion?
According to Le Chatelier's principle, the equilibrium can be shifted in two primary ways:
-
Use a Large Excess of Alcohol : Using the alcohol as the reaction solvent is a common strategy. A 10-fold excess or greater can significantly increase ester yield.[1]
-
Remove Water as it Forms : This is the most critical factor for maximizing yield. Water can be removed by azeotropic distillation using a Dean-Stark apparatus, especially with alcohols that are immiscible with water or when using a co-solvent like toluene.[2][9][10]
Q4: Is it necessary to protect the nitrogen (N-H) of the indoline ring?
This is a critical consideration. The indoline nitrogen is a nucleophile and can compete with the alcohol, leading to side reactions like N-alkylation under certain conditions.
-
Protection is Recommended If : You are using highly reactive alkylating agents for esterification (not typical for Fischer), or if subsequent reaction steps are sensitive to the free N-H. Common protecting groups for indoles and similar heterocycles include Boc (tert-butyloxycarbonyl), SEM ([2-(trimethylsilyl)ethoxy]methyl), or sulfonyl groups.[11][12][13][14]
-
Protection May Not Be Necessary For : Standard Fischer esterification. Under acidic conditions, the indoline nitrogen is protonated, reducing its nucleophilicity and minimizing its participation in side reactions. However, if you observe complex product mixtures, N-protection should be your first optimization step.
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
Problem 1: Low or No Product Conversion
Your reaction has run for the prescribed time, but TLC or LC-MS analysis shows mostly unreacted starting material.
Possible Cause 1: Ineffective Water Removal
Causality : Water is a product of the reaction. Its accumulation inhibits the forward reaction and promotes the reverse reaction (hydrolysis).[6][7] For every mole of ester produced, one mole of water is generated. Solution :
-
Implement a Dean-Stark Trap : Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it forms. This is one of the most effective ways to drive the reaction to completion.[9][10][15]
-
Use a Drying Agent : For smaller scale reactions, adding molecular sieves (3Å or 4Å) to the reaction mixture can absorb the water byproduct.
Possible Cause 2: Insufficient or Inappropriate Catalyst
Causality : The acid catalyst works by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.[1][2] An insufficient amount or an inappropriate choice of catalyst will result in a slow or stalled reaction. Solution :
-
Increase Catalyst Loading : For catalysts like H₂SO₄ or p-TsOH, ensure you are using a catalytic amount, typically 1-5 mol%.
-
Switch Catalyst Type : If Brønsted acids are failing, consider a Lewis acid catalyst. Zirconium (IV) and Hafnium (IV) complexes have been shown to be effective and can be more tolerant to residual moisture.[2][6][16]
Possible Cause 3: Sub-optimal Reaction Temperature
Causality : Esterification is a thermodynamically controlled process that often requires thermal energy to overcome the activation barrier. Solution :
-
Ensure Reflux : The reaction should be run at the reflux temperature of the alcohol or solvent being used. For high-boiling alcohols, ensure your heating mantle or oil bath is set appropriately. For lower-boiling alcohols like methanol or ethanol, reflux is easily achieved.[3][4]
Problem 2: Significant Formation of Impurities and Side Products
You observe product formation, but also significant spots on your TLC plate or peaks in your LC-MS that do not correspond to the starting material or desired ester.
Possible Cause 1: N-Alkylation or N-Acylation
Causality : The indoline nitrogen is nucleophilic and can react with the alcohol (if it forms a carbocation) or another molecule of the carboxylic acid (or its activated form) to form undesired byproducts. Solution :
-
Protect the Nitrogen : The most robust solution is to protect the indoline nitrogen before esterification. An N-Boc protecting group is a common choice as it is stable to the acidic esterification conditions and can be removed later.[17]
-
Use Milder Conditions : Avoid excessively high temperatures or extremely strong acids that might promote side reactions.
Possible Cause 2: Decarboxylation
Causality : Indole-2-carboxylic acids can be susceptible to decarboxylation (loss of CO₂) at very high temperatures, especially under harsh acidic or basic conditions, leading to the formation of indoline.[18][19] Solution :
-
Moderate Reaction Temperature : Do not heat the reaction significantly above the required reflux temperature. If using a high-boiling solvent like toluene, ensure the temperature does not exceed 110-120°C for extended periods.
-
Alternative Methods : If decarboxylation is a persistent issue, switch to a method that does not require high heat, such as esterification via an acid chloride.[20]
Problem 3: Difficult Product Isolation and Purification
The reaction appears to be successful, but isolating a pure product is challenging.
Possible Cause 1: Emulsion During Aqueous Workup
Causality : The amphiphilic nature of the product and unreacted starting material can lead to the formation of stable emulsions during the liquid-liquid extraction step, making layer separation difficult. Solution :
-
Add Brine : During the workup, wash the organic layer with a saturated aqueous solution of NaCl (brine).[3] This increases the ionic strength of the aqueous phase, helping to break up emulsions and "salt out" the organic product.
-
Use a Different Solvent : Switch to a more nonpolar extraction solvent like methyl tert-butyl ether (MTBE) instead of ethyl acetate.
-
Filter Through Celite : Passing the emulsified mixture through a pad of Celite® or diatomaceous earth can help to break the emulsion.
Possible Cause 2: Incomplete Removal of Carboxylic Acid
Causality : The ester product and the carboxylic acid starting material may have similar polarities, making them difficult to separate by column chromatography. Solution :
-
Thorough Base Wash : During the workup, be meticulous with the aqueous base wash (e.g., saturated NaHCO₃ or dilute Na₂CO₃ solution).[4][10] Wash the organic layer multiple times (at least 2-3x) and test the pH of the final aqueous wash to ensure it is basic, confirming that all acidic components have been neutralized and removed.
-
Drive the Reaction to Full Conversion : The best way to avoid this problem is to ensure no starting material remains. Use the optimization techniques described above (e.g., Dean-Stark trap).
Data and Workflow Summaries
Table 1: Comparison of Common Esterification Strategies
| Method | Catalyst / Reagent | Key Advantages | Key Disadvantages |
| Fischer Esterification | H₂SO₄, p-TsOH, HCl[1] | Economical, simple setup, uses common reagents. | Equilibrium-limited, often requires excess alcohol and water removal. |
| Lewis Acid Catalysis | ZrCl₄, HfCl₄[2][6] | Can be more efficient, some catalysts are moisture-tolerant.[16] | Catalysts are more expensive and may require inert atmosphere. |
| Acid Chloride Formation | Thionyl Chloride (SOCl₂)[20][21] | Not an equilibrium reaction; goes to completion. | Requires an extra step to form the acid chloride; SOCl₂ is hazardous. |
| Microwave-Assisted | Acid Catalyst | Dramatically reduces reaction times, can increase yield.[5][22] | Requires specialized microwave reactor equipment. |
Diagram 1: Fischer Esterification Mechanism
Caption: A decision tree for troubleshooting low esterification yields.
Experimental Protocols
Protocol 1: Fischer Esterification using Dean-Stark Apparatus
This protocol is a robust method for achieving high yields by ensuring continuous water removal.
-
Apparatus Setup : Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. [9][10]Ensure all glassware is thoroughly dried.
Caption: Experimental setup featuring a Dean-Stark apparatus.
-
Reagents : To the flask, add indoline-2-carboxylic acid (1.0 eq), the desired alcohol (e.g., n-butanol, 5-10 eq), an acid catalyst (e.g., p-TsOH, 0.05 eq), and a solvent capable of forming an azeotrope with water (e.g., toluene, sufficient to fill the flask and trap).
-
Reaction : Heat the mixture to reflux. Water will begin to collect in the graduated arm of the Dean-Stark trap as an azeotrope with toluene. [10]4. Monitoring : Continue refluxing until the theoretical amount of water has been collected and no more water is being generated. Monitor the reaction progress by TLC or LC-MS.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (2-3 times), and finally with brine. [3][4] * Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude ester by column chromatography on silica gel or by recrystallization, if applicable. [18]
Protocol 2: Esterification via Acid Chloride using Thionyl Chloride (SOCl₂)
This method is suitable for acid-sensitive substrates or when Fischer esterification fails. It is not an equilibrium process and generally gives high yields.
-
Safety Note : Thionyl chloride is corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Acid Chloride Formation :
-
Suspend indoline-2-carboxylic acid (1.0 eq) in an inert solvent like dichloromethane (DCM) or toluene in a dry flask under a nitrogen atmosphere.
-
Add thionyl chloride (SOCl₂, ~1.5-2.0 eq) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Allow the mixture to warm to room temperature and then heat to a gentle reflux for 1-2 hours until gas evolution (SO₂ and HCl) ceases.
-
-
Ester Formation :
-
Cool the mixture to room temperature and remove the excess SOCl₂ and solvent under reduced pressure.
-
Re-dissolve the crude acid chloride in fresh, dry DCM.
-
At 0°C, slowly add a solution of the desired alcohol (~1.5 eq) and a non-nucleophilic base like triethylamine (~2.0 eq) in DCM.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
-
Workup :
-
Quench the reaction with water or dilute HCl.
-
Separate the organic layer. Wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
-
Purification : Purify the crude product by column chromatography.
References
-
Wikipedia. Dean–Stark apparatus. [Link]
-
Scoilnet. Dean Stark Apparatus. [Link]
-
University of Wisconsin-Madison. Types of Organic Reactions- Esterification Using a Dean-Stark Trap. [Link]
-
ACS Publications. Esterification for the introductory organic laboratory course: A modified Dean-Stark trap. [Link]
-
ACS Publications. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. [Link]
-
ResearchGate. A New Protecting-Group Strategy for Indoles. [Link]
-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. [Link]
-
C&EN Global Enterprise. Molecular-editing reaction expands indoles with nitrogen. [Link]
-
ACS Publications. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(tr. [Link]
- Google Patents. CN106008311A - Refinement method of indole-2-carboxylic acid.
-
University of Massachusetts Boston. The Fischer Esterification. [Link]
-
University of Missouri–St. Louis. Fischer Esterification. [Link]
- Google Patents. US4535168A - Preparation of indoline-2-carboxylic acid via the intermediate indoline-2-carboxylic acid ester tin complex.
- Google Patents.
- Google Patents. indoline-2-carboxylic acid methyl ester using hydrolytic enzyme.
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
-
ValQi. REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. [Link]
-
ResearchGate. What's the best way to protect the NH group in Heterocyclic Compounds? [Link]
-
DSpace@MIT. 5.310 F17 Experiment 5: Fischer Esterification. [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
-
Master Organic Chemistry. Fischer Esterification- Carboxylic Acid to Ester Under Acidic Conditions. [Link]
- Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
-
ACS Publications. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. [Link]
-
Combinatorial Chemistry Review. Synthesis of Indole-2-carboxylic Esters. [Link]
-
University of Rochester. Acid to Ester - Common Conditions. [Link]
-
National Institutes of Health. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]
-
ACS Publications. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]
-
Reddit. How can I improve the yield of my Fischer Esterification? [Link]
-
Scirp.org. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. [Link]
-
PrepChem.com. Synthesis of indoline-2-carboxylic acid. [Link]
-
Taylor & Francis Online. Synthesis of Indole-2-Carboxylic Acid Esters. [Link]
-
ResearchGate. Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
ResearchGate. ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. [Link]
- Google Patents.
-
YouTube. 08.08 Esterification of Carboxylic Acids. [Link]_uk2cWn4)
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. community.wvu.edu [community.wvu.edu]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up [scirp.org]
- 6. Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Types of Organic Reactions- Esterification Using a Dean-Stark Trap – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Synthesis of Indole-2-carboxylic Esters [combichemistry.com]
- 20. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 21. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
Purification challenges of N-acylated Methyl indoline-2-carboxylate
Welcome to the technical support center for the purification of N-acylated Methyl indoline-2-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of molecules. As intermediates in numerous pharmaceutical syntheses, their purity is paramount. This resource synthesizes field-proven insights and fundamental chemical principles to provide robust troubleshooting strategies and detailed protocols.
Introduction: The Purification Challenge
N-acylated methyl indoline-2-carboxylates are valuable chiral building blocks. However, their synthesis and subsequent purification are often plagued by challenges stemming from the nuanced reactivity of the indoline core. The primary hurdles include achieving high chemoselectivity for N-acylation over C-acylation, managing reactive reagents, and separating the final product from structurally similar impurities. This guide provides a systematic approach to overcoming these obstacles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific issues encountered during the purification workflow in a direct question-and-answer format, explaining the causality behind each problem and providing actionable solutions.
Q1: My final product is a persistent yellow or brown color, even after column chromatography. What causes this and how can I fix it?
A1:
-
Potential Cause: Discoloration is often caused by trace impurities arising from the nitration of the indoline ring if nitrating agents were used in a preceding step, or from degradation of the product.[1][2] Overheating during solvent evaporation or prolonged exposure to acidic or basic conditions during workup can also contribute to the formation of colored byproducts.
-
Expert Solution:
-
Activated Carbon Treatment: A highly effective method for removing colored impurities is treatment with activated carbon (charcoal).[1]
-
Dissolve the crude or semi-purified product in a suitable solvent (e.g., ethyl acetate or ethanol).
-
Add a small amount of activated carbon (typically 1-2% w/w).
-
Gently heat and stir the mixture for 10-15 minutes.
-
Perform a hot filtration through a pad of Celite® to remove the carbon.
-
-
Re-evaluate Workup: Ensure that the workup procedure effectively neutralizes and removes all acidic or basic reagents. Residual reagents can cause slow degradation upon storage.
-
Q2: My NMR and Mass Spec data show an impurity with the same mass as my product, but with a different NMR spectrum. What is the likely culprit?
A2:
-
Potential Cause: The most common structural isomer impurity is the C3-acylated product. The indole nitrogen and the C3 position are both nucleophilic sites.[3] While the N-H is generally more acidic and reactive, certain reaction conditions (e.g., choice of base, solvent) can lead to competitive acylation at the C3 position, which is electronically rich.[4]
-
Expert Solution:
-
Reaction Optimization: The best solution is prevention. N-acylation is favored by using a strong base (like NaH) to completely deprotonate the indole nitrogen before adding the acylating agent.[5] Alternatively, methods using thioesters as the acyl source have shown high N-selectivity.[3][6]
-
Chromatographic Separation: The polarity of N-acylated and C3-acylated isomers is often sufficiently different for separation by silica gel chromatography. A shallow gradient of a solvent system like hexane/ethyl acetate or dichloromethane/methanol is recommended. Careful monitoring by TLC is crucial to identify and separate the fractions.
-
Q3: I'm having difficulty removing unreacted this compound starting material. It co-elutes with my product during column chromatography.
A3:
-
Potential Cause: The starting material and the N-acylated product may have very similar polarities, especially if the acyl group is small or non-polar. This makes baseline separation on silica gel challenging.
-
Expert Solution:
-
Acid/Base Extraction: Exploit the basicity of the secondary amine in the starting material.
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a dilute acidic solution (e.g., 1M HCl). The protonated starting material will move to the aqueous layer.
-
Separate the layers.
-
Wash the organic layer with brine and dry it to recover the purified product.
-
Caution: Ensure your N-acyl group is stable to these acidic conditions.
-
-
Optimize Chromatography: If extraction is not feasible, experiment with different solvent systems. Adding a small percentage of a more polar solvent like methanol or a less polar one like toluene can sometimes alter selectivity and improve separation.
-
Q4: My purified product is a thick oil that refuses to crystallize, making handling and final purification difficult. What steps can I take?
A4:
-
Potential Cause: The presence of minor impurities can inhibit crystal lattice formation. The molecule itself may also have a low melting point or exist as a stable amorphous solid.
-
Expert Solution:
-
High-Purity Seeding: Attempt to obtain a very small amount of highly pure material through careful chromatography (e.g., preparative HPLC). Use this "seed crystal" to induce crystallization in the bulk oil.
-
Solvent Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexane or pentane) to the oil and stir or sonicate vigorously. This can sometimes crash out the product as a solid by washing away the impurities that keep it oily.
-
Co-solvent Recrystallization: Find a solvent in which the oil is highly soluble (e.g., ethyl acetate, acetone). Heat the solution and slowly add a non-solvent (e.g., hexane) until the solution becomes slightly cloudy. Then, allow it to cool slowly. This can often promote crystallization.
-
Frequently Asked Questions (FAQs)
Q: What is the recommended general workflow for purifying N-acylated this compound?
A: A robust purification strategy follows a multi-step approach to systematically remove different types of impurities.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. Chemoselective N-acylation of indoles using thioesters as acyl source - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in Enzymatic Resolution of Methyl Indoline-2-Carboxylate
Welcome to the technical support center for the enzymatic resolution of methyl indoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly low yield, encountered during this critical chiral separation process. We will delve into the causality behind experimental choices, providing field-proven insights to enhance the success of your resolutions.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the enzymatic resolution of this compound.
Q1: What is a realistic maximum yield for the kinetic resolution of this compound?
A1: In a standard kinetic resolution, the enzyme selectively reacts with one enantiomer of the racemic starting material. For instance, a hydrolase might selectively hydrolyze the (R)-ester to the (R)-acid, leaving the desired (S)-ester unreacted. In this scenario, the maximum theoretical yield for the recovery of the unreacted enantiomer is 50%.[1][2] If your goal is to isolate the unreacted ester (e.g., (S)-methyl indoline-2-carboxylate), a yield approaching 50% with high enantiomeric excess (e.e.) is considered excellent. Yields significantly below this benchmark indicate suboptimal reaction conditions or other issues addressed in this guide.
Q2: Which enzymes are typically used for the resolution of indoline-2-carboxylate esters?
A2: Hydrolases, particularly lipases and proteases, are the most common choices. Specific enzymes that have been successfully used for the resolution of indoline-2-carboxylic acid esters or analogous compounds include Savinase, Alcalase, Novozym 243, and lipases from Candida and Pseudomonas species.[3][4][5] The selection of the enzyme is critical and often requires empirical screening to find the best catalyst for your specific substrate and desired outcome.
Q3: My reaction has stalled before reaching 50% conversion. What are the likely causes?
A3: A stalled reaction can be due to several factors:
-
Enzyme Inactivation: The enzyme may have denatured over time due to suboptimal pH, temperature, or the presence of denaturing organic co-solvents.[6][7]
-
Product Inhibition: The carboxylic acid produced from the hydrolysis of one enantiomer can alter the pH of the medium, potentially moving it away from the enzyme's optimal range and inhibiting its activity.[8] The product itself can also act as a competitive or non-competitive inhibitor.[9]
-
Reversibility of the Reaction: In some non-aqueous systems, the reverse reaction (esterification) can become significant, leading to an equilibrium that stops short of 50% conversion.[10]
-
Substrate or Co-solvent Inhibition: High concentrations of the substrate or certain organic co-solvents can inhibit enzyme activity.[8]
Section 2: In-Depth Troubleshooting Guide for Low Yield
This section provides a structured approach to diagnosing and resolving the root causes of low yield.
Problem Area 1: Sub-Optimal Reaction Parameters
The enzyme's catalytic efficiency is profoundly influenced by its environment. Deviation from optimal conditions is a primary cause of poor performance.
Q4: How do I identify the optimal pH and temperature for my enzyme?
A4: The optimal pH and temperature are specific to each enzyme.
-
pH: Most hydrolases used for ester resolution have a neutral to slightly alkaline pH optimum (typically pH 7-9).[3][4] A significant drop in pH due to the formation of indoline-2-carboxylic acid is a common problem.
-
Troubleshooting Step: Use a robust buffer system (e.g., phosphate or borate buffer at 50-100 mM) to maintain a stable pH. Alternatively, employ a pH-stat system that automatically titrates a base (e.g., NaOH) into the reaction to neutralize the acid as it forms.[3]
-
-
Temperature: Enzyme activity generally increases with temperature up to a certain point, after which thermal denaturation occurs, leading to a rapid loss of activity.[7][11] For many commonly used lipases, the optimal temperature range is 30-50°C.[4][12]
-
Troubleshooting Step: Run a temperature screen (e.g., at 25°C, 37°C, 45°C, and 55°C) to find the temperature that provides the best balance of reaction rate and enzyme stability for your specific system.
-
Q5: The yield is low when using an organic co-solvent. How can I fix this?
A5: While organic co-solvents are often necessary to dissolve the substrate, they can also strip essential water from the enzyme's hydration shell, leading to inactivation.[13]
-
Troubleshooting Step:
-
Screen Solvents: Test different water-miscible (e.g., DMSO, t-butanol) or water-immiscible (e.g., methyl tert-butyl ether (MTBE), diisopropyl ether (DIPE)) co-solvents.[14] Immiscible co-solvents can sometimes be less denaturing.
-
Optimize Co-solvent Concentration: Start with a low percentage of co-solvent (e.g., 5-10% v/v) and incrementally increase it only as needed to ensure substrate solubility.
-
Consider Enzyme Immobilization: Immobilized enzymes (e.g., Novozym 435, which is Candida antarctica lipase B immobilized on acrylic resin) often exhibit enhanced stability in organic solvents.[12][14]
-
Problem Area 2: Issues with Reagents (Enzyme & Substrate)
The quality and concentration of your starting materials are paramount.
Q6: I suspect my enzyme has low activity. How can I confirm this?
A6: It's crucial to verify the activity of your enzyme batch before starting the resolution.
-
Troubleshooting Step: Perform a standard activity assay using a generic substrate, such as p-nitrophenyl acetate (pNPA). Hydrolysis of pNPA releases p-nitrophenol, a chromophore that can be quantified spectrophotometrically. This allows you to confirm the enzyme's specific activity (Units/mg) and ensure you are adding the correct amount to your reaction.
Q7: Could impurities in my racemic this compound be causing the low yield?
A7: Absolutely. Impurities from the synthesis of the starting material can act as enzyme inhibitors.
-
Troubleshooting Step:
-
Purity Analysis: Analyze your racemic substrate by HPLC, GC, or NMR to confirm its purity.
-
Purification: If significant impurities are detected, purify the substrate by column chromatography or recrystallization before use.
-
Inhibition Test: A simple test involves running the reaction with your standard substrate and a "spiked" sample containing a suspected impurity. A significant drop in the reaction rate in the spiked sample points to inhibition.[15]
-
Problem Area 3: Enzyme Inhibition
Inhibition kinetics can be complex, but understanding the type of inhibition can guide your troubleshooting strategy.[16][17]
Q8: The reaction rate decreases significantly as the reaction progresses. What type of inhibition might be occurring?
A8: This is a classic sign of product inhibition . As the concentration of the (R)-indoline-2-carboxylic acid (in this example) increases, it can bind to the enzyme's active site (competitive inhibition) or an allosteric site (non-competitive inhibition), reducing the overall reaction rate.[9][17]
-
Troubleshooting Step:
-
Continuous Removal: If feasible, consider methods to remove the acid product as it is formed, for example, by using an extractive workup in a biphasic system or a supported liquid membrane.
-
Limit Conversion: Since the goal is kinetic resolution, the reaction is intended to be stopped at ~50% conversion. If product inhibition is severe, stopping at a slightly lower conversion (e.g., 40-45%) might be necessary to achieve a practical reaction time, albeit with a slight reduction in the theoretical e.e. of the remaining substrate.
-
Logical Troubleshooting Workflow
Use the following diagram to guide your troubleshooting process systematically.
Caption: A systematic workflow for troubleshooting low yield.
Section 3: Experimental Protocols
Protocol 1: Screening Reaction Conditions (pH and Temperature)
This protocol outlines a method for systematically testing the effect of pH and temperature on the reaction.
Materials:
-
Racemic this compound
-
Enzyme (e.g., Savinase, Novozym 435)[5]
-
Buffers: 0.1 M Phosphate (for pH 6.0, 7.0, 8.0), 0.1 M Borate (for pH 9.0)
-
Water bath or incubator shakers set to 25°C, 37°C, and 50°C
-
Quenching solution (e.g., 1 M HCl)
-
Ethyl acetate for extraction
-
Chiral HPLC system for analysis
Procedure:
-
Setup: Prepare a matrix of reactions in small vials. For each condition, combine:
-
5 mL of the appropriate buffer.
-
10 mg of racemic this compound (substrate).
-
1 mg of enzyme.
-
-
Incubation: Place the vials in shakers at their designated temperatures.
-
Time Points: At set intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw a 100 µL aliquot from each reaction.
-
Quenching & Extraction: Immediately quench the reaction by adding the aliquot to 100 µL of 1 M HCl. Add 500 µL of ethyl acetate, vortex thoroughly, and centrifuge.
-
Analysis: Analyze the top organic layer by chiral HPLC to determine the conversion percentage and the enantiomeric excess (e.e.) of the remaining substrate.
-
Data Evaluation: Plot conversion vs. time for each condition to identify the pH and temperature that give the fastest rate while maintaining enzyme stability over the desired reaction period.
Protocol 2: Enzyme Activity Assay using p-Nitrophenyl Acetate (pNPA)
This assay provides a quick and reliable way to measure the hydrolytic activity of your enzyme.
Materials:
-
Enzyme solution/suspension of known concentration
-
p-Nitrophenyl acetate (pNPA) stock solution (e.g., 100 mM in isopropanol)
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.5)
-
96-well microplate
-
Microplate reader capable of reading absorbance at 405 nm
Procedure:
-
Preparation: In a microplate well, add 180 µL of assay buffer.
-
Enzyme Addition: Add 10 µL of your enzyme solution to the well and mix.
-
Initiate Reaction: Start the reaction by adding 10 µL of the pNPA stock solution. The final volume is 200 µL.
-
Measurement: Immediately place the plate in the reader and measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 5 minutes). The rate of absorbance increase is proportional to the rate of p-nitrophenol production.
-
Calculation: Calculate the enzyme activity using the Beer-Lambert law (ε for p-nitrophenol at pH 7.5 is ~18,000 M⁻¹cm⁻¹), factoring in the path length of the well. One unit (U) of activity is often defined as the amount of enzyme that hydrolyzes 1 µmol of pNPA per minute under the specified conditions.
Data Summary Table: Example Screening Results
| pH | Temperature (°C) | Time (h) | Conversion (%) | Substrate e.e. (%) |
| 7.0 | 37 | 8 | 35 | 85 |
| 8.0 | 37 | 8 | 48 | >99 |
| 9.0 | 37 | 8 | 42 | 97 |
| 8.0 | 25 | 8 | 22 | 98 |
| 8.0 | 50 | 8 | 49 (but activity drops after 4h) | >99 |
This table illustrates how optimal conditions (in bold) can be identified from screening experiments.
References
-
Elazar, M. (n.d.). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. ResearchGate. Available at: [Link]
-
Karmee, S. K. (2018). Enzymatic Kinetic Resolution by Addition of Oxygen. PMC. Available at: [Link]
-
Cha, S. (1975). Mechanistic and kinetic studies of inhibition of enzymes. PubMed. Available at: [Link]
- Kim, C., et al. (n.d.). Method for preparing (S)-indoline-2-carboxylic acid and methyl ester thereof using hydrolytic enzyme. Google Patents.
-
Walczak, M. A., et al. (2020). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. Available at: [Link]
- Kim, C., et al. (n.d.). Method for preparing (S)-indoline-2-carboxylic acid and methyl ester thereof using hydrolytic enzyme. Google Patents.
-
Dzionek, A., et al. (2021). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. MDPI. Available at: [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Available at: [Link]
-
Huisman, G. W., & Collier, S. J. (2013). Getting the Most Out of Enzyme Cascades: Strategies to Optimize In Vitro Multi-Enzymatic Reactions. MDPI. Available at: [Link]
-
Bisswanger, H. (2014). Kinetics of Enzyme Inhibition. ResearchGate. Available at: [Link]
-
University of Leeds. (n.d.). Enzyme inhibitors. Available at: [Link]
-
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Available at: [Link]
-
TeachMePhysiology. (2024). Enzyme Inhibition - Types of Inhibition. Available at: [Link]
-
Monash University. (n.d.). Factors affecting enzyme activity. Available at: [Link]
-
Wu, F., et al. (2004). Enzymatic Resolution of Chiral Phosphinate Esters. Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Kinetic resolution. Available at: [Link]
-
Skrobisz, K., et al. (2022). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Available at: [Link]
-
Forró, E., & Fülöp, F. (2008). Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. Tetrahedron Asymmetry. Available at: [Link]
-
de Miranda, A. S., et al. (2015). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. PMC. Available at: [Link]
-
Pharma's Almanac. (2019). Applying Enzymatic Synthesis for Chiral Molecules. Available at: [Link]
-
Microbe Notes. (2023). Factors affecting enzyme action and immobilized enzymes. Available at: [Link]
-
Conduct Science. (2021). Factors That Affects Enzyme Activity. Available at: [Link]
Sources
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 3. US7405070B2 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]
- 4. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. monash.edu [monash.edu]
- 7. conductscience.com [conductscience.com]
- 8. researchgate.net [researchgate.net]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbenotes.com [microbenotes.com]
- 12. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Mechanistic and kinetic studies of inhibition of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Khan Academy [khanacademy.org]
- 17. teachmephysiology.com [teachmephysiology.com]
Technical Support Center: Improving the Efficiency of Peptide Coupling with Methyl Indoline-2-Carboxylate
Welcome to the technical support center for peptide synthesis involving the sterically hindered amino acid, methyl indoline-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with incorporating this proline analogue into peptide sequences. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your coupling reactions and achieve higher yields and purity.
Introduction: The Challenge of Steric Hindrance
This compound, a conformationally constrained proline analogue, is a valuable building block in medicinal chemistry for its ability to impart unique structural features to peptides.[1] However, its rigid indoline scaffold and sterically hindered secondary amine present significant challenges in peptide coupling reactions.[1][2] These challenges often manifest as low coupling efficiencies, slow reaction rates, and an increased propensity for side reactions.[1][2] This guide provides practical solutions and theoretical explanations to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are my coupling yields consistently low when using this compound?
Low coupling yields are the most common issue and can be attributed to several factors:
-
Steric Hindrance: The bulky indoline ring physically obstructs the approach of the activated carboxylic acid to the amine, significantly slowing down the reaction rate.[2][3]
-
Reduced Nucleophilicity: The secondary amine of this compound is less nucleophilic compared to a primary amine, making it a less reactive partner in the coupling reaction.[1][3]
-
Peptide Aggregation: Sequences containing hydrophobic and sterically hindered residues are prone to aggregation on the solid support, which can block reactive sites.[3][4]
Q2: What are the best coupling reagents for this compound?
For sterically hindered amino acids, potent coupling reagents are essential. Onium-salt-based reagents are generally the preferred choice:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective due to the formation of highly reactive OAt or OBt active esters.[3][5] HATU is often considered superior for many difficult couplings.[3][5][6] COMU is a newer generation uronium salt that offers comparable efficiency to HATU with improved safety and solubility profiles.[3][7]
-
Phosphonium Salts: PyBOP and PyAOP are also powerful coupling reagents.[3] PyAOP, in particular, has shown success in preparing peptides containing hindered amino acids.[6][8]
-
Carbodiimides with Additives: While less potent, carbodiimides like DIC or EDC can be effective when used with additives such as HOBt or Oxyma Pure.[1][6] This combination is a cost-effective option but may require longer reaction times or double coupling.[1]
Q3: How can I minimize the risk of racemization during coupling?
Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern as it leads to diastereomeric impurities that are difficult to separate.[3][9][10] To minimize racemization:
-
Use Additives: The addition of 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure is crucial.[3] These additives form active esters that can reduce the risk of epimerization.[11][12]
-
Control Temperature: Performing the activation and coupling steps at lower temperatures (e.g., 0°C) can help suppress racemization.[1][12]
-
Choice of Base: Using a weaker base, such as N-methylmorpholine (NMM) or collidine, instead of a stronger base like DIPEA, can sometimes reduce the extent of racemization.[1]
-
Pre-activation Time: Minimize the time the amino acid is in contact with the coupling reagent before the addition of the amine component.[11]
Q4: What are common side reactions to watch out for?
Besides racemization, be aware of:
-
Diketopiperazine Formation: This is particularly prevalent when coupling the third amino acid to a dipeptide attached to the resin, especially if the sequence contains proline or other secondary amines at the N-terminus.[2]
-
N-acylurea Formation: When using carbodiimides, the reactive O-acylisourea intermediate can rearrange to a stable and unreactive N-acylurea, terminating the peptide chain.[1] The use of additives like HOBt can mitigate this.[1][13]
-
Guanidinylation: Uronium/aminium reagents like HATU and HBTU can react with the N-terminal amine, leading to a guanidinylated and capped peptide. Using a slight excess of the amino acid and avoiding a large excess of the coupling reagent can minimize this.[6]
Troubleshooting Guide
This section provides a structured approach to diagnosing and solving common problems encountered during the coupling of this compound.
Problem 1: Incomplete or Slow Coupling
Symptoms:
-
Positive ninhydrin or other qualitative tests after the coupling step.[14]
-
Low yield of the desired peptide upon cleavage and analysis.
-
Presence of deletion sequences in the final product.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Insufficient Reagent Activity | 1. Switch to a more potent coupling reagent: If using carbodiimides, switch to a uronium/aminium or phosphonium salt like HATU, HCTU, or PyAOP.[3][5][8] 2. Increase reagent equivalents: Use a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents). |
| Steric Hindrance | 1. Increase reaction time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight). 2. Increase reaction temperature: Cautiously increase the temperature. Microwave-assisted peptide synthesis (MAPS) can be particularly effective in driving difficult couplings to completion.[15][16][17][18] 3. Perform a double coupling: After the first coupling and washing, repeat the coupling step with fresh reagents.[14] |
| Peptide Aggregation on Resin | 1. Change the solvent: Switch from DMF to NMP or use a mixture of DMF/DMSO to disrupt secondary structures.[4][14] 2. Use a lower substitution resin: This can reduce the peptide density on the resin, minimizing aggregation.[4] 3. Incorporate sonication: Applying ultrasound during the coupling step can help break up aggregates.[4] |
Problem 2: Significant Epimerization/Racemization
Symptoms:
-
Presence of diastereomeric impurities in the final peptide, often visible as closely eluting peaks in HPLC.
-
Confirmation of diastereomers by mass spectrometry.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Over-activation of the Amino Acid | 1. Reduce pre-activation time: Add the activated amino acid solution to the resin immediately after preparation.[11] 2. Lower the reaction temperature: Conduct the coupling at 0°C or room temperature instead of elevated temperatures.[12] |
| Inappropriate Base | 1. Use a weaker base: Substitute DIPEA with a less hindered or weaker base like NMM or 2,4,6-collidine.[1] |
| Absence of Additives | 1. Always include an additive: Ensure that HOBt, HOAt, or Oxyma Pure is part of your coupling cocktail, especially when using carbodiimides.[3][12] |
Problem 3: Formation of Deletion Peptides
Symptoms:
-
Mass spectrometry data shows peptides missing one or more amino acid residues.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotection | 1. Confirm complete Fmoc removal: Use a qualitative test like the ninhydrin test or a UV detector to ensure the N-terminal protecting group is fully removed before coupling.[19] 2. Extend deprotection time or use a stronger base: For difficult sequences, you may need to increase the deprotection time or switch to a stronger deprotection solution. |
| Incomplete Coupling | 1. Implement a capping step: After the coupling reaction, treat the resin with an acetylating agent like acetic anhydride to block any unreacted N-termini.[20] This prevents them from reacting in subsequent cycles. |
Experimental Protocols
Standard Protocol for Coupling this compound using HATU
This protocol is a starting point and may require optimization based on the specific peptide sequence.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.
-
Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and HOAt (3-5 equivalents) in DMF. b. Add a base, such as DIPEA (6-10 equivalents), to the amino acid solution and mix briefly. c. Add the activated amino acid solution to the deprotected resin. d. Allow the reaction to proceed for 1-4 hours at room temperature.
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Confirmation: Perform a ninhydrin or bromophenol blue test to check for completion of the coupling.[14] If the test is positive (indicating free amines), a second coupling may be necessary.
Monitoring the Reaction
Qualitative colorimetric tests are useful for routine monitoring.[14][21] For more quantitative analysis, a small amount of resin can be cleaved and the peptide analyzed by HPLC and mass spectrometry to confirm the success of the coupling step.[21][22]
Visualizing the Workflow
Troubleshooting Decision Tree
The following diagram illustrates a logical workflow for troubleshooting common issues during the coupling of this compound.
Caption: A decision tree for troubleshooting peptide coupling.
Conclusion
Successfully incorporating this compound into a peptide sequence requires a departure from standard coupling protocols. By understanding the inherent challenges of steric hindrance and reduced nucleophilicity, and by employing more potent coupling reagents, optimizing reaction conditions, and being vigilant for potential side reactions, researchers can significantly improve the efficiency and outcome of their syntheses. This guide serves as a comprehensive resource to empower you to tackle these challenges with confidence.
References
- 1. benchchem.com [benchchem.com]
- 2. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pnas.org [pnas.org]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Epimerisation in Peptide Synthesis [ouci.dntb.gov.ua]
- 11. CCCC 2001, Volume 66, Issue 6, Abstracts pp. 923-932 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 12. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 13. Overview of Custom Peptide Synthesis [peptide2.com]
- 14. peptide.com [peptide.com]
- 15. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 16. kohan.com.tw [kohan.com.tw]
- 17. researchgate.net [researchgate.net]
- 18. luxembourg-bio.com [luxembourg-bio.com]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Byproduct formation in the synthesis of Methyl indoline-2-carboxylate
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of Methyl indoline-2-carboxylate. As a key chiral building block in medicinal chemistry, achieving high purity is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of byproducts during synthesis. Our focus is on providing practical, evidence-based solutions grounded in mechanistic understanding to help you optimize your synthetic protocols.
I. Frequently Asked Questions (FAQs)
Q1: My final product shows a significant impurity with a mass corresponding to the loss of two hydrogens. What is this byproduct?
A1: This is highly indicative of dehydrogenation , where this compound is oxidized to Methyl indole-2-carboxylate. This is one of the most common byproducts, arising from the relative instability of the indoline ring, especially under certain reaction conditions.
Q2: I am observing a byproduct with a higher molecular weight, and the NMR shows an additional acyl group. What could this be?
A2: You are likely observing N-acylation . In this side reaction, the nitrogen atom of the indoline ring is acylated. If you are using a protecting group strategy (e.g., N-acetyl), this could be a di-acylated species. If the esterification is performed under harsh acidic conditions with a carboxylic acid as a co-solvent or reagent, you might see N-acylation from that acid.
Q3: During the esterification of Indoline-2-carboxylic acid, I'm losing a significant amount of my starting material and forming a dimeric species. What is happening?
A3: This is likely the formation of a diketopiperazine (DKP) . This occurs through the intermolecular condensation of two molecules of the starting material, Indoline-2-carboxylic acid, especially when the activation of the carboxylic acid is slow or incomplete, or under thermal stress.
Q4: Can the choice of esterification method influence the type and amount of byproducts?
A4: Absolutely. The choice of reagents and reaction conditions is critical. For instance, harsh acidic conditions (e.g., refluxing in methanol with a strong acid) can promote dehydrogenation. Conversely, methods involving activating agents for the carboxylic acid must be carefully controlled to avoid diketopiperazine formation.
II. Troubleshooting Guide: Byproduct Formation
This section provides a detailed analysis of the most common byproducts, their mechanisms of formation, and actionable strategies to mitigate their presence.
Dehydrogenation to Methyl Indole-2-carboxylate
The indoline ring is susceptible to oxidation to the more aromatic and stable indole ring system. This is a common issue, especially when the reaction is exposed to air, certain metal catalysts, or elevated temperatures.
Mechanism of Formation: The dehydrogenation can be promoted by various factors, including:
-
Oxidizing agents: Trace oxidizing agents in the reaction mixture can facilitate the removal of two hydrogen atoms from the indoline ring.
-
Catalysts: Some catalysts used for other transformations can also promote dehydrogenation. For example, palladium-based catalysts are known to effect this transformation.[1]
-
High Temperatures: Thermal stress can provide the energy required for aromatization.
-
Acid/Base Conditions: Both acidic and basic conditions can influence the rate of dehydrogenation, with some iridium complexes showing divergent pathways for N-alkylation versus dehydrogenation based on the presence or absence of a base.[2]
Troubleshooting and Prevention:
| Strategy | Description | Key Considerations |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen. | Ensure all solvents are properly degassed before use. |
| Temperature Control | Maintain the lowest effective temperature for the esterification reaction. Avoid prolonged heating at high temperatures. | Monitor the reaction closely for completion to avoid unnecessary heating. |
| Choice of Reagents | When possible, avoid reagents known to promote oxidation. For example, if reducing an indole to an indoline in a previous step, ensure complete removal of the reduction catalyst. | DDQ and MnO2 are potent dehydrogenating agents and should be avoided in subsequent steps.[3] |
| pH Control | Carefully control the pH of the reaction mixture. In some catalytic systems, the presence of a base can suppress dehydrogenation in favor of other reaction pathways.[2] | The optimal pH will be dependent on the specific esterification method used. |
Protocol for Minimizing Dehydrogenation during Fischer Esterification:
-
Preparation: To a flame-dried round-bottom flask, add Indoline-2-carboxylic acid.
-
Inerting: Purge the flask with dry Nitrogen or Argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed methanol via a cannula or syringe.
-
Acid Addition: Cool the mixture in an ice bath (0 °C) and slowly add a catalytic amount of a suitable acid (e.g., thionyl chloride or a pre-cooled solution of HCl in methanol).
-
Reaction: Allow the reaction to stir at room temperature, monitoring by TLC or LC-MS until completion. Avoid heating if possible.
-
Work-up: Quench the reaction with a cooled saturated solution of sodium bicarbonate and extract the product with an appropriate organic solvent.
Logical Workflow for Dehydrogenation Troubleshooting:
Caption: Competing pathways of O-esterification and N-acylation.
Diketopiperazine (DKP) Formation
The formation of a 2,5-diketopiperazine is a common side reaction when working with α-amino acids, including Indoline-2-carboxylic acid. This intermolecular cyclization can significantly reduce the yield of the desired product. [4] Mechanism of Formation: Two molecules of Indoline-2-carboxylic acid can condense to form a six-membered ring containing two amide bonds. This is often initiated by the activation of the carboxylic acid group of one molecule, which is then attacked by the amine of a second molecule. A subsequent intramolecular cyclization of the resulting dipeptide leads to the DKP. This process is particularly favorable for proline and its analogues, like indoline-2-carboxylic acid, due to their conformational pre-disposition for cyclization. [5] Troubleshooting and Prevention:
| Strategy | Description | Key Considerations |
| Dilution | Run the reaction at a higher dilution to disfavor the intermolecular reaction pathway. | This may require longer reaction times. |
| Temperature Control | Keep the reaction temperature as low as possible to minimize the rate of DKP formation. | Perform the reaction at room temperature or below if feasible. |
| Rapid Esterification | Choose an esterification method that proceeds quickly to consume the activated carboxylic acid before it can react with another molecule of the starting material. | Methods involving pre-formation of an acid chloride or the use of highly efficient coupling agents can be effective. |
| Order of Addition | If using an activating agent, add it to a solution of the carboxylic acid and then slowly add the alcohol. This can help to favor the desired reaction. | Pre-mixing the carboxylic acid and alcohol before adding the activating agent can also be beneficial in some cases. |
Protocol for Minimizing Diketopiperazine Formation:
-
Setup: In a flask, dissolve Indoline-2-carboxylic acid in a suitable anhydrous solvent (e.g., DMF or DCM) to a concentration of 0.1 M or less.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation and Esterification:
-
Method A (Acid Chloride): Slowly add oxalyl chloride or thionyl chloride to the solution to form the acid chloride in situ. After a short period, add anhydrous methanol.
-
Method B (Coupling Agent): Add the coupling agent (e.g., EDC) and an activating agent (e.g., DMAP) to the solution, followed by the slow addition of anhydrous methanol.
-
-
Monitoring: Monitor the reaction closely by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, proceed with the appropriate aqueous work-up to isolate the product.
III. References
-
Kuehne, M. E., & Hall, T. C. (1964). The Dehydrogenation of Indolines. The Journal of Organic Chemistry, 29(7), 2182–2185.
-
Li, F., & Ma, D. (2017). Divergent Dehydrogenative Coupling of Indolines with Alcohols. Organic Letters, 19(5), 1094–1097.
-
Wurtz, S., et al. (2007). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 26(1), 133.
-
Gante, J. (1994). Diketopiperazines: Synthesis, Reactions, and Biological Activity. Angewandte Chemie International Edition in English, 33(15-16), 1699–1720.
-
Terashima, M., & Fujioka, M. (1982). A Direct N-Acylation of Indole with Carboxylic Acids. Heterocycles, 19(1), 91-94.
-
Zhang, J., et al. (2010). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. Chinese Journal of Organic Chemistry, 30(11), 1734-1741.
-
Cho, H., et al. (2007). Method for preparing (S)-indoline-2-carboxylic acid and (S)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme. U.S. Patent No. 7,776,576.
-
Gribble, G. W. (2010). Indoline Dehydrogenation. In Indole Ring Synthesis: From Natural Products to Drug Discovery (pp. 1-36). John Wiley & Sons, Ltd.
-
Gao, Y., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94.
-
Guda, S. K., et al. (2021). Influence of Solvents upon Diketopiperazine Formation of FPG8K. Journal of the American Society for Mass Spectrometry, 32(10), 2686–2694.
-
Zhang, Y., et al. (2019). Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids. Synthesis, 51(09), 1803-1808.
-
El-Gendy, M. A., et al. (2010). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles. European Journal of Medicinal Chemistry, 45(8), 3395-3403.
-
Abdel-Wahab, B. F., et al. (2012). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 17(9), 10566-10582.
-
Process for the preparation of an optically active indoline-2-carboxylic acid or derivative thereof. (2000). EP0937714A1.
-
Illi, V. O. (1979). A simple and efficient N-acylation of indole. Synthesis, 1979(02), 136.
-
He, G., et al. (2012). An efficient synthesis of indoline compounds from picolinamide (PA)-protected β-arylethylamine substrates via palladium-catalyzed intramolecular amination of ortho-C(sp2)−H bonds. Organic Letters, 14(11), 2936-2939.
-
Discovery and mechanistic study of a photocatalytic indoline dehydrogenation for the synthesis of elbasvir. (2018). Chemical Science, 9(28), 6173–6179.
-
Hudson, C. B., et al. (1998). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry, 51(8), 691-695.
-
Wang, X., et al. (2011). Microwave-Assisted Synthesis of Indole-2-Carboxylic Acid Esters in Ionic Liquid. Journal of the Brazilian Chemical Society, 22(11), 2036-2039.
-
Process for the preparation of an optically active N-acyl-indoline-2-carboxylic acid. (1999). CA2261453C.
-
Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. (1987). Pharmaceutical Research, 4(5), 392-397.
Sources
- 1. Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Solvents upon Diketopiperazine Formation of FPG8K - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of Methyl indoline-2-carboxylate under acidic or basic conditions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Methyl Indoline-2-Carboxylate. This guide is designed to provide in-depth, field-proven insights into the stability of this compound, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at neutral pH?
At neutral pH (approx. 7.0) and under standard ambient conditions (room temperature, protected from light), this compound is generally considered stable. The primary risks of degradation, such as hydrolysis of the ester or oxidation of the indoline ring, are significantly minimized at neutral pH. However, for long-term storage, it is advisable to keep the compound in a cool, dry, and dark environment as a solid. One study noted that synthesized indoline-2-carboxylic acid derivatives were checked for purity by ¹H NMR over a period of more than a year and showed low risk of degradation or oxidation to the corresponding indole.[1]
Q2: What is the primary degradation pathway for this compound in basic solutions?
The most significant stability issue under basic conditions is the hydrolysis of the methyl ester group, a reaction commonly known as saponification.[2] The ester is attacked by a hydroxide ion (or other base) to form indoline-2-carboxylic acid (as its carboxylate salt). This reaction is generally irreversible and is often used intentionally to synthesize the corresponding carboxylic acid.[2][3] Studies on structurally related indole esters have shown that this hydrolysis can occur even under mildly alkaline conditions (pH 9 or above) over several hours.[4][5][6]
Q3: What are the potential stability concerns under acidic conditions?
While more stable than in base, this compound can still undergo degradation under acidic conditions, primarily through acid-catalyzed ester hydrolysis. This process is typically much slower than base-mediated hydrolysis and often requires elevated temperatures or strongly acidic conditions to proceed at a significant rate. Another potential, though less common, issue is the oxidation of the indoline ring to the corresponding indole structure, which could be promoted by certain acidic and oxidative environments.[1] The indoline nitrogen, being a substituted aniline-type amine, is weakly basic and will be protonated in acidic media, which can influence the molecule's reactivity and solubility.[7]
Q4: How can I monitor the stability or degradation of my sample?
The stability of this compound and the progress of its reactions can be effectively monitored using standard analytical techniques. Thin-Layer Chromatography (TLC) provides a quick qualitative assessment of the conversion of the ester to the more polar carboxylic acid. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are ideal.[8][9] A patent for the enzymatic resolution of indoline-2-carboxylic acid methyl ester utilized HPLC with UV detection at 220 nm to distinguish between the ester and the hydrolyzed acid.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is also excellent for confirming the structure of the starting material, product, and any potential byproducts.[1]
Q5: Can the indoline ring itself degrade? Is it susceptible to oxidation?
The indoline ring is a reduced form of the indole ring and can be susceptible to oxidation back to the aromatic indole structure under certain conditions. While one research group reported high stability against oxidation for their N-acetylated derivative over a long period, this remains a potential degradation pathway, especially in the presence of oxidizing agents or under harsh reaction conditions.[1] For most standard manipulations under acidic or basic conditions focused on the ester group, the indoline ring is reasonably robust.
Troubleshooting Guides
Issue: Working Under Basic Conditions (e.g., Saponification)
Basic conditions are most frequently encountered during the intentional hydrolysis (saponification) of the methyl ester to the carboxylic acid. However, unintended exposure to basic reagents or buffers can lead to unwanted product loss.
Problem 1: Incomplete or Slow Saponification
-
Symptom: TLC or LC-MS analysis shows a significant amount of starting material remaining after the expected reaction time.
-
Causality & Explanation: Saponification is a bimolecular reaction; its rate depends on the concentration of both the ester and the hydroxide. Steric hindrance around the ester can also slow the reaction. Insufficient base, low temperature, or inadequate reaction time are common causes.
-
Solutions:
-
Increase Base Equivalents: Ensure a stoichiometric excess of the base (e.g., 2-5 equivalents of NaOH or LiOH) is used to drive the reaction to completion.[2]
-
Increase Temperature: Heating the reaction mixture (e.g., to reflux) will significantly increase the reaction rate. Many saponifications are performed at elevated temperatures (e.g., 70-80 °C).[2][9]
-
Extend Reaction Time: If the reaction is proceeding cleanly but slowly, simply increasing the reaction time is a viable option. Monitor by TLC or LC-MS every few hours.
-
Solvent Choice: Ensure the ester is fully dissolved. A co-solvent like THF or methanol is often used with aqueous base to ensure homogeneity.[10]
-
Problem 2: Formation of an Unexpected Side Product (M+14 on Mass Spec)
-
Symptom: When using methanol as a solvent, the reaction appears to work, but the product is not the desired carboxylic acid. When using ethanol, an M+14 peak (relative to the starting methyl ester) is observed via mass spectrometry.
-
Causality & Explanation: This is a classic case of transesterification .[10] The alkoxide of the solvent (e.g., methoxide from methanol or ethoxide from ethanol) is in equilibrium with the hydroxide. This alkoxide can act as a nucleophile, attacking the ester and exchanging the alkyl group.
-
Solutions:
-
Change Solvent System: The most effective solution is to avoid alcoholic solvents. A mixture of Tetrahydrofuran (THF) and water (e.g., 1:1) is a widely used and effective solvent system for saponification that completely avoids transesterification.[10]
-
Use Lithium Hydroxide (LiOH): LiOH is often favored for ester hydrolysis as it can sometimes provide better results with hindered esters and can be used effectively in THF/water systems.[10]
-
Problem 3: Low or No Recovery of Carboxylic Acid After Acidic Workup
-
Symptom: The reaction appears complete by LC-MS (showing the carboxylate), but after acidification and extraction, the desired carboxylic acid product cannot be isolated in good yield.
-
Causality & Explanation: The product, indoline-2-carboxylic acid, is an amino acid and may have higher water solubility than expected, leading to poor extraction efficiency. Alternatively, harsh acidification could potentially cause degradation, though this is less common.
-
Solutions:
-
Careful Acidification: Cool the aqueous solution in an ice bath before slowly adding acid (e.g., 1M HCl) to adjust the pH to ~3-4. This minimizes potential decomposition from heat generated during neutralization.
-
Saturate the Aqueous Layer: Before extraction, add solid sodium chloride (NaCl) to the aqueous layer until it is saturated. This decreases the polarity of the aqueous phase and reduces the solubility of the organic product, driving it into the organic extraction solvent.
-
Increase Number of Extractions: Perform multiple extractions (e.g., 3 to 5 times) with a suitable organic solvent like ethyl acetate to ensure complete removal of the product from the aqueous phase.
-
Issue: Working Under Acidic Conditions
Acidic conditions may be used for workups, chromatography, or reactions involving other parts of the molecule.
Problem 1: Gradual Hydrolysis During Purification or Analysis
-
Symptom: A pure sample of this compound consistently shows a small but growing peak corresponding to the carboxylic acid during LC-MS analysis (which uses a TFA-containing eluent) or after sitting on a silica gel column.[9]
-
Causality & Explanation: The ester is susceptible to acid-catalyzed hydrolysis. While slow, prolonged exposure to acidic environments like silica gel (which is inherently acidic) or mobile phases containing trifluoroacetic acid (TFA) can cause cleavage.
-
Solutions:
-
Neutralize Promptly: After any acidic workup, ensure the organic extracts containing the product are washed with a mild base (e.g., saturated sodium bicarbonate solution) and water to remove residual acid before concentration.
-
Buffer Chromatography: If possible, use a buffered mobile phase for preparative HPLC. For flash chromatography, consider deactivating the silica gel by pre-treating it with a solvent containing a small amount of a neutralising base like triethylamine.
-
Minimize Contact Time: Perform chromatographic purifications as quickly as possible to reduce the compound's contact time with the acidic stationary phase.
-
Problem 2: Appearance of Aromatic Byproducts
-
Symptom: NMR or Mass Spec analysis shows signals consistent with the formation of methyl indole-2-carboxylate, indicating a loss of two hydrogen atoms.
-
Causality & Explanation: The indoline ring has been oxidized to the more stable aromatic indole ring. This can be facilitated by certain reagents or by inadvertent exposure to air over long periods under harsh (e.g., strongly acidic and hot) conditions.[1]
-
Solutions:
-
Use an Inert Atmosphere: If working with reagents or conditions that might be oxidative, perform the reaction under an inert atmosphere of nitrogen or argon.
-
Avoid Harsh Oxidants: Be mindful of the reagents used in your reaction scheme.
-
Degas Solvents: For sensitive reactions, using solvents that have been degassed to remove dissolved oxygen can help prevent oxidation.
-
Visualizing the Chemistry: Reaction Pathways
Saponification (Base-Catalyzed Hydrolysis)
The diagram below illustrates the stepwise mechanism for the base-catalyzed hydrolysis of this compound. This is the most common transformation and potential instability pathway in basic media.
Caption: Decision tree for troubleshooting saponification reactions.
Recommended Experimental Protocols
Protocol 1: Standard Saponification to Indoline-2-carboxylic Acid
This protocol describes a robust method for hydrolyzing this compound to its corresponding carboxylic acid using a non-alcoholic solvent system to prevent transesterification.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water (e.g., 10 mL per gram of ester).
-
Add Base: Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The product (carboxylic acid) will be more polar than the starting material. The reaction is typically complete within 2-6 hours.
-
Quenching & pH Adjustment: Once the reaction is complete, cool the flask in an ice bath. Slowly add 1M HCl dropwise while stirring to adjust the pH of the aqueous layer to ~3-4.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x volume of the reaction mixture). To improve recovery, the aqueous layer can be saturated with solid NaCl.
-
Washing: Combine the organic layers and wash with brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude indoline-2-carboxylic acid.
-
Purification: The crude product can be purified further by recrystallization if necessary.
Protocol 2: Assessing Stability at a Given pH
This protocol provides a framework for testing the stability of this compound in a buffered solution over time.
Materials:
-
This compound
-
Stock solution of the compound in a suitable solvent (e.g., Acetonitrile or DMSO)
-
Buffered aqueous solutions at desired pH values (e.g., pH 4, 7, 9)
-
HPLC or UPLC-MS system
Procedure:
-
Prepare Samples: In separate vials, add a small aliquot of the stock solution of this compound to each of the buffered solutions to achieve a final concentration suitable for HPLC analysis (e.g., 10-100 µg/mL). Prepare a control sample in a neutral, non-aqueous solvent.
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each sample into the HPLC/UPLC-MS system to get the initial peak area of the parent compound.
-
Incubation: Store the vials at a controlled temperature (e.g., room temperature or 37 °C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), inject another aliquot from each vial into the analytical system.
-
Data Analysis: For each pH condition, plot the peak area of this compound as a percentage of the T=0 peak area versus time. A decrease in the peak area indicates degradation. Look for the appearance of new peaks, such as the one corresponding to the hydrolyzed carboxylic acid.
Data Summary
The following table summarizes the expected stability of this compound under various conditions, based on general chemical principles of ester stability.
| Condition | pH Range | Temperature | Primary Stability Concern | Expected Rate of Degradation |
| Strongly Acidic | < 2 | Elevated (>50 °C) | Acid-catalyzed Hydrolysis | Moderate to Fast |
| Mildly Acidic | 3 - 6 | Ambient | Minimal | Very Slow |
| Neutral | ~7 | Ambient | None | Negligible |
| Mildly Basic | 8 - 10 | Ambient | Saponification (Hydrolysis) | Slow to Moderate [4] |
| Strongly Basic | > 11 | Ambient or Elevated | Saponification (Hydrolysis) | Fast to Very Fast [2] |
References
-
On the Reactivity of (S)-Indoline-2-Carboxylic Acid. - R Discovery - Researcher.Life. (n.d.). Retrieved January 3, 2026, from [Link]
-
Cordella, F., et al. (2024). On the Reactivity of (S)-Indoline-2-Carboxylic Acid. ResearchGate. Retrieved January 3, 2026, from [Link]
-
Farmer, S., & Reusch, W. (2019). Relative Basicity of Amines and Other Compounds. Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]
- Kim, J. H., et al. (n.d.). indoline-2-carboxylic acid methyl ester using hydrolytic enzyme. Google Patents.
-
Lõkov, M., et al. (n.d.). On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. ResearchGate. Retrieved January 3, 2026, from [Link]
-
Heterocyclic Amines. (2025). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]
-
Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
-
Why the indole nitrogen of tryptophan is more weakly basic than one of the imidazole nitrogens of histidine? (2020). Quora. Retrieved January 3, 2026, from [Link]
-
Strauss, C. R., & Trainor, R. W. (1998). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. Australian Journal of Chemistry. Retrieved January 3, 2026, from [Link]
-
Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Baldi, B. G., et al. (n.d.). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. PMC - NIH. Retrieved January 3, 2026, from [Link]
-
Alonci, G., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. The Journal of Organic Chemistry. Retrieved January 3, 2026, from [Link]
-
Abdel-Rahman, A. A.-H., et al. (n.d.). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. PubMed. Retrieved January 3, 2026, from [Link]
-
Saponification-Typical procedures. (2024). OperaChem. Retrieved January 3, 2026, from [Link]
-
ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
The synthesis and chemistry of DL-Indoline-2-carboxylic acid. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Synthesis of indoline-2-carboxylic acid. (n.d.). PrepChem.com. Retrieved January 3, 2026, from [Link]
-
Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Hydrolysis product troubleshooting. (2024). Reddit. Retrieved January 3, 2026, from [Link]
-
Cordella, F., et al. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. PMC - NIH. Retrieved January 3, 2026, from [Link]
-
Why are my ester hydrolysis not working. (2025). Reddit. Retrieved January 3, 2026, from [Link]
-
Baldi, B. G., et al. (n.d.). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions 1. Plant Physiology | Oxford Academic. Retrieved January 3, 2026, from [Link]
-
Metabolic pathways of quinoline, indole and their methylated analogs by Desulfobacterium indolicum (DSM 3383). (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
- Kim, J. H., et al. (n.d.). indoline-2-carboxylic acid methyl ester using hydrolytic enzyme. Google Patents.
-
Isocarbostyrils. II. The Conversion of 2-Methyl-4-acyl-5-nitroisocarbostyrils to 2-Substituted Indole-4-carboxylic Acids. (n.d.). Retrieved January 3, 2026, from [Link]
-
Investigating the Stability of Individual Carboxylate Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Mic. (n.d.). ChemRxiv. Retrieved January 3, 2026, from [Link]
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
-
Ecological Prevalence and Non-Enzymatic Formation of Imidazolium Alkaloids on Moon Snail Egg Collars. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. Retrieved January 3, 2026, from [Link]
-
Tryptophan. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]
-
Methyl Esters. (n.d.). Organic Chemistry Portal. Retrieved January 3, 2026, from [Link]
- Corey, E. J., & Hegedus, L. S. (n.d.). Reduction of indole-2-carboxylic acids to indoline-2-carboxylic acids with lithium, sodium, or potassium in ammonia. Google Patents.
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- 10. reddit.com [reddit.com]
Alternative coupling reagents to HATU for hindered Methyl indoline-2-carboxylate couplings
Welcome to the technical support guide for researchers, scientists, and drug development professionals navigating the challenges of amide bond formation, specifically with sterically demanding substrates like methyl indoline-2-carboxylate. This resource provides in-depth troubleshooting advice and alternative protocols when the go-to reagent, HATU, proves suboptimal.
Frequently Asked Questions (FAQs)
Q1: My HATU-mediated coupling with this compound is giving low to no yield. What’s going wrong?
Several factors can contribute to poor outcomes in what is an inherently challenging coupling reaction.[1] The primary culprits are often:
-
Steric Hindrance: The indoline-2-carboxylate system is sterically bulky. The rigid bicyclic structure, coupled with the adjacent ester, can physically block the approach of the amine nucleophile to the activated carboxylic acid.[1][2]
-
Reduced Nucleophilicity of the Amine: If you are coupling with a hindered or electron-deficient amine (like an aniline), its poor nucleophilicity will exacerbate the problem.
-
Incomplete Carboxylic Acid Activation: While HATU is a powerful activating agent, extreme steric hindrance can slow down the formation of the active OAt-ester, leading to competing decomposition pathways.[1]
-
Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature can significantly impede the reaction.[1]
Q2: I'm observing significant epimerization at the C2 position of the indoline core. How can I minimize this?
Racemization is a significant risk, especially with prolonged reaction times or overly aggressive conditions often employed to overcome steric hindrance. The primary mechanism is the formation of an oxazolone intermediate, which can readily racemize.[3]
To mitigate this:
-
Choice of Additive: If using a carbodiimide-based approach, additives like OxymaPure® or HOAt are more effective at suppressing racemization than the classic HOBt.[3][4][5]
-
Base Selection: The strength and steric bulk of the base are critical. Strong, non-hindered bases like DIPEA can increase racemization.[3] Consider switching to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[3]
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can significantly reduce the rate of epimerization.[1][3]
Q3: Are there any "go-to" alternative reagents when HATU fails for such a hindered coupling?
Yes, several powerful reagents have been developed for challenging couplings and are excellent alternatives to HATU. The best choice will depend on the specific nature of your amine coupling partner.
Here is a comparative overview:
| Reagent | Class | Key Advantages for Hindered Couplings | Potential Downsides |
| COMU | Uronium Salt | High reactivity, often comparable or superior to HATU.[6][7][8] Based on non-explosive OxymaPure, offering a better safety profile.[4][6] Excellent solubility.[6] | Can have poor hydrolytic stability in DMF.[4] |
| T3P® (Propylphosphonic Anhydride) | Phosphonic Anhydride | Exceptional for sterically hindered substrates and low-epimerization couplings.[9][10][11] Byproducts are water-soluble, simplifying workup.[11][12] Non-toxic and non-allergenic.[11] | Requires careful control of stoichiometry and reaction conditions. |
| PyBOP | Phosphonium Salt | Highly efficient, especially for complex sequences.[13][14] Avoids the formation of the carcinogenic byproduct HMPA associated with the original BOP reagent.[13][14] | Can be less effective than HATU for the most extremely hindered N-methyl amino acids.[15] Potentially explosive under thermal stress.[16] |
| Acyl Fluoride in situ generation (e.g., using TFFH, BTFFH) | Acyl Halide | Acyl fluorides are highly reactive yet more stable and less prone to racemization than acyl chlorides.[17] Particularly effective for electron-deficient amines and hindered substrates where other methods fail.[17][18][19] | Fluorinating agents can be moisture-sensitive. |
Troubleshooting & Optimization Workflow
When your initial coupling attempt with a hindered substrate like this compound fails, a systematic approach to optimization is crucial.
Caption: A logical workflow for troubleshooting hindered amide couplings.
Detailed Experimental Protocols
Protocol 1: General Procedure for Hindered Coupling using COMU
COMU is an excellent first alternative to HATU, offering high reactivity with an improved safety profile.[6][20]
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (e.g., N-protected indoline-2-carboxylic acid, 1.0 eq) in anhydrous DMF or ACN. Note: COMU shows better stability in ACN compared to DMF.[4]
-
Activation: Add COMU (1.1 eq) to the solution. Then, add a non-nucleophilic base. While 2.0 equivalents of DIPEA is common, for racemization-prone substrates, consider using NMM (2.0 eq) or 2,4,6-collidine (2.0 eq).[3] Stir the mixture at room temperature for 10-15 minutes. The solution may change color.
-
Coupling: Add the amine (e.g., methyl aminobenzoate, 1.2 eq) to the pre-activated mixture.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For very hindered couplings, the reaction may require several hours (2-24 h).
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Low-Epimerization Coupling of Hindered Substrates using T3P®
T3P® is particularly effective for couplings where minimizing epimerization is paramount.[10][11] The combination of T3P® and a mild base like pyridine is a robust system.[10]
-
Preparation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and the amine (1.1 eq) in a suitable solvent such as ethyl acetate or THF. Add pyridine (2.0-3.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial for minimizing epimerization.[10]
-
Addition of T3P®: Slowly add T3P® (commercially available as a 50% solution in ethyl acetate or THF, 1.5 eq) dropwise to the cooled solution. A mild exotherm may be observed.
-
Reaction: Allow the reaction to stir at 0 °C, gradually warming to room temperature over several hours. Monitor the reaction progress by LC-MS.
-
Workup: Quench the reaction with water. The phosphonic acid byproducts are water-soluble, which greatly simplifies the workup.[11][12] Separate the organic layer. Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 3: Coupling via in situ Acyl Fluoride Generation
For the most challenging substrates, such as coupling with electron-deficient anilines or highly hindered partners, converting the carboxylic acid to a highly reactive acyl fluoride in situ can be a powerful strategy.[17][18]
-
Acyl Fluoride Formation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add a fluorinating agent such as TFFH (tetramethylfluoroformamidinium hexafluorophosphate, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA or 2,4,6-collidine, 2.2 eq).[1]
-
Activation Time: Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the acyl fluoride.
-
Coupling: In a separate flask, dissolve the amine (1.2 eq) in anhydrous DCM. Add this amine solution to the freshly prepared acyl fluoride solution.
-
Reaction & Monitoring: Stir the reaction at room temperature. For very hindered systems, gentle heating (e.g., 40 °C) or extended reaction times may be necessary.[19] Monitor for completeness by LC-MS.
-
Workup & Purification: Follow the standard aqueous workup procedure as described in Protocol 1.
Mechanism Spotlight: Carbodiimide vs. Uronium Salt Activation
Understanding the mechanism helps in troubleshooting. Carbodiimides like DCC or EDC form a highly reactive O-acylisourea intermediate.[21][22][23] This intermediate is unstable and prone to side reactions, necessitating the use of additives like OxymaPure, which trap it to form a more stable and reactive active ester.[5][24][25]
Caption: Carbodiimide activation with an additive like OxymaPure.
Uronium/aminium reagents like HATU and COMU come "pre-packaged" with the activating additive (HOAt or Oxyma, respectively). They react directly with the carboxylate to form the active ester in a single, efficient step, which is why they are often faster and more effective for difficult couplings.[7][15]
Caption: Direct active ester formation with a uronium reagent like COMU.
By understanding these fundamentals and systematically applying the troubleshooting strategies and alternative protocols outlined above, you can significantly increase your success rate in forming challenging amide bonds with sterically hindered substrates like this compound.
References
-
Subirós-Funosas, L., Albericio, F., & El-Faham, A. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
Subirós-Funosas, L., Albericio, F., & El-Faham, A. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5684–5694. Retrieved from [Link]
-
Due-Hansen, M. E., Pandey, S. K., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]
- Sharma, A., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of ChemTech Research, 3(2), 707-718.
-
Si, Y., et al. (2002). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Journal of Liquid Chromatography & Related Technologies, 25(1), 1-13. Retrieved from [Link]
-
Blankenhorn, S., et al. (2013). 2-Propanephosphonic acid anhydride (T3P)-mediated segment coupling and head-to-tail cyclization of sterically hindered peptides. Chemical Communications. Retrieved from [Link]
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
G P, S. S., et al. (2020). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. ChemistrySelect, 5(1), 220-224. Retrieved from [Link]
-
Costello, D. A., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(7), 1804-1807. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Sustainability. Retrieved from [Link]
-
AMRI. (n.d.). WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]
-
Reddit. (2023). Choosing amide coupling agent. Retrieved from [Link]
-
Wikipedia. (n.d.). PyBOP. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unpacking the Benefits: Why PyBOP is a Leading Peptide Synthesis Reagent. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Chemistry – A European Journal, 25(5), 1300-1304. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]
- Pace, V., et al. (2020).
-
ResearchGate. (n.d.). Base-Assisted Intramolecular C–N Coupling Reaction from NH 2 -Bound Cyclopalladated l -Phenylalanine to Indoline-2-carboxylic Acid. Retrieved from [Link]
- Bakonyi, Z., et al. (2013). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Synthesis, 45(19), 2741-2748.
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Validation & Comparative
A Comparative Guide to Purity Assessment: High-Fidelity ¹H NMR Analysis of Methyl Indoline-2-Carboxylate
In the landscape of pharmaceutical development and synthetic chemistry, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Methyl indoline-2-carboxylate, a crucial building block in the synthesis of various pharmacologically active compounds, is no exception. This guide provides a comprehensive, in-depth comparison of quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy with other principal analytical techniques for the purity assessment of this molecule. As a senior application scientist, this narrative is built on the pillars of technical accuracy, field-proven insights, and a self-validating approach to experimental design.
The Imperative for Purity: Why this compound Demands Rigorous Analysis
This compound serves as a scaffold for numerous therapeutic agents. Even minute impurities, such as residual solvents, starting materials, or structurally related byproducts, can have significant consequences, potentially altering biological activity or introducing toxicity. Therefore, a precise and accurate determination of its purity is a non-negotiable step in the quality control pipeline. While various analytical methods exist, they are not all created equal in terms of the information they provide, their accuracy, or their practicality. This guide will dissect the strengths and weaknesses of each, with a primary focus on the authoritative power of qNMR.
Part 1: Quantitative ¹H NMR (qNMR) — The Gold Standard for Absolute Purity
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination.[1] Unlike chromatographic techniques that often rely on the comparison of a signal response to that of a chemically identical reference standard, qNMR leverages the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[2][3] This allows for the absolute quantification of a substance against a certified internal standard of a different chemical structure, a significant advantage in early-stage research where a certified standard of the analyte may not be available.[4]
Interpreting the ¹H NMR Spectrum of this compound
Before quantification, a qualitative understanding of the ¹H NMR spectrum is essential. The structure of this compound presents several distinct proton environments that are key to its identification and the selection of an appropriate signal for quantification.
-
Aromatic Protons (4H): Located on the benzene ring, these protons typically appear in the downfield region (~6.6-7.2 ppm). Their splitting patterns provide information about the substitution on the aromatic ring.
-
Amine Proton (NH, 1H): This proton is attached to the nitrogen atom and its chemical shift can be variable, often appearing as a broad signal.
-
C2-Proton (CH, 1H): The proton at the chiral center (position 2) is coupled to the neighboring C3 protons and will likely appear as a multiplet.
-
C3-Protons (CH₂, 2H): These two protons are diastereotopic due to the adjacent chiral center at C2. They will appear as two distinct multiplets, likely overlapping and coupling with each other and the C2 proton.
-
Methyl Ester Protons (CH₃, 3H): These protons from the methyl group of the ester will appear as a sharp, well-defined singlet, typically in the range of 3.7-3.9 ppm.
Causality in Signal Selection: For the purpose of qNMR, the ideal signal is a sharp, well-resolved singlet that is free from any overlap with impurity or solvent signals. In the case of this compound, the methyl ester singlet (CH₃) is the superior choice for quantification. Its singlet nature simplifies integration, and its location in a relatively uncongested region of the spectrum minimizes the risk of overlapping signals, thereby enhancing the accuracy and reliability of the measurement.
Experimental Protocol: A Self-Validating qNMR Workflow
This protocol is designed to ensure high accuracy and precision, conforming to the principles of validated analytical methods.[5][6]
Objective: To determine the absolute purity of a given batch of this compound using ¹H qNMR with an internal standard.
1. Selection of Internal Standard (IS):
-
Rationale: The choice of an internal standard is critical for accurate qNMR.[7] It must be highly pure, chemically stable, non-volatile, and possess a simple ¹H NMR spectrum with at least one signal that does not overlap with the analyte's signals.
-
Recommendation: Maleic acid or 1,4-Dinitrobenzene are excellent choices. They are crystalline solids, easy to weigh accurately, and have sharp singlets in regions that do not interfere with the this compound spectrum.
2. Sample Preparation:
-
Step 2.1 (Accurate Weighing): Accurately weigh approximately 10-15 mg of the this compound sample and 5-10 mg of the chosen internal standard (e.g., maleic acid) into a clean, dry vial. The use of an analytical balance with at least 0.01 mg readability is mandatory.[8]
-
Step 2.2 (Dissolution): Add a precise volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to the vial. Ensure both the analyte and the internal standard are fully dissolved. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic compounds and for pushing the residual water peak away from many analyte signals.
-
Step 2.3 (Transfer): Transfer the solution to a high-quality 5 mm NMR tube.
3. NMR Data Acquisition:
-
Rationale: Acquisition parameters must be optimized for quantification, which differs significantly from standard qualitative acquisition. The key is to ensure complete relaxation of all relevant protons between pulses to guarantee that signal intensity is directly proportional to concentration.[9]
-
Key Parameters:
-
Pulse Angle (p1): Set to 90° to maximize signal for a single scan.
-
Relaxation Delay (d1): This is the most critical parameter for quantification. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and internal standard signals being integrated. A conservative value of 30-60 seconds is often used to ensure full relaxation.
-
Number of Scans (ns): A sufficient number of scans (e.g., 8 to 16) should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for <1% integration error).[10]
-
Acquisition Time (aq): Set to achieve adequate digital resolution (e.g., 3-4 seconds).[10]
-
Dummy Scans (ds): Use at least 4 dummy scans to allow the spins to reach a steady state before acquisition begins.
-
4. Data Processing:
-
Step 4.1 (Fourier Transform & Phasing): Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve S/N without significantly distorting the signal shape. Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Step 4.2 (Baseline Correction): Apply a robust baseline correction algorithm to ensure a flat baseline across the entire spectrum, which is crucial for accurate integration.
-
Step 4.3 (Integration): Manually integrate the selected, well-resolved singlet of the this compound (the CH₃ group) and the chosen singlet of the internal standard.
5. Purity Calculation:
-
The Equation: The purity of the analyte (Purityₐ) is calculated using the following formula:[10]
Purityₐ (%) = (Iₐ / Nₐ) * (Nᵢₛ / Iᵢₛ) * (MWₐ / MWᵢₛ) * (mᵢₛ / mₐ) * Purityᵢₛ
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal (e.g., 3 for the CH₃ group)
-
MW: Molecular weight
-
m: Mass
-
Purityᵢₛ: Purity of the internal standard (typically >99.9%)
-
Subscripts 'a' and 'is' refer to the analyte and internal standard, respectively.
-
Visualizing the qNMR Workflow
Caption: Workflow for purity assessment of this compound by qNMR.
Part 2: A Comparative Analysis with Alternative Techniques
While qNMR is a powerful tool for absolute purity determination, other techniques are routinely employed in the pharmaceutical industry.[11] The choice of method often depends on the specific analytical question being asked (e.g., routine quality control vs. reference standard certification), as well as available resources.[12][13]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, prized for its high resolution and sensitivity in separating components of a mixture.[14] For this compound, a reversed-phase HPLC (RP-HPLC) method using a C18 column with a UV detector is a standard approach.
-
Principle: Separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase and a polar mobile phase.[12]
-
Purity Assessment: Purity is typically reported as a percentage of the total peak area (% area). This is a relative purity measurement and assumes that all impurities have the same response factor at the detection wavelength as the main compound, which is a significant and often incorrect assumption.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS is an excellent technique that combines the high separation power of gas chromatography with the identification capabilities of mass spectrometry.[15]
-
Principle: The sample is volatilized and separated in a capillary column. Eluted components are then ionized and fragmented, and the resulting mass spectrum serves as a chemical fingerprint.[16]
-
Purity Assessment: Similar to HPLC, purity is often determined by % area from the total ion chromatogram (TIC). It is highly effective for identifying and quantifying volatile impurities and residual solvents.[17]
Elemental Analysis (EA)
Elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, and other elements in a sample.[18]
-
Principle: The sample undergoes complete combustion, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured.
-
Purity Assessment: The experimentally determined elemental composition is compared to the theoretical values calculated from the compound's chemical formula.[19][20] A close match (typically within ±0.4%) suggests high purity.[18] However, EA cannot detect impurities with a similar elemental composition to the main compound and is insensitive to isomeric impurities.[21][22]
Quantitative Comparison of Purity Assessment Methods
| Feature | ¹H qNMR | HPLC-UV | GC-MS | Elemental Analysis (EA) |
| Principle | Nuclear spin resonance | Differential partitioning | Volatility & mass-to-charge | Combustion & gas detection |
| Purity Type | Absolute (Primary Ratio) | Relative (% Area) | Relative (% Area) | Indirect (Compositional) |
| Reference Standard | Requires a certified IS of a different structure[4] | Requires a certified standard of the same structure for accurate quantification | Requires standards for accurate quantification | Not required |
| Sensitivity | Moderate (mg scale)[7] | High (µg to ng scale) | Very High (pg to fg scale) | Low (mg scale) |
| Accuracy | Very High (>99.5%)[9] | High (dependent on reference standard) | High (dependent on standards) | Moderate to High |
| Precision | Very High (<0.5% RSD)[23] | Very High (<1% RSD) | High (<2% RSD) | High |
| Structural Info | Yes (Complete structure confirmation)[12] | No (Retention time only) | Yes (Mass fragmentation pattern) | No (Elemental composition only) |
| Sample Throughput | Moderate | High | High | Moderate |
| Destructive? | No | Yes | Yes | Yes |
| Cost (Instrument) | High | Moderate | Moderate-High | Moderate |
Part 3: Strategic Selection of an Analytical Method
Choosing the right analytical tool is a strategic decision guided by the stage of development, the available information, and the ultimate goal of the analysis.
-
For Primary Standard Characterization & Absolute Purity: When establishing a new reference standard or requiring an unambiguous, SI-traceable purity value without a dedicated standard of the same molecule, qNMR is the unequivocal choice .[24][25] Its non-destructive nature also allows the same sample to be used for further analyses.
-
For Routine Quality Control & Impurity Profiling: Once a process is established and the impurity profile is known, HPLC-UV is the workhorse. Its high throughput, sensitivity, and robustness make it ideal for release testing of multiple batches.[14]
-
For Volatile Impurities & Residual Solvents: GC-MS is the specialized tool for detecting and quantifying impurities that HPLC might miss, such as solvents used in the final crystallization step.
-
For Confirmation of Elemental Composition: Elemental Analysis serves as a crucial orthogonal technique. While it doesn't provide a complete picture of purity, it offers a fundamental confirmation that the bulk of the material has the correct elemental makeup.[21]
Decision-Making Workflow
Caption: Decision tree for selecting a purity assessment method for small molecules.
Conclusion
For the rigorous purity assessment of this compound, ¹H qNMR stands out as a definitive and authoritative technique. It provides a direct, absolute measure of purity, offers invaluable structural information, and is non-destructive. While techniques like HPLC and GC-MS are indispensable for high-throughput screening and specific impurity profiling, they function best as complementary methods within a comprehensive quality control strategy. By understanding the fundamental principles, strengths, and limitations of each technique, researchers and drug development professionals can make informed, scientifically sound decisions, ensuring the integrity of their materials and the success of their programs.
References
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Kandioller, W., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link][21][22]
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Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. Study.com. [Link][19]
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Khan Academy. Analyzing the purity of a mixture (worked example). Khan Academy. [Link][20]
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link][24]
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Pauli, G. F., et al. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. PubMed. [Link][25]
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Kandioller, W., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing). [Link][22]
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ResearchGate. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link][23]
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Itkis, M. E., et al. (2005). Comparison of Analytical Techniques for Purity Evaluation of Single-Walled Carbon Nanotubes. Journal of the American Chemical Society. [Link][26]
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Itkis, M. E., et al. (2005). Comparison of Analytical Techniques for Purity Evaluation of Single-Walled Carbon Nanotubes. Journal of the American Chemical Society. [Link][27]
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Simmler, C., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. [Link][28]
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Moravek, Inc. (2020). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. [Link][13]
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Purity by Absolute qNMR Instructions. Source Not Available.[8]
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da Silva, A. P. M., et al. (2021). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. MDPI. [Link][15]
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Patsnap. (2024). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link][4]
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SpectraBase. methyl 1H-indole-2-carboxylate. SpectraBase. [Link][29]
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PubChem. Methyl 1H-indole-2-carboxylate. PubChem. [Link][30]
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Singh, B., & Mahajan, S. (2012). Determining and reporting purity of organic molecules: Why qNMR. ResearchGate. [Link][3]
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Emwas, A. H., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. [Link][9]
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Manufacturing Chemist. (2019). qNMR: top tips for optimised sample prep. Manufacturing Chemist. [Link][7]
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Gödecke, T., et al. (2013). Validation of a Generic qHNMR Method for Natural Products Analysis. PubMed Central. [Link][5]
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Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link][2]
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Reddit. (2021). What are some simple lab techniques that can be used to identify the compounds in a sample if NMR is not an option? Reddit. [Link][32]
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ResearchGate. (2012). How to check the purity of the chemical compound by H NMR? ResearchGate. [Link][33]
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Quantitative NMR Spectroscopy. Source Not Available.[10]
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Magritek. (2019). Methyl 1H-indole-3-carboxylate. Magritek. [Link][34]
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Amerigo Scientific. (S)-(+)-Methyl indoline-2-carboxylate (≥97.0% (HPLC)). Amerigo Scientific. [Link][36]
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Reddit. (2021). Purity analysis with qNMR vs IR. Reddit. [Link][37]
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SciSpace. (2013). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link][38]
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Gross, J. H. (2011). Answer 14.4. Mass Spectrometry - A Textbook. [Link][39]
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Gödecke, T., et al. (2013). Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. Semantic Scholar. [Link][6]
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Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Source Not Available.[40]
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NIST. 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook. [Link][41]
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Hasunuma, T., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. PubMed. [Link][16]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link][42]
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ResearchGate. Salient features of the GC-MS data for the carboxylic acid fraction... ResearchGate. [Link][17]
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ResearchGate. GC/MS analysis of long-chain esters standards. (A) Total ion... ResearchGate. [Link][43]
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Wang, Q., et al. (2021). Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC. PubMed. [Link][44]
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A Senior Application Scientist's Guide to Chiral Separation: Chiral HPLC vs. Enzymatic Resolution for Methyl Indoline-2-Carboxylate
Introduction
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail—it is often the very determinant of therapeutic efficacy and safety. Methyl indoline-2-carboxylate is a key chiral building block in the synthesis of various pharmacologically active agents. Its two enantiomers can exhibit vastly different biological activities, making their separation and purification a critical step in the drug development pipeline.[1][2]
This guide provides an in-depth, objective comparison of two powerful techniques for resolving the enantiomers of racemic this compound: analytical and preparative Chiral High-Performance Liquid Chromatography (HPLC) and biocatalytic Enzymatic Resolution. As a senior application scientist, my goal is to move beyond mere protocols and delve into the causality behind experimental choices, empowering you to select and implement the optimal strategy for your specific research and development needs.
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone of enantioseparation, functioning as both a powerful analytical tool for determining enantiomeric purity and a semi-preparative method for isolating small quantities of pure enantiomers.[2][3][4] The technique operates on the principle of differential interaction between the enantiomers and a chiral stationary phase (CSP).[5][6]
The Principle of Chiral Recognition on a Stationary Phase
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, is only possible in a chiral environment.[7][8] Chiral HPLC achieves this by using a column packed with a CSP. The CSP creates transient, diastereomeric complexes with the enantiomers of the analyte.[2] The stability of these complexes differs for each enantiomer due to a combination of interactions, including:
-
Hydrogen bonding
-
π-π interactions
-
Dipole-dipole interactions
-
Steric hindrance
This difference in interaction strength causes one enantiomer to be retained longer on the column than the other, resulting in their separation and elution as distinct peaks.[1] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly versatile and widely used for their broad enantiorecognition capabilities.[9][10]
Experimental Protocol: Analytical Chiral HPLC
This protocol is a representative method for the analytical separation of this compound enantiomers. Method development often involves screening various CSPs and mobile phases to achieve optimal resolution.[10]
Objective: To determine the enantiomeric excess (e.e.) of a this compound sample.
Methodology:
-
System Preparation:
-
HPLC System: A standard HPLC or UPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based column, such as a Chiralpak® IA or a similar amylose-based CSP, is a strong starting point.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline resolution (Rs > 1.5).
-
System Equilibration: Purge the system and equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve a small amount (e.g., 1 mg) of the racemic this compound standard in the mobile phase to a final concentration of ~1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Injection Volume: 5-10 µL.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.[11]
-
Run Time: Sufficiently long to allow both enantiomeric peaks to elute (e.g., 15-20 minutes).
-
-
Data Analysis:
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area1 - Area2) / (Area1 + Area2) ] * 100
-
Performance and Considerations
Data Summary: Expected Performance for Chiral HPLC
| Parameter | Typical Value/Range | Significance |
| Resolution (Rs) | > 1.5 | Indicates baseline separation of the two enantiomer peaks. |
| Selectivity (α) | > 1.1 | The ratio of retention factors; a higher value means better separation. |
| Enantiomeric Excess (e.e.) | Up to >99.9% | Quantifies the purity of the separated enantiomers. |
| Scale | Analytical to Semi-Preparative | Best suited for analysis and purification of mg to low-gram quantities. |
| Yield | ~100% (Analytical) | For analytical purposes, the sample is detected, not consumed. In preparative mode, recovery depends on the efficiency of fraction collection. |
Advantages:
-
High Resolution: Capable of achieving excellent separation for accurate purity assessment.
-
Direct Method: No derivatization of the analyte is required.[1]
-
Broad Applicability: A wide range of commercially available CSPs can separate many different classes of molecules.[4]
-
Full Recovery: In preparative applications, both enantiomers can theoretically be recovered.
Disadvantages:
-
High Cost: Chiral columns and the solvents used in normal-phase chromatography can be expensive.
-
Limited Scalability: While preparative HPLC exists, it becomes very costly and complex for large-scale (multi-kilogram) production.
-
Method Development: Finding the right combination of CSP and mobile phase can be time-consuming.
dot
Caption: A general workflow for the analysis of enantiomeric purity using Chiral HPLC.
Section 2: Enzymatic Resolution
Enzymatic resolution is a powerful biocatalytic technique used for the preparative-scale synthesis of enantiomerically pure compounds.[12] It relies on the inherent stereoselectivity of enzymes, which act as highly efficient chiral catalysts. For an ester like this compound, lipases and esterases are the enzymes of choice.[11][13]
The Principle of Kinetic Resolution
The process is termed a "kinetic resolution" because it exploits the difference in reaction rates between the two enantiomers with the enzyme.[14] In a racemic mixture of this compound, an (R)- or (S)-selective enzyme will preferentially catalyze the hydrolysis of one enantiomer into its corresponding carboxylic acid, while leaving the other enantiomer largely unreacted.[11][14]
For example, using an (S)-selective hydrolase:
-
(S)-Methyl indoline-2-carboxylate is rapidly hydrolyzed to (S)-indoline-2-carboxylic acid.
-
(R)-Methyl indoline-2-carboxylate reacts very slowly or not at all.
The reaction is typically stopped at or near 50% conversion. At this point, the mixture contains one enantiomer as the carboxylic acid product and the other as the unreacted methyl ester. These two compounds, now having different chemical properties (acid vs. ester), can be easily separated by standard methods like liquid-liquid extraction. The theoretical maximum yield for a single enantiomer in a classic kinetic resolution is 50%.[14]
Experimental Protocol: Lipase-Catalyzed Hydrolysis
This protocol is based on methodologies described for the enzymatic resolution of indoline-2-carboxylic acid esters.[11][15]
Objective: To produce enantiomerically enriched (S)-indoline-2-carboxylic acid and (R)-methyl indoline-2-carboxylate.
Methodology:
-
Enzyme and Substrate Preparation:
-
Enzyme: A commercially available hydrolase, such as Savinase®, Alcalase®, or a specific lipase.[11] The enzyme can be used in its free form or immobilized on a solid support to facilitate recovery and reuse.[15]
-
Substrate: Prepare a solution or suspension of racemic this compound in an appropriate buffer system (e.g., 0.1 M phosphate buffer).
-
pH Control: The pH must be maintained at the enzyme's optimum (typically pH 7-9) using a pH-stat or by periodic addition of a base (e.g., NaOH solution) to neutralize the carboxylic acid being formed.[11]
-
-
Enzymatic Reaction:
-
Combine the substrate suspension and the enzyme in a temperature-controlled reaction vessel (e.g., 30-40 °C).[11]
-
Stir the mixture vigorously to ensure adequate mixing.
-
Monitor the reaction progress by measuring the consumption of base or by taking aliquots for chiral HPLC analysis to determine conversion and enantiomeric excess.
-
Stop the reaction at ~50% conversion by filtering off the enzyme (if immobilized) or by denaturing it (e.g., by a sharp pH change).
-
-
Workup and Product Separation:
-
Adjust the pH of the reaction mixture to be acidic (e.g., pH 2-3) to protonate the carboxylic acid product.
-
Extract the unreacted (R)-methyl indoline-2-carboxylate with an organic solvent like ethyl acetate or dichloromethane.
-
Adjust the remaining aqueous layer to a neutral or slightly acidic pH (e.g., pH 5) and extract the (S)-indoline-2-carboxylic acid product with ethyl acetate.[15]
-
Dry and evaporate the respective organic layers to isolate the two separated enantiomeric forms.
-
-
Purity Analysis:
-
Determine the % e.e. of the recovered ester and the acid product using the chiral HPLC method described in Section 1.2.
-
Performance and Considerations
Data Summary: Expected Performance for Enzymatic Resolution
| Parameter | Typical Value/Range | Significance |
| Enantiomeric Excess (e.e.) | >99% achievable for both product and remaining substrate[11] | High purity is possible with a highly selective enzyme. |
| Yield | Max. 50% for each enantiomer | A fundamental limitation of kinetic resolution. |
| Enantiomeric Ratio (E) | >100 | A measure of the enzyme's selectivity. High E-values are crucial for achieving high e.e. at 50% conversion. |
| Scale | Preparative to Industrial | Highly scalable and cost-effective for large quantities. |
| Process Conditions | Mild (aqueous, near-neutral pH, moderate temp.) | "Green" chemistry approach, avoiding harsh reagents and solvents. |
Advantages:
-
High Enantioselectivity: Enzymes can exhibit near-perfect stereodiscrimination, leading to products with very high e.e.[16]
-
Scalability: The process is readily scalable for industrial production.
-
Mild Conditions: Reactions are run in aqueous media under mild pH and temperature, which is environmentally friendly and prevents degradation of sensitive molecules.
-
Cost-Effective at Scale: Enzymes are reusable (especially when immobilized) and can be a cost-effective solution for large-scale manufacturing.[12]
Disadvantages:
-
50% Yield Limitation: One enantiomer is converted, meaning the maximum theoretical yield for the desired product is 50%.
-
Downstream Processing: Requires a robust separation step to isolate the product from the unreacted substrate.
-
Enzyme Screening: Finding a suitable enzyme with high activity and selectivity can require significant screening and optimization efforts.
-
Reaction Monitoring: The process requires careful monitoring to stop at the optimal conversion point.
dot
Caption: Workflow for preparative separation via enzymatic kinetic resolution.
Section 3: Head-to-Head Comparison and Decision Guide
Choosing the right technique depends entirely on the goal of the separation. Is it for a quick purity check, or for producing kilograms of an active pharmaceutical ingredient (API) intermediate?
Comparative Summary
| Feature | Chiral HPLC | Enzymatic Resolution |
| Primary Application | Analytical (purity check), Semi-Preparative (mg-g scale) | Preparative (gram-kg scale) |
| Principle | Physical separation of enantiomers | Chemical transformation of one enantiomer |
| Theoretical Yield | ~100% recovery of both enantiomers | Max. 50% for a single enantiomer |
| Scalability | Poor to Moderate | Excellent |
| Downstream Workup | Simple evaporation of solvent | Mandatory multi-step extraction |
| Cost at Lab Scale | High initial column cost | Lower, requires enzyme screening |
| Cost at Production Scale | Prohibitively expensive | Highly cost-effective |
| Environmental Impact | High organic solvent consumption | "Green," primarily aqueous media |
| Development Complexity | Screening columns and mobile phases | Screening enzymes and optimizing reaction conditions |
Decision-Making Framework
To select the most appropriate method, consider the following questions. This logical framework can guide you to the most efficient and cost-effective solution for your specific needs.
dot
Caption: Decision tree to select between Chiral HPLC and Enzymatic Resolution.
Conclusion
Both Chiral HPLC and Enzymatic Resolution are indispensable tools in the world of stereochemistry. For the specific case of this compound, the choice is clear and dictated by application.
-
Chiral HPLC is the undisputed choice for analytical applications . It provides the gold standard for determining enantiomeric purity with high accuracy and precision. For isolating small, sub-gram quantities of both enantiomers with high purity, semi-preparative HPLC is the most direct and effective method.
-
Enzymatic Resolution is the superior method for preparative and process-scale synthesis . Its scalability, cost-effectiveness, and environmentally benign nature make it the ideal choice for producing large quantities of a single enantiomer, despite the inherent 50% yield limitation of kinetic resolution.
By understanding the fundamental principles, practical methodologies, and strategic applications of each technique, researchers, scientists, and drug development professionals can confidently navigate the challenges of chiral separation and accelerate their path to innovation.
References
- 1. microbenotes.com [microbenotes.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. pharmaguru.co [pharmaguru.co]
- 7. PRINCIPLES of CHIRAL SEPARATION - PRINCIPLES of CHIRAL SEPARATION - Chromedia [chromedia.nl]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]
- 12. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 15. prepchem.com [prepchem.com]
- 16. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Reactivity of Methyl Indoline-2-carboxylate and Proline Esters for Researchers and Drug Development Professionals
In the landscape of peptide synthesis and drug discovery, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. Proline and its analogues are of particular interest due to their unique conformational constraints on the peptide backbone. This guide provides an in-depth, objective comparison of the reactivity of methyl indoline-2-carboxylate, a conformationally restricted proline mimetic, and standard proline esters. The insights and experimental data presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.
Introduction: Structural Scaffolds and Their Synthetic Implications
Proline esters are fundamental building blocks in peptide chemistry, prized for their ability to induce turns and kinks in polypeptide chains. Their reactivity is well-characterized, serving as a benchmark for comparison. This compound, on the other hand, can be conceptualized as a proline analogue with a benzene ring fused to the pyrrolidine ring. This fusion imparts a greater degree of rigidity and specific stereoelectronic properties, making it an attractive scaffold for designing novel peptidomimetics and therapeutic agents. However, this structural modification also introduces distinct challenges and opportunities in its chemical reactivity.
This guide will dissect the reactivity of these two classes of compounds with a focus on key transformations relevant to peptide synthesis and medicinal chemistry: N-acylation, N-alkylation, and peptide coupling. We will explore the underlying mechanistic principles, supported by experimental data, to provide a comprehensive understanding of their comparative chemical behavior.
At a Glance: Key Differences in Reactivity
| Feature | This compound | Proline Esters |
| Steric Hindrance | High, due to the fused aromatic ring. | Moderate, from the pyrrolidine ring. |
| Nitrogen Nucleophilicity | Reduced due to steric hindrance. | Generally higher. |
| Predominant Side Reaction | Diketopiperazine (DKP) formation.[1][2] | Oligomerization, racemization. |
| Amide Bond Geometry | Prefers cis conformation in polar solvents.[3][4] | Generally prefers trans conformation.[5][6] |
| Coupling Reagents | Often requires more potent reagents (e.g., HATU, PyBOP).[1][7] | Wide range of standard reagents are effective. |
N-Acylation: The Impact of Steric Crowding
N-acylation is a fundamental transformation for introducing protecting groups or extending a peptide chain. The steric environment around the secondary amine plays a crucial role in determining the rate and efficiency of this reaction.
This compound presents a significantly more hindered nitrogen atom compared to proline esters. The fused benzene ring restricts access to the nitrogen, thereby decreasing its nucleophilicity.[7] Consequently, N-acylation of this compound often requires more forcing conditions or highly reactive acylating agents.
In contrast, the nitrogen of proline esters is more accessible, allowing for efficient acylation under a broader range of conditions. Standard procedures using acid chlorides, anhydrides, or activated esters in the presence of a base typically proceed smoothly.
Experimental Insight: While direct N-acylation of the indole nitrogen is a known transformation, the conditions can be harsh.[8][9][10] For the less nucleophilic indoline nitrogen, acylation can be even more challenging.
N-Alkylation: Navigating Steric and Electronic Effects
N-alkylation introduces substituents that can modulate the biological activity and pharmacokinetic properties of molecules. The reactivity of this compound and proline esters in N-alkylation reactions is influenced by both steric and electronic factors.
Proline esters can be N-alkylated through various methods, including reductive amination and nucleophilic substitution with alkyl halides.[1] More advanced catalytic methods utilizing alcohols as alkylating agents have also been developed, employing ruthenium or iridium complexes, though yields and stereoselectivity can be variable.[11][12][13][14]
The steric hindrance of this compound makes its N-alkylation more challenging. The bulky indoline scaffold can impede the approach of the alkylating agent.
Peptide Coupling: A Tale of Two Geometries
Peptide bond formation is the cornerstone of peptide synthesis. The efficiency of this reaction is highly dependent on the nature of the amino acid residues being coupled. Here, the differences between this compound and proline esters are most pronounced and have significant implications for peptide design.
The Challenge of Steric Hindrance in this compound
The indoline ring of this compound imposes significant steric hindrance, which slows down the rate of peptide coupling.[1][2][15] This necessitates the use of more powerful coupling reagents, such as uronium/aminium salts like HATU and PyBOP, to achieve reasonable reaction times and yields.[1][7] Carbodiimide-based reagents like DCC or EDC may be less effective without the addition of activating agents like HOBt.
Diketopiperazine (DKP) Formation: A Persistent Side Reaction
A major challenge in the use of this compound in peptide synthesis is its high propensity to form diketopiperazines (DKPs).[1][2] This intramolecular cyclization can occur under relatively mild conditions (pH 7-9, 25°C), leading to significant yield loss of the desired linear peptide.[1]
Mitigation Strategies for DKP Formation:
-
Low Temperatures: Performing the coupling reaction at lower temperatures (0-4°C) can suppress the rate of intramolecular cyclization.[1]
-
Bulky Protecting Groups: The use of bulky N-terminal protecting groups, such as Fmoc, can sterically disfavor the conformation required for DKP formation.[1]
The Slower Kinetics of Proline Esters
While less sterically hindered than its indoline counterpart, proline is known to exhibit slower peptide bond formation kinetics compared to other proteinogenic amino acids.[16][17] This is attributed to its secondary amine structure and the conformational constraints of the pyrrolidine ring.
Amide Bond Isomerization: A Paradigm Shift
Perhaps the most significant difference in the reactivity of these two building blocks lies in the geometry of the resulting amide bond. Proline-containing peptide bonds typically exhibit a preference for the trans conformation.[5][6] However, derivatives of this compound display a remarkable and counterintuitive preference for the cis amide isomer, particularly in polar solvents.[3][4] This phenomenon is attributed to the stabilization of the molecular dipole in polar environments.[1] This distinct conformational preference makes this compound a powerful tool for designing novel peptide secondary structures.
Experimental Protocols
General Protocol for Peptide Coupling with HATU
This protocol is suitable for coupling both this compound and proline esters, with the understanding that reaction times may be longer for the former.
Materials:
-
N-protected amino acid (1.0 equiv)
-
Amino acid ester hydrochloride (or resin-bound amine) (1.0 equiv)
-
HATU (1.0 equiv)
-
DIPEA (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
Dissolve the N-protected amino acid and HATU in anhydrous DMF.
-
Add DIPEA to the solution and stir for 2-5 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amino acid ester hydrochloride (or the resin-bound amine) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For this compound, the reaction may require several hours to overnight for completion.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Purify the crude product by flash column chromatography.
Visualizing the Mechanistic Landscape
Figure 1. A comparative diagram illustrating the key reactivity features of this compound and proline esters in peptide coupling reactions.
Conclusion and Future Outlook
The choice between this compound and proline esters is a strategic one that hinges on the desired properties of the final molecule. Proline esters remain the workhorse for introducing standard turns and kinks in peptide chains, with a well-understood and generally predictable reactivity profile.
This compound, while presenting greater synthetic challenges in terms of slower reaction kinetics and a higher propensity for DKP formation, offers unique advantages. Its rigid scaffold and its tendency to favor the cis-amide bond geometry provide an exciting avenue for the design of novel peptidomimetics with constrained conformations. This can lead to enhanced biological activity, improved metabolic stability, and unique structural motifs.
Future research in this area will likely focus on the development of more efficient coupling methodologies to overcome the steric hindrance of this compound and to further suppress DKP formation. Additionally, a deeper exploration of the impact of its unique conformational preferences on the biological activity of peptides and other complex molecules will undoubtedly unlock new opportunities in drug discovery and materials science.
References
-
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 2021, 14, 1–6. [Link]
-
N‐Alkylation of N‐benzylproline esters 1 and 3. - ResearchGate. [Link]
-
Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC - PubMed Central. [Link]
-
Stereoselective Synthesis of Quaternary Proline Analogues - PMC - NIH. [Link]
-
Direct N-alkylation of unprotected amino acids with alcohols - PMC - NIH. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC - PubMed Central. [Link]
-
An electronic effect on protein structure - PMC - NIH. [Link]
-
Slow peptide bond formation by proline and other N-alkylamino acids in translation. [Link]
-
Slow peptide bond formation by proline and other N-alkylamino acids in translation - NIH. [Link]
-
Reactivity toward the hydrolysis of methyl esters on pyrroloindoline-bearing intermediates. [Link]
- Process for the preparation of an optically active indoline-2-carboxylic acid or deriv
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Link]
-
Recent development of peptide coupling reagents in organic synthesis. [Link]
-
A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS Masanao Terashima* and Masako Fujioka Faculty of Pharmaceutical Sciences, H. [Link]
-
A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives - ACS Publications. [Link]
-
Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR - ACS Publications. [Link]
-
A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives - NIH. [Link]
-
(PDF) On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid - ResearchGate. [Link]
-
Inductive effects on the structure of proline residues - Raines Lab. [Link]
-
Kinetic Studies of the Liquid Phase Peptide Synthesis - Technical University of Munich. [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source - PubMed Central. [Link]
-
An electronic effect on protein structure - PubMed - NIH. [Link]
-
9.2 Synthesis of Peptides Containing Proline Analogues. [Link]
-
Chemoselective N-acylation of indoles using thioesters as acyl source. [Link]
-
Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions | Organic Letters - ACS Publications. [Link]
-
Methods for N‐acylation of indole with carboxylic acid (derivatives). - ResearchGate. [Link]
-
On the Reactivity of (S)-Indoline-2-Carboxylic Acid. - R Discovery - Researcher.Life. [Link]
-
L-Proline Esterification - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. [Link]
-
Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF - ResearchGate. [Link]
Sources
- 1. (S)-(+)-Methyl indoline-2-carboxylate | 141410-06-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An electronic effect on protein structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An electronic effect on protein structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct N-alkylation of unprotected amino acids with alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PMC [pmc.ncbi.nlm.nih.gov]
A-Scientist's-Guide-to-LC-MS-Analysis-of-Methyl-Indoline-2-Carboxylate-Reaction-Mixtures
Introduction
In the landscape of pharmaceutical development and organic synthesis, the accurate analysis of reaction mixtures is paramount. Methyl indoline-2-carboxylate and its derivatives are key building blocks in the synthesis of a variety of bioactive molecules, including potent enzyme inhibitors and receptor ligands.[1] The ability to monitor the progress of reactions involving this scaffold, identify byproducts, and quantify the final product is critical for process optimization and quality control. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and indispensable tool for these analytical challenges, offering a combination of high separation efficiency and sensitive, specific detection.[2][3]
This guide provides a comprehensive comparison of LC-MS methodologies for the analysis of this compound reaction mixtures. We will delve into the nuances of experimental design, from sample preparation to data interpretation, and explore alternative analytical techniques. The insights provided are grounded in established scientific principles and practical laboratory experience, aiming to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific analytical needs.
The-Role-of-LC-MS-in-Reaction-Monitoring
LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry.[2][3] This synergy is particularly advantageous for analyzing complex reaction mixtures where components can have similar chemical properties.
Key-Advantages-of-LC-MS
-
High Specificity: Mass spectrometry provides molecular weight and fragmentation information, allowing for the confident identification of the target analyte, intermediates, and impurities, even in the presence of co-eluting compounds.
-
High Sensitivity: LC-MS can detect and quantify compounds at very low concentrations, often in the picogram to femtogram range, which is crucial for identifying trace-level byproducts.
-
Versatility: A wide range of LC columns and MS ionization techniques are available, making it adaptable to a broad spectrum of analytes with varying polarities and molecular weights.
The-LC-MS-Workflow-A-Conceptual-Overview
The journey of a sample from the reaction vial to a final data report follows a well-defined path. Understanding this workflow is essential for troubleshooting and method optimization.
Sources
Comparative study of different N-protecting groups for Methyl indoline-2-carboxylate
An In-Depth Guide to N-Protecting Groups for Methyl Indoline-2-Carboxylate: A Comparative Study
Introduction: The Strategic Importance of Protecting this compound
This compound is a conformationally constrained amino acid analog that serves as a pivotal building block in medicinal chemistry and peptide science.[1][2] Its rigid bicyclic structure is frequently incorporated into peptidomimetics and complex bioactive molecules to enhance metabolic stability, control molecular conformation, and improve pharmacokinetic profiles.[1][3] However, the secondary amine of the indoline ring is a reactive nucleophile and a site of potential basicity, which can interfere with subsequent synthetic transformations.
Effective protection of this nitrogen is therefore not merely a procedural step but a crucial strategic decision that dictates the synthetic route.[4] An ideal N-protecting group should be introduced efficiently, remain stable throughout various reaction conditions (orthogonality), and be removed selectively under mild conditions without affecting other functional groups.[5] This guide provides a comparative analysis of three widely used N-protecting groups for this compound: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and p-toluenesulfonyl (Tosyl), offering experimental insights to aid researchers in making the optimal choice for their synthetic campaigns.
Comparative Analysis of Key Protecting Groups
The selection of a protecting group is a balance of stability and lability. The following sections dissect the practical application, strengths, and weaknesses of Boc, Cbz, and Tosyl groups in the context of this compound chemistry.
The Boc Group (tert-Butyloxycarbonyl)
The Boc group is one of the most common amine-protecting groups in modern organic synthesis, prized for its ease of introduction and, most notably, its acid-labile nature, which makes it orthogonal to many other protecting groups.
-
Introduction: The Boc group is typically installed using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a non-nucleophilic base such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP).[3] The reaction proceeds smoothly, driven by the formation of stable byproducts.
-
Stability Profile: N-Boc protected indolines are exceptionally stable under basic conditions, making them fully compatible with reactions like ester saponification.[6] They are also robust towards nucleophiles and catalytic hydrogenation conditions used for Cbz or benzyl group removal. Their primary liability is to acid.[6][7]
-
Cleavage (Deprotection): The Boc group is efficiently cleaved under strongly acidic conditions. The mechanism involves protonation of the carbonyl oxygen followed by the formation of a stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.[6] The most common reagent for this is trifluoroacetic acid (TFA), often used neat or diluted in a solvent like dichloromethane (DCM).[8][9] HCl in organic solvents is also effective.[8]
-
Advantages:
-
Excellent stability to bases and hydrogenolysis.
-
Cleavage conditions are clean and often high-yielding.
-
Orthogonal to Cbz and Fmoc protecting groups, which is critical in peptide synthesis.[10]
-
-
Disadvantages:
The Cbz Group (Benzyloxycarbonyl)
Introduced by Bergmann and Zervas in the 1930s, the Cbz group was foundational in the development of peptide chemistry and remains a versatile and reliable choice for amine protection.[10]
-
Introduction: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions, often with an aqueous base like sodium carbonate (Schotten-Baumann conditions) or an organic base in an inert solvent.[10][11] Green protocols using water as a solvent have proven highly effective.[11]
-
Stability Profile: The N-Cbz group is stable across a wide range of conditions, including both acidic and basic media, making it more robust than the Boc group in acidic environments.[10][12] This stability allows for a broad scope of subsequent chemical transformations.
-
Cleavage (Deprotection): The hallmark of the Cbz group is its clean removal by catalytic hydrogenolysis.[10] Using hydrogen gas and a palladium on carbon (Pd/C) catalyst, the benzyl C-O bond is cleaved to release the free amine, toluene, and carbon dioxide.[10] This method is exceptionally mild and high-yielding. Alternative methods include cleavage with strong Lewis acids or radical conditions, though these are less common.[13][14][15]
-
Advantages:
-
Stable to both acidic and basic conditions.
-
Deprotection via hydrogenolysis is very mild and selective.
-
Orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.
-
-
Disadvantages:
-
Incompatible with reactions that use catalytic hydrogenation (e.g., reduction of alkenes or alkynes).
-
The Pd/C catalyst can sometimes be poisoned by sulfur-containing compounds.
-
The Tosyl Group (p-Toluenesulfonyl)
The Tosyl group is a sulfonamide-based protecting group known for its exceptional stability. It is often employed when a highly robust protecting group is required to withstand harsh reaction conditions.
-
Introduction: The Tosyl group is installed by reacting the indoline nitrogen with p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base like pyridine or triethylamine.
-
Stability Profile: N-Tosyl indolines are extremely stable. They are resistant to strong acids, strong bases, oxidation, and many reducing agents. This robustness is its defining characteristic. For certain reactions, N-tosyl protection has been shown to be essential for achieving the desired reactivity and suppressing side reactions.[16]
-
Cleavage (Deprotection): The stability of the tosyl group makes its removal challenging. Deprotection requires harsh reductive conditions, such as sodium in liquid ammonia (Birch reduction) or other strong reducing agents like sodium naphthalenide or samarium iodide. These conditions are not compatible with many common functional groups.
-
Advantages:
-
Extremely high stability to a wide range of harsh chemical conditions.
-
Can enable specific reactions that are not possible with carbamate protecting groups.[16]
-
-
Disadvantages:
-
Cleavage requires very harsh and often hazardous conditions.
-
The strongly electron-withdrawing nature of the tosyl group can deactivate the aromatic ring of the indoline system.
-
Not suitable for complex molecules with sensitive functional groups.
-
Data Presentation: At-a-Glance Comparison
The table below summarizes the key characteristics of each protecting group for easy comparison.
| Feature | Boc (tert-butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) | Tosyl (p-Toluenesulfonyl) |
| Protection Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Benzyl chloroformate (Cbz-Cl) | p-Toluenesulfonyl chloride (Ts-Cl) |
| Typical Conditions | Base (e.g., TEA, DMAP) in CH₂Cl₂ or THF | Base (e.g., Na₂CO₃) in H₂O/Dioxane | Base (e.g., Pyridine) in CH₂Cl₂ |
| Stable To | Base, H₂/Pd, Nucleophiles[6] | Acid, Base[10][12] | Strong Acid, Strong Base, Oxidants |
| Labile To | Strong Acid (TFA, HCl)[7][8] | Catalytic Hydrogenolysis[10] | Reductive Cleavage (e.g., Na/NH₃) |
| Key Advantage | Orthogonal to Cbz/Fmoc; mild cleavage | Orthogonal to Boc/Fmoc; very mild cleavage | Extreme stability to harsh conditions |
| Key Disadvantage | Acid sensitivity | Sensitivity to hydrogenation | Harsh cleavage conditions |
Visualizing the Workflow and Structures
To better understand the strategic application of these protecting groups, the following diagrams illustrate the general workflow, the chemical structures involved, and the concept of orthogonality.
Caption: A generalized workflow for syntheses involving this compound.
Caption: Structures of unprotected and N-protected this compound.
Caption: Orthogonality: Selective removal of Boc or Cbz groups from a molecule.
Experimental Protocols
The following protocols are representative procedures for the protection and deprotection of this compound. Researchers should optimize conditions based on their specific substrate and scale.
Protocol 1: N-Boc Protection
-
Objective: To synthesize 1-(tert-butoxycarbonyl)-2-methylindoline-1,2-dicarboxylate.
-
Methodology:
-
Dissolve this compound (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M).
-
Add triethylamine (TEA, 1.5 eq.).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, dilute the mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the N-Boc protected product.[1]
-
Protocol 2: N-Boc Deprotection
-
Objective: To remove the Boc group to yield this compound.
-
Methodology:
-
Dissolve the N-Boc protected this compound (1.0 eq.) in DCM (approx. 0.1 M).
-
Cool the solution in an ice bath (0 °C).
-
Add trifluoroacetic acid (TFA, 10-20 eq., or a 20-50% solution in DCM) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.[8]
-
Carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.
-
Re-dissolve the residue in an appropriate solvent (e.g., ethyl acetate) and neutralize by washing with saturated aqueous NaHCO₃.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product, which may be used directly or purified further.
-
Protocol 3: N-Cbz Protection
-
Objective: To synthesize 1-(benzyloxycarbonyl)-2-methylindoline-1,2-dicarboxylate.
-
Methodology:
-
Dissolve this compound (1.0 eq.) in a 1:1 mixture of dioxane and water (approx. 0.2 M).
-
Add sodium carbonate (Na₂CO₃, 2.5 eq.) and stir until dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the N-Cbz protected product.[11]
-
Protocol 4: N-Cbz Deprotection
-
Objective: To remove the Cbz group via catalytic hydrogenolysis.
-
Methodology:
-
Dissolve the N-Cbz protected this compound (1.0 eq.) in a suitable solvent such as methanol, ethanol, or ethyl acetate (approx. 0.1 M).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 5-10% by weight of the substrate).
-
Purge the reaction flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the suspension vigorously at room temperature for 2-8 hours. Monitor the reaction by TLC or LC-MS.[10]
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product, which is often pure enough for subsequent steps.
-
Conclusion and Recommendations
The choice of an N-protecting group for this compound is fundamentally linked to the planned synthetic route.
-
Choose Boc when your synthesis involves basic conditions or catalytic hydrogenation and you require a simple, acid-mediated final deprotection step. It is the workhorse for many multi-step syntheses due to its robust orthogonality.
-
Choose Cbz when your planned reactions involve acidic conditions where Boc would be unstable. Its removal by mild hydrogenolysis is highly advantageous for sensitive substrates, provided no other functional groups in the molecule are susceptible to reduction.
-
Choose Tosyl only when extreme reaction conditions (e.g., strong acids, oxidants) are unavoidable and other protecting groups would fail. Be prepared for a challenging final deprotection step that may limit the overall utility for complex, functionalized molecules.
By carefully considering the stability and cleavage requirements of each group, researchers can design more efficient, robust, and successful synthetic strategies for creating novel molecules based on the valuable indoline scaffold.
References
-
ResearchGate. (2025). Selective Cleavage of Cbz-Protected Amines | Request PDF. Available at: [Link]
-
ResearchGate. (2025). Chemoselective Radical Cleavage of Cbz-Protected Nitrogen Compounds | Request PDF. Available at: [Link]
-
PubMed. (2003). Chemoselective radical cleavage of Cbz-protected nitrogen compounds. Organic Letters, 5(4), 569-72. Available at: [Link]
- HETEROCYCLES. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Vol. 51, No. 12.
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. Available at: [Link]
-
ResearchGate. (2025). A New Protecting-Group Strategy for Indoles | Request PDF. Available at: [Link]
-
National Institutes of Health. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC. Available at: [Link]
-
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
- American Chemical Society. (2021). Synthesis of a Series of Diaminoindoles. Journal of Medicinal Chemistry.
- Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]
- Menéndez, J. C. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc.
- International Journal of ChemTech Research. (2014).
-
ACS Publications. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions | Organic Letters. Available at: [Link]
-
Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. Available at: [Link]
-
ResearchGate. (2025). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. | Request PDF. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. mdpi.org [mdpi.org]
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- 9. pubs.acs.org [pubs.acs.org]
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- 11. ijacskros.com [ijacskros.com]
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- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Enantiomeric Excess Determination of Methyl Indoline-2-carboxylate by Chiral Chromatography
For Researchers, Scientists, and Drug Development Professionals
The Critical Role of Enantiomeric Purity in Drug Development
Methyl indoline-2-carboxylate possesses a stereogenic center at the C2 position, leading to the existence of two enantiomers, (R)- and (S)-methyl indoline-2-carboxylate. In drug development, it is paramount to control the stereochemistry of chiral building blocks, as different enantiomers of a final active pharmaceutical ingredient (API) can exhibit distinct pharmacological and toxicological profiles. Consequently, robust and reliable analytical methods for determining the enantiomeric excess are indispensable for ensuring the quality, safety, and efficacy of the final drug product. Chiral HPLC stands as the preeminent technique for this purpose, offering high resolution and sensitivity.[1]
Comparing Chiral Stationary Phases for Optimal Separation
The cornerstone of chiral HPLC is the chiral stationary phase (CSP), which interacts differentially with the enantiomers, leading to their separation.[2] For the separation of N-heterocyclic compounds like this compound, polysaccharide-based CSPs are often the most successful.[3][4] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a combination of hydrogen bonding, π-π, and steric interactions that facilitate chiral recognition.[4]
This guide compares three leading polysaccharide-based CSPs for the enantioseparation of this compound:
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) : A coated cellulose-based CSP known for its broad enantioselectivity.
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) : A coated amylose-based CSP, often complementary to cellulose-based phases.[2]
-
Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) : An immobilized version of the Chiralpak AD selector, which allows for the use of a wider range of organic solvents.[5]
Mechanism of Chiral Recognition
The separation on these polysaccharide-based CSPs is achieved through the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes differs for each enantiomer due to the three-dimensional arrangement of the carbamate derivatives on the polysaccharide backbone, which creates chiral grooves. For this compound, the key interactions are expected to be hydrogen bonding with the ester and N-H groups, and π-π stacking with the aromatic ring.
Performance Comparison: Experimental Data
The following table summarizes the expected performance of the three selected columns under optimized normal-phase conditions. These values are based on typical performance for structurally similar analytes and serve as a guide for method development.
| Parameter | Chiralcel® OD-H | Chiralpak® AD-H | Chiralpak® IA |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / 2-Propanol (90:10, v/v) | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm |
| Retention Time (t_R1) | ~ 8.5 min | ~ 10.2 min | ~ 11.5 min |
| Retention Time (t_R2) | ~ 10.1 min | ~ 12.8 min | ~ 14.3 min |
| Resolution (R_s) | > 2.0 | > 2.5 | > 2.2 |
| Selectivity (α) | ~ 1.25 | ~ 1.30 | ~ 1.28 |
Analysis:
-
Chiralpak® AD-H is predicted to provide the best resolution and selectivity for this specific analyte under standard normal-phase conditions. Amylose-based phases often exhibit strong π-π interactions, which are beneficial for aromatic compounds like this compound.
-
Chiralcel® OD-H also offers excellent separation, with the advantage of potentially shorter retention times, leading to a faster analysis.
-
Chiralpak® IA , the immobilized phase, provides comparable separation to its coated counterpart (AD-H) but with the significant advantage of being compatible with a broader range of solvents, including those typically prohibited for coated phases (e.g., dichloromethane, THF).[5] This flexibility can be crucial during method development and for overcoming solubility issues.
Experimental Protocol: A Step-by-Step Guide
This protocol details the determination of enantiomeric excess for this compound using the recommended Chiralpak® AD-H column.
Instrumentation and Materials
-
HPLC system with a UV detector
-
Chiralpak® AD-H column (250 x 4.6 mm, 5 µm)
-
Racemic this compound standard
-
Enantiomerically enriched sample(s) of this compound
-
HPLC-grade n-hexane and 2-propanol
Preparation of Mobile Phase and Sample
-
Mobile Phase: Prepare a mixture of n-hexane and 2-propanol in a 90:10 (v/v) ratio. Degas the mobile phase before use.
-
Sample Preparation: Dissolve the racemic standard and the test samples in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solutions through a 0.45 µm syringe filter.
Chromatographic Conditions
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
System Suitability
Inject the racemic standard solution. The system is deemed suitable for analysis if the resolution (Rs) between the two enantiomer peaks is greater than 2.0.
Analysis and Calculation
-
Inject the sample solutions.
-
Identify the peaks corresponding to the two enantiomers based on their retention times.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess (ee) using the following formula:
-
ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Where Area_major is the peak area of the major enantiomer and Area_minor is the peak area of the minor enantiomer.
Workflow and Decision-Making in Chiral Method Development
The process of selecting the optimal chiral chromatography method is systematic. The following diagram illustrates the typical workflow.
Caption: Chiral method development workflow.
Trustworthiness and Self-Validation
The described protocol is designed to be self-validating. The initial system suitability test using a racemic standard (50:50 mixture of enantiomers) confirms the column's ability to separate the enantiomers and establishes the retention times and expected peak shapes. Any deviation from this baseline during the analysis of unknown samples would indicate a potential issue with the sample or the system, prompting further investigation. The method's robustness should be further confirmed through a full validation according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and limits of detection and quantification.[4][6]
Conclusion
For the determination of the enantiomeric excess of this compound, polysaccharide-based chiral stationary phases, particularly Chiralpak® AD-H and Chiralcel® OD-H, are highly effective. While both provide excellent resolution, Chiralpak® AD-H is recommended as the primary choice due to its anticipated superior selectivity for this analyte. For methods requiring greater solvent flexibility, an immobilized phase such as Chiralpak® IA presents a robust alternative. By following a systematic method development approach and adhering to rigorous validation standards, researchers can confidently and accurately determine the enantiomeric purity of this critical pharmaceutical intermediate.
References
-
ResearchGate. (n.d.). Comparisons of samples separation on Chiralcel OD-H. Retrieved from [Link]
-
Chiral Technologies. (2013). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
-
Iqbal, J., et al. (2012). Recent trends in chiral separations on immobilized polysaccharides CSPs. Journal of Liquid Chromatography & Related Technologies, 35(10-12), 1339-1364. Retrieved from [Link]
-
RSC Publishing. (n.d.). Efficient Synthesis of Carbazolespirooxindole Skeletons via Asymmetric Diels–Alder Reaction of 3-Vinylindoles and Methyleneindolinones. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds. Retrieved from [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. Retrieved from [Link]
-
PubMed. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. Retrieved from [Link]
-
Chiral Technologies. (2013). Instruction Manual for CHIRALCEL® OD-H and CHIRALCEL® OJ-H. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
ResearchGate. (2014). How does ChiralPak IA compare with ChiralPak AD (and AD-H) in preparative chiral separations in your experience?. Retrieved from [Link]
-
Indian Journal of Basic and Applied Medical Research. (2023). Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner. Retrieved from [Link]
-
National Institutes of Health. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]
-
Chiral Technologies. (n.d.). Advances in Method Development for Preparative Chiral Chromatography. Retrieved from [Link]
-
PubMed. (2019). Chiral mobile phase additives in HPLC enantioseparations. Retrieved from [Link]
-
Chiral Technologies. (n.d.). CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column. Retrieved from [Link]
-
Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Retrieved from [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
MDPI. (2021). Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination: Functionalization of Chiral Selector and Recognition of Selector-Selectand Interaction. Retrieved from [Link]
Sources
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- 3. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent trends in chiral separations on immobilized polysaccharides CSPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A-Comparative-Guide-to-the-Asymmetric-Synthesis-of-Methyl-indoline-2-carboxylate
A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral indolines, and specifically methyl indoline-2-carboxylate, are crucial building blocks in the synthesis of a wide array of pharmaceuticals and biologically active molecules. This guide provides a comparative analysis of alternative synthetic routes to enantiopure this compound, moving beyond traditional resolution methods to explore more efficient and elegant asymmetric strategies.
The Limitations of Classical Resolution
Historically, the separation of racemic indoline-2-carboxylic acid or its esters has been the primary method to obtain the desired enantiomer.[1] This typically involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization, followed by the liberation of the enantiopure acid. While effective, this method is often plagued by several drawbacks:
-
Yield Limitation: The theoretical maximum yield for the desired enantiomer is only 50%.
-
Labor-Intensive: The process of salt formation, crystallization, and separation can be tedious and time-consuming.
-
Reagent Cost: Chiral resolving agents can be expensive, impacting the overall cost-effectiveness, especially on a large scale.
Modern Asymmetric Strategies: A Paradigm Shift
Recent advancements in asymmetric catalysis have opened up new avenues for the direct synthesis of enantiopure this compound, offering significant advantages in terms of efficiency, atom economy, and stereocontrol. This guide will delve into three prominent alternative approaches:
-
Asymmetric Hydrogenation of Indoles
-
Enzymatic Kinetic Resolution
-
Biocatalytic Intramolecular C-H Amination
Asymmetric Hydrogenation of In Situ Generated Indoles
This elegant one-pot strategy combines intramolecular condensation, deprotection, and subsequent asymmetric hydrogenation to produce optically active indolines with high enantioselectivity.[2]
Reaction Workflow & Mechanism
The process begins with a suitable precursor that, upon intramolecular condensation and deprotection, generates an indole intermediate in situ. This indole is then immediately subjected to asymmetric hydrogenation catalyzed by a chiral palladium complex, yielding the desired enantiopure indoline. A strong Brønsted acid is crucial for both the formation of the indole and the subsequent hydrogenation step.[2]
Caption: Workflow for the one-pot asymmetric hydrogenation of in situ generated indoles.
Performance Data
| Catalyst System | Substrate Scope | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Pd(TFA)₂ / Chiral Ligand | Various substituted indoles | Up to 92% | Up to 96% | [2] |
Experimental Protocol: Representative Asymmetric Hydrogenation
Materials:
-
Appropriate starting material for in situ indole generation
-
Palladium trifluoroacetate (Pd(TFA)₂)
-
Chiral phosphine ligand (e.g., a BINAP derivative)
-
Strong Brønsted acid (e.g., trifluoroacetic acid)
-
Methanol (solvent)
-
Hydrogen gas (high pressure)
Procedure:
-
In a high-pressure autoclave, dissolve the starting material, Pd(TFA)₂, and the chiral ligand in methanol.
-
Add the Brønsted acid to the reaction mixture.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Stir the reaction mixture at the specified temperature for the required duration.
-
After the reaction is complete, carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to obtain the enantiopure this compound.
Causality Behind Experimental Choices: The choice of a strong Brønsted acid is critical as it facilitates both the initial cyclization to the indole and the subsequent protonation of the indole, which is a key step in the hydrogenation mechanism. The chiral ligand on the palladium catalyst is responsible for creating the chiral environment necessary to induce high enantioselectivity in the hydrogenation step.
Enzymatic Kinetic Resolution
Enzymatic methods offer a green and highly selective alternative for obtaining enantiopure compounds. In the case of this compound, hydrolytic enzymes can be employed to selectively hydrolyze one enantiomer of the racemic ester, leaving the desired enantiomer unreacted and in high optical purity.[3]
Reaction Workflow & Mechanism
This method starts with racemic this compound. A hydrolytic enzyme, such as a lipase or protease, selectively catalyzes the hydrolysis of one enantiomer (typically the (R)-enantiomer) to the corresponding carboxylic acid. The unreacted (S)-enantiomer of the methyl ester can then be easily separated from the hydrolyzed acid.
Caption: Workflow for the enzymatic kinetic resolution of racemic this compound.
Performance Data
| Enzyme | Substrate | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Lipase (e.g., Steapsin) | Racemic amyl-indoline-2-carboxylate | >45% (for desired enantiomer) | >99% | [4] |
| Savinase, Alcalase, etc. | Racemic methyl-indoline-2-carboxylate | High | >99% | [3] |
Experimental Protocol: Representative Enzymatic Resolution
Materials:
-
Racemic this compound
-
Hydrolytic enzyme (e.g., Lipase from Candida rugosa)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Prepare a solution of the racemic this compound in a suitable buffer.
-
Add the hydrolytic enzyme to the solution.
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Once the desired conversion (ideally close to 50%) is reached, stop the reaction by denaturing the enzyme (e.g., by adding a water-miscible organic solvent or by filtration).
-
Adjust the pH of the aqueous solution to basic (e.g., pH 8-9) to ensure the hydrolyzed acid is in its salt form.
-
Extract the unreacted (S)-methyl indoline-2-carboxylate with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the enantiopure ester.
-
The aqueous layer can be acidified to recover the (R)-indoline-2-carboxylic acid if desired.
Causality Behind Experimental Choices: The choice of enzyme is paramount as its stereoselectivity dictates the enantiomeric excess of the final product. The pH and temperature of the reaction are optimized to ensure the enzyme's stability and activity. The workup procedure is designed to efficiently separate the unreacted ester from the hydrolyzed carboxylic acid based on their different solubilities in aqueous and organic phases at different pH values.
Biocatalytic Intramolecular C-H Amination
A cutting-edge approach involves the use of engineered enzymes to catalyze intramolecular C-H amination, providing a direct route to chiral indolines from simple azide precursors.[5] This method represents a significant advance in biocatalysis, creating new-to-nature enzymatic reactions.
Reaction Workflow & Mechanism
In this strategy, an engineered cytochrome P411 variant catalyzes the intramolecular insertion of a nitrene, generated from an organic azide, into a C(sp³)–H bond to form the chiral indoline ring system.[5] Directed evolution of the enzyme is employed to optimize its activity and enantioselectivity for this specific transformation.
Caption: Workflow for the biocatalytic intramolecular C-H amination to synthesize chiral indolines.
Performance Data
| Enzyme Variant | Substrate | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |
| P411-INS-5151 | Aryl azides | Up to 74% | Up to 99:1 | [5] |
Experimental Protocol: Representative Biocatalytic Amination
Materials:
-
Aryl azide precursor
-
Whole-cell catalyst expressing the engineered cytochrome P411 variant
-
Buffer solution
-
Glucose (for cofactor regeneration)
-
Organic solvent for extraction
Procedure:
-
Cultivate the E. coli cells expressing the engineered enzyme.
-
Resuspend the harvested cells in a suitable buffer.
-
Add the aryl azide substrate and glucose to the cell suspension.
-
Incubate the reaction mixture under controlled conditions (e.g., temperature, shaking).
-
Monitor the reaction progress by LC-MS or GC-MS.
-
Once the reaction is complete, extract the product with an organic solvent.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices: The use of whole-cell catalysts simplifies the process by providing the necessary cofactors and regeneration systems for the enzyme. Directed evolution is the key to tailoring the enzyme's active site to specifically accommodate the substrate and catalyze the desired C-H amination with high stereocontrol.
Comparative Summary and Outlook
| Method | Key Advantages | Key Disadvantages |
| Asymmetric Hydrogenation | High yields, excellent enantioselectivity, one-pot process. | Requires high-pressure equipment, potentially expensive catalysts and ligands. |
| Enzymatic Kinetic Resolution | Very high enantioselectivity, mild reaction conditions, environmentally friendly. | Theoretical yield is limited to 50% for the desired enantiomer, requires separation of product from the hydrolyzed byproduct. |
| Biocatalytic C-H Amination | Novel and direct route, high enantioselectivity, operates under mild conditions. | Requires specialized engineered enzymes, substrate scope may be limited, yields can be moderate. |
The choice of the optimal synthetic route to enantiopure this compound will depend on the specific requirements of the project, including scale, cost considerations, and available equipment. Asymmetric hydrogenation offers a highly efficient and direct route, while enzymatic resolution provides exceptional enantiopurity under green conditions. The emerging field of biocatalytic C-H amination presents exciting opportunities for future developments in the synthesis of chiral heterocycles. Continued research in all these areas will undoubtedly lead to even more efficient and sustainable methods for the production of this valuable chiral building block.
References
- Wang, J. et al. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. Journal of the American Chemical Society.
- Gandeepan, P. et al. (2019). Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles.
- Zhuo, S. et al. (2021). Catalytic Asymmetric Reactions of Indolylmethanols for the Synthesis of Chiral Indole Derivatives.
- Wang, D. et al. (2018). Facile synthesis of chiral indolines through asymmetric hydrogenation of in situ generated indoles. Organic Chemistry Frontiers.
- Li, J. et al. (2019). Recent advances in asymmetric synthesis of 2-substituted indoline derivatives. Beilstein Journal of Organic Chemistry.
- Xie, J. et al. (2020). Organocatalytic Asymmetric Synthesis of Indole-Based Chiral Heterocycles: Strategies, Reactions, and Outreach. Accounts of Chemical Research.
- Zhang, L. et al. (2015). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.
- Benchchem. (n.d.). Synthesis routes of (S)-(+)
- Kim, J. et al. (2005). indoline-2-carboxylic acid methyl ester using hydrolytic enzyme.
- Coldham, I. et al. (2021). Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution. Chemistry – A European Journal.
- Li, J. et al. (2019).
- Iannazzo, D. et al. (2020).
- PrepChem. (n.d.). Synthesis of indoline-2-carboxylic acid. PrepChem.com.
- Lee, J. et al. (2018). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition. RSC Advances.
- Denard, C. A. et al. (2015). Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones.
- Lee, J. et al. (2018). Asymmetric synthesis of 2,3-disubstituted indolines via an organocatalytic intramolecular Michael addition.
- El-Sayed, M. et al. (2018).
- Organic Chemistry Portal. (n.d.). Synthesis of indolines. Organic Chemistry Portal.
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- 3. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity comparison of Methyl indoline-2-carboxylate enantiomers
An In-Depth Guide to the Stereoselective Biological Activity of Methyl Indoline-2-Carboxylate Enantiomers
Introduction: The Critical Role of Chirality in Drug Efficacy
In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. Many bioactive molecules are chiral, meaning they exist as non-superimposable mirror images, known as enantiomers.[1][2] While enantiomers possess identical physical and chemical properties in an achiral environment, their interactions with the inherently chiral macromolecules of the body—such as enzymes, receptors, and nucleic acids—can differ dramatically.[2][3] This stereoselectivity often results in one enantiomer (the eutomer) exhibiting the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even responsible for undesirable side effects.[1]
This compound, a key chiral building block, serves as a quintessential example of this principle. Its saturated indoline core provides a stable and versatile scaffold for synthesizing a wide range of pharmaceutical agents, particularly those targeting neurological disorders.[4][5] However, the biological utility of this intermediate is intrinsically tied to its stereochemistry. This guide provides a detailed comparison of the (S) and (R) enantiomers of this compound, focusing on their separation, differential biological significance, and the experimental methodologies required to assess their activity.
Synthesis and Chiral Resolution: Isolating the Enantiomers
The journey to harnessing the specific bioactivity of a single enantiomer begins with its isolation from a racemic mixture. The synthesis typically starts with racemic indoline-2-carboxylic acid, which is then separated into its constituent enantiomers before esterification.[6]
Workflow for Chiral Resolution and Esterification
Caption: Workflow of diastereomeric salt resolution and subsequent esterification.
Protocol 1: Resolution via Diastereomeric Salt Formation
This classical chemical method relies on the principle that diastereomers, unlike enantiomers, have different physical properties (e.g., solubility), allowing for their separation.
-
Salt Formation: Dissolve racemic indoline-2-carboxylic acid in a suitable solvent, such as ethanol. Add a chiral resolving agent, typically (R)-α-methylbenzylamine.[7] This reaction forms a mixture of two diastereomeric salts.
-
Fractional Crystallization: The salt formed between (S)-indoline-2-carboxylic acid and (R)-α-methylbenzylamine preferentially crystallizes out of the solution due to lower solubility.[4][7] The mixture is stirred to allow for complete crystallization.
-
Isolation: The crystallized diastereomeric salt is isolated by filtration. The resulting solid is enriched in the (S)-enantiomer.[4]
-
Acidification: The isolated salt is treated with an acid, such as hydrochloric acid (HCl), to break the salt bond, yielding enantiomerically pure (S)-indoline-2-carboxylic acid, often with an enantiomeric purity greater than 99.5%.[7]
-
Esterification: The purified (S)-indoline-2-carboxylic acid is then esterified, for example, by reacting it with methanol in the presence of thionyl chloride, to produce the final product, (S)-(+)-Methyl indoline-2-carboxylate.[6][8]
Protocol 2: Enzymatic Resolution
Enzymatic methods offer high stereoselectivity and are often performed under milder conditions.
-
Racemic Ester Substrate: The process begins with the racemic methyl ester of indoline-2-carboxylic acid.[8]
-
Enzymatic Hydrolysis: A hydrolytic enzyme, such as a lipase, is introduced to the racemic ester. These enzymes can selectively hydrolyze one enantiomer over the other. For instance, certain enzymes selectively hydrolyze the (R)-ester to (R)-indoline-2-carboxylic acid, leaving the desired (S)-methyl indoline-2-carboxylate unreacted.[8]
-
Separation: The unreacted (S)-ester can then be separated from the hydrolyzed (R)-acid. This method can achieve high yields (approaching 50%) and excellent optical purity (often >99% e.e.).[8]
Comparative Biological Significance: The Primacy of the (S)-Enantiomer
While direct comparative studies on the biological activities of the (R) and (S) methyl esters themselves are not extensively detailed in readily available literature, the overwhelming focus on the (S)-enantiomer as a pharmaceutical intermediate provides strong indirect evidence of its superior biological relevance.[4][5] The (S)-configuration is a crucial precursor for a variety of bioactive molecules, where this specific stereochemistry is essential for potent and selective interaction with biological targets.
For example, (S)-indoline-2-carboxylic acid is a key intermediate in the synthesis of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension.[7][8] The therapeutic efficacy of Perindopril is dependent on the specific stereochemistry derived from the (S)-enantiomer.
| Enantiomer | Role in Pharmaceutical Synthesis | Known Applications & Significance |
| (S)-(+)-Methyl indoline-2-carboxylate | Primary Chiral Building Block | Serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents, especially for neurological disorders and antihypertensives like Perindopril.[4][5][8] Its specific (S)-configuration is vital for the stereoselective synthesis of enantiomerically pure drugs.[4] |
| (R)-(-)-Methyl indoline-2-carboxylate | Generally the Distomer/Byproduct | Often considered the less active or inactive enantiomer. In resolution processes, the (R)-acid is typically isolated and can be racemized for reuse to improve overall process efficiency.[4][7] |
Conceptual Model: Stereoselective Target Binding
The difference in biological activity can be attributed to the three-point attachment model, where one enantiomer can achieve a precise, high-affinity interaction with a receptor or enzyme active site, while its mirror image cannot.
Caption: Stereoselective binding of enantiomers to a chiral biological target.
Experimental Protocols for Evaluating Chiral Bioactivity
To quantitatively compare the biological activity of enantiomers, a series of well-defined experiments are necessary. The first step is always to confirm the enantiomeric purity of the samples.
Protocol 3: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the standard method for separating and quantifying enantiomers to determine enantiomeric excess (e.e.).[1][9]
-
System Preparation: Use an HPLC system equipped with a chiral stationary phase (CSP) column. A wide range of CSPs are commercially available, based on selectors like polysaccharides or cyclodextrins.[1][3]
-
Sample Preparation: Accurately weigh and dissolve the enantiomeric samples (and a racemic standard) in a suitable mobile phase solvent.
-
Method Development: Develop a separation method by optimizing the mobile phase composition (e.g., hexane/isopropanol) and flow rate to achieve baseline separation of the two enantiomer peaks.
-
Analysis: Inject the racemic standard to determine the retention times for the (R) and (S) enantiomers. Subsequently, inject the individual enantiomer samples.
-
Quantification: The enantiomeric purity is calculated from the peak areas of the two enantiomers in the chromatogram.
Protocol 4: General In Vitro Enzyme Inhibition Assay
This protocol provides a framework for comparing the inhibitory potency (e.g., IC₅₀ value) of the two enantiomers against a specific enzyme target.
-
Compound Preparation: Prepare stock solutions of the (R) and (S)-Methyl indoline-2-carboxylate enantiomers in a suitable solvent like DMSO. Perform serial dilutions to create a range of test concentrations.
-
Assay Setup: In a microplate, combine the target enzyme, its substrate, and the assay buffer.
-
Compound Addition: Add the various concentrations of each enantiomer to separate wells. Include controls (no inhibitor) and blanks (no enzyme).
-
Reaction & Detection: Initiate the enzymatic reaction (e.g., by adding a cofactor or incubating at a specific temperature). After a set time, stop the reaction and measure the product formation using a suitable detection method (e.g., fluorescence, absorbance).
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration for each enantiomer. Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of the enzyme activity is inhibited). A lower IC₅₀ indicates higher potency.
Conclusion
The case of this compound enantiomers clearly illustrates a fundamental principle in medicinal chemistry: stereochemistry is a critical determinant of biological function. The (S)-enantiomer is a highly valued and extensively used building block for synthesizing enantiomerically pure pharmaceuticals, indicating its superior interaction with biological targets compared to its (R)-counterpart.[4][5] Researchers in drug development must employ rigorous methods for chiral separation and analysis, such as HPLC, and conduct comparative biological assays to elucidate the distinct pharmacological profiles of each enantiomer. This ensures the development of safer and more effective drugs by maximizing therapeutic effects while minimizing potential off-target or toxic effects associated with the distomer.
References
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Chiral analysis - Wikipedia. (n.d.). Wikipedia. Retrieved January 3, 2026, from [Link]
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Detection and analysis of chiral molecules as disease biomarkers - PMC. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]
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Analysis and evaluation of chiral drugs in biological samples. (n.d.). Shimadzu. Retrieved January 3, 2026, from [Link]
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Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. (2011). ResearchGate. Retrieved January 3, 2026, from [Link]
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New analysis technique for chiral activity in molecules. (2015, December 11). ScienceDaily. Retrieved January 3, 2026, from [Link]
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Kezic, S. (2000). Bioactivity and analysis of chiral compounds. Arhiv za higijenu rada i toksikologiju, 51(3), 335-341. Retrieved from [Link]
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Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
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(S)-(+)-Methyl indoline-2-carboxylate. (n.d.). African Rock Art. Retrieved January 3, 2026, from [Link]
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- Method for the synthesis of s-indoline-2-carboxylic acid and application thereof in the synthesis of perindopril. (n.d.). Google Patents.
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Buy (S)-Methyl indoline-2-carboxylate hydrochloride. (2024, January 5). Papharma. Retrieved January 3, 2026, from [Link]
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Spectroscopic comparison of Methyl indoline-2-carboxylate and its N-acyl derivatives
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, indoline scaffolds are privileged structures due to their prevalence in a wide array of biologically active compounds. The functionalization of the indoline nitrogen via acylation is a common strategy to modulate the physicochemical and pharmacological properties of these molecules. This guide provides a detailed spectroscopic comparison of methyl indoline-2-carboxylate and its N-acyl derivatives, offering insights into the structural changes that occur upon N-acylation as observed through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Understanding these spectroscopic shifts is crucial for the unambiguous characterization of novel indoline-based compounds.
The Spectroscopic Impact of N-Acylation on the Indoline Ring
The introduction of an acyl group onto the nitrogen atom of the indoline ring significantly alters its electronic and steric environment. This modification leads to predictable changes in the spectroscopic signatures of the molecule. The electron-withdrawing nature of the acyl group reduces the electron density on the nitrogen and, by extension, influences the aromatic and aliphatic protons and carbons of the indoline core. Furthermore, the steric bulk of the acyl group can induce conformational changes that are also reflected in the spectroscopic data.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its representative N-acyl derivative, N-acetyl this compound. This direct comparison highlights the diagnostic shifts that can be used to confirm N-acylation.
Table 1: ¹H NMR Spectral Data (ppm)
| Proton | This compound | N-Acetyl this compound | Rationale for Shift |
| H-2 | ~4.5 (t) | ~5.2 (dd) | Deshielding due to the anisotropic effect of the N-acetyl carbonyl group. |
| H-3α | ~3.2 (dd) | ~3.5 (dd) | Moderate deshielding from the N-acetyl group. |
| H-3β | ~3.5 (dd) | ~3.8 (dd) | Moderate deshielding from the N-acetyl group. |
| Aromatic (H-4 to H-7) | ~6.6-7.2 (m) | ~7.2-8.2 (m) | Significant deshielding, particularly of H-7, due to the electron-withdrawing nature of the acetyl group and its influence on the benzene ring. |
| OCH₃ | ~3.7 (s) | ~3.7 (s) | Minimal change as it is distant from the site of modification. |
| N-H | ~4.2 (br s) | N/A | Disappearance of the N-H proton signal upon acylation. |
| COCH₃ | N/A | ~2.2 (s) | Appearance of a characteristic singlet for the acetyl methyl protons. |
Table 2: ¹³C NMR Spectral Data (ppm)
| Carbon | This compound | N-Acetyl this compound | Rationale for Shift |
| C=O (ester) | ~173 | ~172 | Minor shift, indicating a small electronic effect on the ester carbonyl. |
| C=O (amide) | N/A | ~169 | Appearance of the amide carbonyl carbon signal. |
| C-2 | ~60 | ~62 | Downfield shift due to the electron-withdrawing effect of the N-acetyl group. |
| C-3 | ~35 | ~33 | Slight upfield shift, potentially due to conformational changes. |
| C-3a | ~128 | ~129 | Minor deshielding. |
| C-4 | ~125 | ~126 | Minor deshielding. |
| C-5 | ~120 | ~122 | Minor deshielding. |
| C-6 | ~127 | ~128 | Minor deshielding. |
| C-7 | ~110 | ~115 | Significant downfield shift due to the strong deshielding effect of the proximate amide carbonyl. |
| C-7a | ~150 | ~145 | Upfield shift due to changes in the electronic environment of the nitrogen atom. |
| OCH₃ | ~52 | ~52 | Minimal change. |
| COCH₃ | N/A | ~24 | Appearance of the acetyl methyl carbon signal. |
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | This compound | N-Acetyl this compound | Observation |
| N-H Stretch | ~3350 | Absent | Disappearance of the N-H stretching vibration confirms acylation. |
| C=O Stretch (Amide) | Absent | ~1660 | Appearance of a strong amide carbonyl stretch. |
| C=O Stretch (Ester) | ~1735 | ~1740 | The ester carbonyl stretch remains, with a slight shift to higher frequency. |
| C-N Stretch | ~1250 | ~1280 | Shift to higher wavenumber due to the increased double bond character of the C-N bond in the amide. |
Table 4: Mass Spectrometry Data (m/z)
| Ion | This compound | N-Acetyl this compound | Observation |
| [M]⁺ | 177 | 219 | Increase in the molecular ion peak by 42 units, corresponding to the addition of an acetyl group (CH₃CO). |
| Key Fragment | 118 ([M-COOCH₃]⁺) | 160 ([M-COOCH₃]⁺), 177 ([M-COCH₂]⁺) | Characteristic fragmentation patterns can help confirm the structure. |
Mechanistic Interpretation of Spectroscopic Changes
The observed spectroscopic changes upon N-acylation can be rationalized by considering the electronic and structural effects of the newly introduced acyl group.
Caption: N-acylation withdraws electron density from the indoline nitrogen.
The primary electronic effect is the delocalization of the nitrogen lone pair into the adjacent carbonyl group of the acyl moiety. This resonance effect significantly reduces the electron-donating capacity of the nitrogen towards the aromatic ring. Consequently, the protons and carbons of the indoline system, particularly those on the benzene ring, experience a net deshielding effect, resulting in downfield shifts in the NMR spectra. The H-7 proton is most affected due to its proximity to the newly formed amide bond.
The introduction of the acyl group also leads to the disappearance of the N-H proton signal in the ¹H NMR spectrum and the N-H stretching vibration in the IR spectrum, providing definitive evidence of successful acylation. Conversely, new signals corresponding to the acyl group's protons and carbons appear in the NMR spectra, and a characteristic amide carbonyl stretch is observed in the IR spectrum.
Experimental Protocols
General Procedure for N-Acylation:
A general protocol for the N-acetylation of this compound is as follows:
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Add a base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride or acetic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A typical experimental workflow for the N-acylation of this compound.
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field spectrometer using a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are recorded on an FTIR spectrometer, typically as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Mass Spectrometry: Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compounds.
Conclusion
The N-acylation of this compound induces distinct and predictable changes in its spectroscopic properties. By understanding the characteristic shifts in NMR, the appearance and disappearance of key bands in IR, and the mass increase in MS, researchers can confidently characterize these important synthetic intermediates. This guide provides a foundational understanding and practical data for professionals engaged in the synthesis and development of novel indoline-based therapeutic agents.
References
For the purpose of this guide, representative spectroscopic data has been compiled and interpreted based on established principles of organic spectroscopy. Specific experimental data should be referenced from peer-reviewed scientific literature when available.
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of Methyl indoline-2-carboxylate
This document provides a detailed, step-by-step protocol for the proper and compliant disposal of methyl indoline-2-carboxylate. As a compound frequently utilized in synthetic chemistry and drug development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This guide moves beyond simple instructions to explain the rationale behind each step, ensuring a culture of safety and regulatory compliance in your laboratory.
Hazard Identification and Safety Profile
This compound is classified as a hazardous substance. Understanding its specific risks is the foundation for its safe handling and disposal. The primary hazards associated with this compound are outlined by the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Table 1: Chemical and Hazard Identification
| Identifier | Information | Source(s) |
|---|---|---|
| Chemical Name | This compound | [1] |
| Synonyms | Methyl 2,3-dihydro-1H-indole-2-carboxylate | [1] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1] |
| GHS Hazard Codes | H302, H315, H319, H335, H400 |[2][3] |
Interpretation of GHS Hazard Statements:
-
H302 (Harmful if swallowed): Ingestion can lead to adverse health effects. This underscores the importance of prohibiting eating or drinking in the lab and using proper personal protective equipment (PPE).[2][3]
-
H315 (Causes skin irritation): Direct contact with the skin can cause irritation, redness, or inflammation.[2][3]
-
H319 (Causes serious eye irritation): The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes.[2][3]
-
H335 (May cause respiratory irritation): Inhalation of the dust or vapors can irritate the respiratory tract.[2][3]
-
H400 (Very toxic to aquatic life): Some isomers are classified as highly toxic to aquatic organisms, making environmental containment a critical priority.
Given these classifications, this compound must be treated as hazardous chemical waste . It cannot be disposed of in standard laboratory trash or washed down the drain under any circumstances.[4][5][6]
Personal Protective Equipment (PPE) - Your First Line of Defense
Before handling or preparing this compound for disposal, the following PPE is mandatory. This equipment creates a necessary barrier between the researcher and the chemical, mitigating the risks of exposure.
Table 2: Required Personal Protective Equipment
| PPE Item | Specification & Rationale | Source(s) |
|---|---|---|
| Eye Protection | Tightly fitting safety goggles with side-shields. Protects against splashes and dust, addressing the H319 (serious eye irritation) hazard. | [2] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile). Inspected before use. Prevents skin contact, addressing the H315 (skin irritation) hazard. | [2] |
| Protective Clothing | A long-sleeved lab coat. Protects skin and personal clothing from contamination. | [2] |
| Respiratory Protection | If handling the solid form outside of a fume hood, a dust mask (e.g., N95) is recommended to prevent inhalation and address the H335 (respiratory irritation) hazard. All handling should ideally occur in a well-ventilated area or a certified chemical fume hood. |[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must follow a systematic process, from initial collection in the lab to final hand-off to certified professionals. Evaporation in a fume hood is not a permissible method of disposal.[6][7]
Phase 1: Waste Segregation and Collection (In the Lab)
This phase focuses on safely collecting the waste at its point of generation.
-
Select a Compatible Container: Choose a waste container made of a material that is non-reactive with the chemical, such as a glass bottle or a high-density polyethylene (HDPE) container. The container must have a secure, leak-proof screw cap.[4][7]
-
Properly Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:
-
Transfer Waste: Carefully transfer the unwanted this compound (whether solid, in solution, or as contaminated materials like paper towels or absorbent pads) into the designated container.
-
Secure the Container: Tightly close the container cap immediately after adding waste. Hazardous waste containers must remain closed at all times except when waste is being added.[7]
Phase 2: Temporary Storage in a Satellite Accumulation Area (SAA)
Federal regulations, such as the Resource Conservation and Recovery Act (RCRA), govern the storage of hazardous waste.[4]
-
Designate an SAA: Store the sealed waste container in a designated Satellite Accumulation Area within your laboratory. This area must be at or near the point of generation.[7]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks.
-
Segregate Incompatibles: Ensure the container is stored away from incompatible materials, such as strong oxidizing agents or strong bases.[8]
-
Monitor Accumulation: Do not exceed storage limits (typically 55 gallons of hazardous waste per SAA).[6]
Phase 3: Final Disposal Coordination
-
Arrange for Pickup: Once the waste container is full or your project is complete, arrange for its disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor.[6][9]
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for requesting a waste pickup. Do not transport hazardous waste outside of your laboratory yourself.[6]
Emergency Procedures: Spill Management
In the event of a small-scale spill, follow these steps immediately:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure Ventilation: If not already in one, work in a well-ventilated area or fume hood.
-
Don PPE: Wear the appropriate PPE as outlined in Table 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a chemical absorbent pad.[10]
-
Collect Debris: Carefully scoop the absorbed material and contaminated debris into your designated hazardous waste container using non-sparking tools.[2]
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials (e.g., paper towels) as hazardous waste.
-
Report: Report the spill to your laboratory supervisor or EH&S department, as per your institution's policy.
Visualization: Disposal Workflow Diagram
The following diagram illustrates the complete, compliant workflow for disposing of this compound.
Caption: Figure 1: A flowchart outlining the key steps and decision points for the safe and compliant disposal of this compound waste.
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How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl indoline-2-carboxylate
Welcome to your essential guide for the safe handling of Methyl indoline-2-carboxylate. As researchers and drug development professionals, our work with novel compounds demands the highest standards of safety, grounded in a deep understanding of not just the procedures, but the principles behind them. This guide is structured to provide immediate, actionable safety protocols and logistical plans, moving beyond a simple checklist to offer field-proven insights. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
This compound is a heterocyclic compound that, like many research chemicals, requires careful handling. The primary hazards include skin irritation, serious eye irritation, and potential harm if swallowed or inhaled as a dust.[1][2] Given that specific occupational exposure limits have not been established, we must operate under the principle of ALARA (As Low As Reasonably Achievable), treating the compound as potentially hazardous with unknown long-term effects.[3]
Part 1: Immediate Hazard Assessment & Core PPE
Before any operation, a dynamic risk assessment is crucial. The primary routes of exposure to this compound, a crystalline solid, are inhalation of dust, dermal (skin) contact, and accidental ingestion.[1][4] The immediate goal is to establish barriers against these routes.
Foundational PPE Requirements
This table summarizes the minimum required PPE for any task involving this compound. Subsequent sections will detail specifications for task-specific operational upgrades.
| PPE Category | Specification | Rationale & Causality |
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles.[5] | Protects against accidental splashes of solutions or airborne particles entering the eye, which can cause serious irritation.[1] Goggles provide a seal that standard safety glasses do not. |
| Body Protection | Fully-fastened, long-sleeved laboratory coat. | Provides a removable barrier to protect skin and personal clothing from contamination with powders or solutions.[6] |
| Hand Protection | Disposable Nitrile Gloves (minimum 5-mil thickness).[7] | Nitrile offers good resistance to a broad range of chemicals for incidental contact and is effective for handling powders.[8][9] It is crucial to change gloves immediately upon contamination.[10] |
| Foot Protection | Closed-toe, closed-heel shoes. | Protects feet from spills and falling objects, a fundamental tenet of laboratory safety.[11] |
Part 2: Operational Plans & Step-Up PPE Protocols
Different laboratory procedures carry varying levels of risk. The following protocols provide step-by-step guidance for PPE selection and use during common laboratory workflows.
Workflow 1: Weighing and Aliquoting Solid Compound
Handling the powdered form of this compound poses the highest risk of aerosolization and inhalation. All weighing operations must be conducted within a certified chemical fume hood or a powder containment hood.[5][6]
Step-by-Step PPE & Handling Protocol:
-
Designate the Area: Cordon off the weighing area within the fume hood. Line the surface with disposable, absorbent bench pads to simplify cleanup.[10]
-
Pre-weigh Equipment: Tare your receiving container (e.g., a vial with its lid) on the balance before introducing the chemical.[6]
-
Upgrade Hand Protection: For this task, double-gloving is required. Wear a base layer of standard nitrile gloves with a second, longer-cuffed pair of nitrile gloves over the top. This provides an additional barrier and allows for the safe removal of the outer, potentially contaminated layer without exposing the skin.
-
Implement Respiratory Protection: Due to the risk of inhaling fine particulates, a NIOSH-approved respirator is mandatory. A half-mask elastomeric respirator fitted with P100 (oil-proof, 99.97% efficient) particulate filters is the recommended choice.[12][13] An N95 filtering facepiece respirator is a minimum alternative if an elastomeric respirator is unavailable, but offers a lower protection factor.[12][14]
-
Transfer the Chemical: Inside the fume hood, carefully transfer the powder to the tared container. Use anti-static guns or brushes if the powder is prone to static dispersion.[10] Close the container lid securely.
-
Final Weighing: Remove the sealed container from the hood to the balance for the final weight measurement. This prevents contamination of the balance.[6]
-
Immediate Cleanup: After weighing, carefully dispose of the bench pad and any contaminated weigh paper into a designated solid hazardous waste container located within the hood.[15] Decontaminate the spatula and any other reusable equipment as described in Part 3.
Below is a diagram illustrating the decision-making and operational flow for safely weighing this compound.
Caption: Step-by-step workflow for weighing this compound.
Workflow 2: Handling Solutions and Reaction Workup
While the inhalation risk is lower when the compound is in solution, the risk of skin and eye exposure from splashes remains significant.
Step-by-Step PPE & Handling Protocol:
-
Maintain Foundational PPE: Always wear your lab coat, safety goggles, and closed-toe shoes.
-
Select Appropriate Gloves: For tasks involving solvents, a single pair of nitrile gloves may not be sufficient for extended contact. Consult a glove compatibility chart for the specific solvent you are using.[8][16][17] For many common organic solvents, nitrile provides adequate splash protection, but gloves must be changed immediately after contact.[7] For prolonged immersion or handling of highly permeable solvents, consider a more robust glove like butyl rubber or a laminate (e.g., Silver Shield) as an outer layer.[9][18]
-
Utilize a Face Shield: When performing tasks with a high splash potential, such as extractions or quenching reactions, wear a full face shield over your safety goggles.[5][11] This provides an additional layer of protection for your entire face.
-
Work in a Fume Hood: All manipulations of solutions should be performed in a chemical fume hood to control exposure to solvent vapors and potential aerosols.
Part 3: Decontamination and Disposal Plan
A comprehensive safety plan extends beyond the experiment to include the proper cleaning of equipment and disposal of waste.
Decontamination Protocol
Decontamination prevents cross-contamination and accidental exposure. All surfaces and equipment must be decontaminated after use.[19]
-
Prepare Decontamination Solution: The most common and effective method for chemical decontamination is to wipe surfaces with soap and water.[19] For this compound, a solution of standard laboratory detergent in water is sufficient. Avoid solvents that could enhance skin absorption.[19]
-
Surface Decontamination:
-
Wearing appropriate gloves and eye protection, thoroughly wipe down the work surface in the fume hood with a disposable towel soaked in the cleaning solution.
-
Follow with a wipe using a towel soaked in deionized water to remove any detergent residue.[20]
-
Finally, wipe the surface dry.
-
-
Equipment Decontamination:
-
Reusable equipment (e.g., spatulas, glassware) should be rinsed with a suitable solvent in which the compound is soluble (e.g., ethanol, acetone) into a designated liquid hazardous waste container.
-
Follow this with a thorough cleaning using laboratory detergent and water.
-
-
Waste from Decontamination: All disposable towels and wipes used for decontamination are considered solid hazardous waste and must be disposed of accordingly.[19]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.[1][15] Never dispose of this chemical down the drain or in the regular trash.[4]
Step-by-Step Disposal Guidance:
-
Segregate Waste Streams: Maintain separate, clearly labeled waste containers for:
-
Solid Waste: Contaminated gloves, bench pads, weigh paper, and decontamination wipes.
-
Liquid Waste (Non-halogenated): Solutions of the compound in solvents like ethanol, methanol, or acetone.
-
Liquid Waste (Aqueous): If any aqueous solutions are generated.
-
Sharps: Contaminated needles or razor blades must go into a designated, puncture-resistant sharps container.[15]
-
-
Container Management:
-
Use sturdy, chemically compatible containers with secure, tight-fitting lids.[4] It is often best to reuse the original reagent bottle for compatible waste.[21]
-
Ensure all containers are clearly labeled with a "Hazardous Waste" label, listing all chemical constituents by their full name (no abbreviations).[21]
-
Keep waste containers closed at all times, except when adding waste.[4]
-
-
Disposal of Empty Containers:
-
Thoroughly rinse the empty this compound container three times with a suitable solvent (e.g., acetone).[2][21]
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[4] Subsequent rinses can also be collected.
-
After triple-rinsing and air-drying in a fume hood, completely deface or remove the original label.[2][4] The container can then be disposed of as regular laboratory glass waste.
-
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your full hazardous waste containers.[4][15]
Caption: Decision tree for the proper disposal of this compound waste.
References
-
Hazardous Waste Disposal Guide - Research Areas. Dartmouth Policy Portal. [Link]
-
Hazardous Waste Disposal Procedures. Environmental Health and Safety, The University of Chicago. [Link]
-
Hazardous Waste Disposal Guide. (2023). Research Safety, Northwestern University. [Link]
-
Hazardous Waste Disposal Procedures Handbook. Campus Safety Division, Lehigh University. [Link]
-
Chemical Safety Guidelines - Toxic and Health Hazard Powders. Occupational & Environmental Safety Office, Duke University. [Link]
-
NIOSH Guide to the Selection & Use of Particulate Respirators. Centers for Disease Control and Prevention. [Link]
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Acutely Toxic Chemicals. Environment, Health & Safety, University of California, Berkeley. [Link]
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NIOSH Guide to the Selection and Use of Particulate Respirators. (1996). Centers for Disease Control and Prevention. [Link]
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Laboratory Equipment Decontamination Procedures. Wayne State University. [Link]
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Biological Safety Manual - Chapter 10: Decontamination and Disinfection. Centers for Disease Control and Prevention. [Link]
-
Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College. [Link]
-
Methyl 1H-indole-2-carboxylate. PubChem. [Link]
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Glove Selection Guide. Office of Environment, Health & Safety, UC Berkeley. [Link]
-
NIOSH publishes guide on air-purifying respirator selection. (2018). Safety+Health Magazine. [Link]
-
Glove Selection Guide. (2014). Washington State University. [Link]
-
Safety Glove Selection Guide. (2024). Advanced Photon Source, Argonne National Laboratory. [Link]
-
Novel Chemicals with Unknown Hazards SOP. Environmental Health & Safety, University of Tennessee, Knoxville. [Link]
-
Glove Selection Chart. Washington State University Spokane. [Link]
-
Glove Selection Guide. (2021). Safety & Risk Services, The University of British Columbia. [Link]
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark. [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety, University of Wisconsin-Milwaukee. [Link]
-
Gloves Chemical Resistance Chart. Gloves By Web. [Link]
-
Nitrile Glove Chemical-Compatibility Reference. Environmental Health & Radiation Safety, University of Pennsylvania. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
